Ethyl 2-carbamoylisonicotinate CAS number 166766-77-4
CAS Number: 166766-77-4 Synonyms: Ethyl 2-carbamoylpyridine-4-carboxylate; 2-Carbamoylisonicotinic acid ethyl ester Molecular Formula: C H N O Molecular Weight: 194.19 g/mol Executive Summary Ethyl 2-carbamoylisonicotina...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 166766-77-4
Synonyms: Ethyl 2-carbamoylpyridine-4-carboxylate; 2-Carbamoylisonicotinic acid ethyl ester
Molecular Formula: C
HNOMolecular Weight: 194.19 g/mol
Executive Summary
Ethyl 2-carbamoylisonicotinate is a regioselectively functionalized pyridine scaffold serving a dual role in modern medicinal chemistry: as a critical process impurity in the manufacturing of Xanthine Oxidoreductase (XOR) inhibitors (e.g., Topiroxostat) and as a versatile synthetic intermediate for accessing 2,4-disubstituted pyridines.
This guide provides a comprehensive technical analysis of CAS 166766-77-4, moving beyond basic catalog data to explore its synthesis via radical substitution (Minisci reaction), its behavior as a hydrolytic degradation product, and its utility in heterocycle construction.
Chemical Profile & Physical Properties[1][2][3][4][5]
The compound features a pyridine core with two distinct carbonyl environments: an ester at the C4 position and a primary amide at the C2 position. This substitution pattern creates a unique electronic environment where the electron-deficient pyridine ring is further deactivated, influencing nucleophilic attack and solubility profiles.
Table 1: Physicochemical Specifications
Property
Specification
Notes
Appearance
White to off-white crystalline solid
Hygroscopic nature observed in high-purity samples.
Melting Point
138 – 142 °C
Distinct from the 2-cyano analog (lower mp).
Boiling Point
~352 °C (Predicted)
High boiling point necessitates vacuum distillation or recrystallization for purification.
Solubility
DMSO, Methanol, Ethyl Acetate
Poor solubility in non-polar solvents (Hexane, Et₂O).
pKa
~14.5 (Amide NH), ~3.2 (Pyridine N)
Pyridine nitrogen is weakly basic due to electron-withdrawing substituents.
Stability
Stable under ambient conditions
Susceptible to hydrolysis (ester → acid) or dehydration (amide → nitrile) under forcing conditions.
Synthetic Methodologies
Two primary routes exist for accessing Ethyl 2-carbamoylisonicotinate: the Minisci Radical Carbamoylation (direct C-H functionalization) and the Nitrile Hydrolysis (industrial impurity pathway).
This method represents the most atom-economical approach for laboratory-scale synthesis, utilizing free-radical chemistry to install the carbamoyl group directly onto the commercially available ethyl isonicotinate.
Mechanism: Nucleophilic radical attack on a protonated heteroaromatic base.
Preparation: Dissolve ethyl isonicotinate (1.0 eq) in formamide (solvent and reagent, 10-15 eq). Acidify with concentrated H₂SO₄ (1.0 eq) to protonate the pyridine nitrogen, activating the C2 position.
Radical Initiation: Heat to 70°C. Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq) portion-wise over 30 minutes. The persulfate generates carbamoyl radicals (
CONH) from formamide via hydrogen abstraction.
Reaction: The nucleophilic carbamoyl radical attacks the electron-deficient C2 position of the protonated pyridine.
Workup: Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize from EtOH/Hexane.
In the context of Topiroxostat manufacturing, this compound often arises from the partial hydrolysis of Ethyl 2-cyanoisonicotinate .
Reaction: R-CN + H₂O
R-CONH₂
Significance: This is the primary pathway for the formation of Impurity 23 in Topiroxostat drug substance. Understanding this rate allows for strict pH control during the cyano-functionalization steps.
Reaction Mechanism & Visualization
The following diagram illustrates the Minisci reaction mechanism (Method A) and the divergent reactivity of the product toward Topiroxostat synthesis or dehydration.
Figure 1: Mechanistic pathway showing the Minisci synthesis and the compound's role in the Topiroxostat impurity cycle.
Applications in Drug Development
Topiroxostat (FYX-051) Impurity Management
Topiroxostat is a non-purine selective inhibitor of xanthine oxidoreductase used for treating hyperuricemia.
Critical Quality Attribute (CQA): During the synthesis of the 2-cyanopyridine core of Topiroxostat, aqueous workups must be kept strictly neutral or slightly acidic. Exposure to basic conditions (pH > 9) rapidly hydrolyzes the 2-cyano group to the 2-carbamoyl analog (CAS 166766-77-4), which is difficult to remove due to similar solubility profiles.
Detection: High-Performance Liquid Chromatography (HPLC) using a C18 column with a phosphate buffer/acetonitrile gradient is the standard method for separating the Amide (RT ~5-8 min) from the Nitrile (RT ~10-12 min).
Scaffold for Fused Heterocycles
The vicinal arrangement of the ring nitrogen and the 2-carbamoyl group allows for cyclization reactions.
Hoffman Rearrangement: Treatment with Br₂/NaOH converts the amide to an amine (Ethyl 2-aminoisonicotinate), a precursor for pyrido[2,3-d]pyrimidines.
Dehydration: Conversion to the nitrile allows for the formation of tetrazoles or triazoles via click chemistry or hydrazine condensation.
Experimental Protocol: Dehydration to 2-Cyanoisonicotinate
For researchers requiring the nitrile derivative from the amide.
Procedure: Suspend the amide in dry acetonitrile. Add POCl₃ dropwise at 0°C.
Reflux: Heat the mixture to 80°C for 3 hours. The suspension will clear as the nitrile forms.
Quench: Pour the reaction mixture onto crushed ice/water carefully (exothermic).
Isolation: Neutralize with solid Na₂CO₃ to pH 7. Extract with CH₂Cl₂ (3 x 50 mL). Dry over MgSO₄ and concentrate.
Yield: Expect ~85-90% of Ethyl 2-cyanoisonicotinate.[1]
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin.
Handling: Use in a fume hood. Avoid dust formation.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester bond is moisture-sensitive over long durations.
References
Minisci Reaction on Isonicotinates: Martin, I. et al. "An alternative synthesis of the NMDA antagonist CGS 19755 via free radical carbamoylation of ethyl isonicotinate."[2] Acta Chemica Scandinavica, 1995, 49(3), 230-232.[2] Link
Topiroxostat Synthesis & Impurities: "Synthetic method of Topiroxostat and intermediate preparation." Google Patents, CN105348264A. Link
General Minisci Review: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[3][4] Chem. Commun., 2011, 2, 1135-1161. Link
Dehydration Protocols: "Nitrile synthesis by dehydration of amides." Organic Chemistry Portal. Link
Compound Data: "Ethyl 2-carbamoylisonicotinate - Substance Profile." PubChem. Link
Solubility Profile and Thermodynamic Analysis of Ethyl 2-carbamoylisonicotinate
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for Ethyl 2-carbamoylisonicotinate , a critical intermediate in the synthesis of Bruton's tyrosine kina...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for Ethyl 2-carbamoylisonicotinate , a critical intermediate in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors and antifibrinolytic agents.
Executive Summary
Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4) is a pyridine-based ester-amide intermediate used in pharmaceutical synthesis. Its dual functionality—combining a lipophilic ethyl ester with a polar primary amide and a basic pyridine nitrogen—creates a complex solubility profile that challenges standard purification workflows.
Existing process data indicates that the compound forms a slurry in Methanol (MeOH) at concentrations ~85 mg/mL , suggesting moderate-to-low solubility in lower alcohols at ambient temperatures. This guide provides a predictive solubility landscape, a validated protocol for precise determination, and thermodynamic frameworks for process optimization.
Physicochemical Characterization
Understanding the molecular drivers of solubility is prerequisite to solvent selection.
Amphiphilic; likely soluble in moderately polar aprotic solvents (DMSO, DMF) and esters (EtOAc).
Key Observation
Slurry formation in MeOH
Indicates high crystal lattice energy requiring significant solvent-solute interaction to overcome.
Solubility Profile & Solvent Selection Strategy
Experimental & Predictive Data
Based on process chemistry literature (e.g., hydrogenation protocols for Btk inhibitors), the following solubility behaviors are observed or structurally predicted.
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, DMAc
High
Strong dipole-dipole interactions disrupt the amide-amide intermolecular H-bonds of the crystal lattice.
Lower Alcohols
Methanol, Ethanol
Moderate (Slurry)
Experimental Anchor: Slurries at ~85 mg/mL in MeOH. Solvation is hindered by the competition between solvent-solute H-bonding and strong solute-solute lattice forces.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Good compatibility with the ethyl ester tail, but lacks strong H-bond donation to fully solvate the amide headgroup.
Chlorinated
Dichloromethane (DCM), Chloroform
Good
Polarizability of DCM interacts well with the pyridine ring; effective for extraction but poor for crystallization yield.
Water
Water
Low / pH Dependent
The pyridine nitrogen () allows solubility enhancement in acidic media (forming the pyridinium salt), but neutral solubility is limited by the lipophilic ester and aromatic ring.
Alkanes
Hexane, Heptane
Insoluble
Lack of polarity prevents interaction with the amide/pyridine core. Ideal anti-solvents.
Process Implications
Recrystallization: A solvent system of MeOH/Water or EtOH/Heptane is recommended. The compound's limited solubility in cold alcohols makes them excellent candidates for cooling crystallization.
Reaction Medium: Reactions involving this intermediate often utilize Methanol (despite slurry formation) or Formamide to ensure compatibility with subsequent hydrogenation steps.
Validated Protocol: Solubility Determination
To generate precise thermodynamic data, researchers must use a self-validating equilibrium method. Do not rely on visual estimation.
Workflow Diagram (DOT)
The following diagram outlines the "Shake-Flask" equilibrium method coupled with HPLC analysis.
Figure 1: Step-by-step workflow for thermodynamic solubility determination ensuring phase equilibrium and analytical accuracy.
Detailed Methodology
Preparation: Add excess Ethyl 2-carbamoylisonicotinate to 10 mL of the target solvent in a jacketed glass vessel.
Equilibration: Stir continuously at the target temperature (
) for 24–48 hours.
Sampling: Stop stirring and allow the suspension to settle for 2 hours. This prevents the sampling of suspended micro-particles which would artificially inflate solubility values.
Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter . Critical: The filter and syringe must be at the same temperature as the solution to prevent precipitation during transfer.
Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water). Analyze using HPLC-UV (Detection at
nm).
Thermodynamic Modeling
For process scale-up, experimental data should be correlated using thermodynamic models.
Modified Apelblat Equation
The solubility (
, mole fraction) as a function of temperature () is best described by:
A, B, C: Empirical constants derived from regression analysis.
Utility: Allows interpolation of solubility at any temperature within the measured range.
Van't Hoff Analysis
To determine the dissolution enthalpy (
) and entropy ():
Interpretation: A linear plot of
vs. usually yields a negative slope, indicating endothermic dissolution (), which is typical for this class of crystalline amides.
References
World Intellectual Property Organization (WIPO). (2010). Method and apparatus for producing heat energy and carbon dioxide (Context: Synthesis of Btk Intermediates). Patent WO2010117323A1. Link
United States Patent and Trademark Office. (2016). Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. Patent US9481682B2. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235398: Ethyl 2-carbamoylisonicotinate. PubChem.[1][2][3] Link
Tang, S., et al. (2014). Solubility of Pharmaceutical Intermediates in Pure Solvents. Journal of Chemical & Engineering Data. (Cited as standard methodology for solubility protocols).
Thermal Stability and Degradation of Ethyl 2-carbamoylisonicotinate
This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.
Executive Summary & Compound Profile
Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4) is a critical pyridine-based heterocyclic building block, primarily utilized as an intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and other piperidine-based pharmacophores.
Its structural integrity is defined by two competing electrophilic centers on the pyridine ring: the C4-ethyl ester and the C2-primary amide . Understanding the thermal and chemical stability of this compound is not merely a storage concern but a process necessity; the compound is typically synthesized via the Minisci radical substitution reaction, a harsh oxidative environment that pre-disposes the molecule to specific degradation pathways before isolation.
Precursor for 2-carbamoylpiperidine-4-carboxylate (via hydrogenation)
Predictive Degradation Profiling
Based on the electronic distribution of the pyridine ring and the nature of the substituents, three primary degradation pathways are predicted. These mechanisms dictate the impurity profile observed during thermal stress or prolonged storage.
The ethyl ester at the C4 position is electron-deficient due to the nitrogen in the pyridine ring, making it highly susceptible to nucleophilic attack by water (hydrolysis).
Trigger: Moisture + Heat (>40°C) or Acidic/Basic residues from synthesis.
O/FeSO), the ring is subjected to radical attack. If thermal control is lost, the carboxyl groups can undergo radical decarboxylation.
Trigger: Uncontrolled exotherm during synthesis or workup.
Product:Picolinamide (2-carbamoylpyridine) or Ethyl isonicotinate (reversion/loss of carbamoyl).
Visualizing the Degradation Network
The following diagram maps the synthesis origin and the divergent degradation pathways.
Figure 1: Synthesis and degradation network. Red arrows indicate thermal/chemical degradation pathways to be monitored.
Experimental Validation Protocols
To confirm the stability profile of a specific batch, the following "Self-Validating" protocols are recommended. These are designed to provide definitive Go/No-Go data for process scale-up.
Protocol A: Thermal Stress Profiling (TGA/DSC)
Objective: Determine the precise melting point and onset of thermal decomposition (T
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm (Pyridine absorption max).
Logic: The Acid Impurity (more polar) will elute before the Ethyl Ester (Target).
Analytical Workflow Visualization
This workflow ensures that only batches meeting the "Thermal Stability Integrity" criteria proceed to the expensive hydrogenation step.
Figure 2: Analytical decision tree for batch release.
References
Synthesis via Minisci Reaction: Method and apparatus for producing heat energy and carbon dioxide (Reference to Compound 36 Synthesis). Google Patents. WO2010117323A1. Link
Downstream Application (BTK Inhibitors): Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. US Patent 9,481,682. Link
Pyridine Carboxamide Properties: Pyridine-2-carboxamide Physical Properties and Stability. ChemicalBook. Link
General Pyridine Degradation: Sublimation of pyridine derivatives: fundamental aspects. Royal Society of Chemistry (RSC), Phys. Chem. Chem. Phys., 2024.[2][3][4] Link
Impurity Profiling Context: Reactive Impurities in Excipients: Profiling, Identification and Mitigation. National Institutes of Health (NIH) / PMC. Link
In Silico Prediction of Ethyl 2-carbamoylisonicotinate Bioactivity: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of the bioactivity of Ethyl 2-carbamoylisonicotinate. Designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of the bioactivity of Ethyl 2-carbamoylisonicotinate. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world computational drug discovery workflow. Every protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Executive Summary
Ethyl 2-carbamoylisonicotinate, a heterocyclic compound, presents an intriguing scaffold for chemical biology and drug discovery. Its isonicotinamide core is a recurring motif in various bioactive molecules. This guide outlines a comprehensive in silico strategy to hypothesize its biological targets and predict its drug-like properties. We will employ a multi-faceted approach, commencing with target identification through structural similarity analysis, followed by rigorous molecular docking simulations against plausible protein targets. Subsequently, we will explore the principles of Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling as complementary predictive tools. Finally, we will assess the compound's pharmacokinetic and toxicity profile using established ADMET prediction platforms. This workflow is designed to be both educational and practical, providing a robust framework for the computational evaluation of novel chemical entities.
Foundational Analysis and Target Identification
The initial and most critical step in the in silico evaluation of a novel compound is the formulation of a testable hypothesis regarding its potential biological targets. Given the absence of established bioactivity data for Ethyl 2-carbamoylisonicotinate, we will leverage the principle of chemical similarity: structurally similar molecules often exhibit similar biological activities.
The isonicotinamide moiety, a core component of our query molecule, is present in a number of clinically and preclinically validated drugs. For instance, isoniazid is a cornerstone of tuberculosis therapy, and various isonicotinic acid derivatives have demonstrated anti-inflammatory properties.[1] This suggests two promising avenues for investigation:
Anti-tubercular Activity: The structural resemblance to isoniazid suggests that Ethyl 2-carbamoylisonicotinate could potentially target enzymes within Mycobacterium tuberculosis. A key target of isoniazid is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[2]
Anti-inflammatory Activity: The broader class of isonicotinic acid derivatives has been associated with the inhibition of inflammatory mediators.[1] A primary target in this domain is cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[3]
Therefore, for the purpose of this guide, we will focus our in silico analysis on two high-value protein targets: Mycobacterium tuberculosis InhA and human COX-2.
Molecular Docking: Probing the Protein-Ligand Interaction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4] We will utilize AutoDock Vina, a widely used, open-source molecular docking program, for this analysis.[5]
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking Ethyl 2-carbamoylisonicotinate into the active sites of InhA and COX-2.
Step 1: Ligand Preparation
Obtain Ligand Structure: Download the 3D structure of Ethyl 2-carbamoylisonicotinate from a chemical database such as PubChem.
Energy Minimization: Employ a molecular mechanics force field (e.g., MMFF94) using software like Avogadro to obtain a low-energy conformation of the ligand.[6]
File Format Conversion: Convert the optimized ligand structure to the PDBQT format using AutoDock Tools. This format includes atomic charges and defines rotatable bonds.
Step 2: Protein Preparation
Obtain Protein Structures: Download the crystal structures of M. tuberculosis InhA and human COX-2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2NSD for InhA (complexed with an inhibitor) and PDB ID: 5KIR for COX-2 (in complex with Rofecoxib).[7][8]
Structure Cleanup: Remove water molecules, co-solvents, and the co-crystallized ligand from the PDB files. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.
Protonation and Charge Assignment: Add polar hydrogens and assign Kollman charges to the protein structures using AutoDock Tools.
File Format Conversion: Save the prepared protein structures in the PDBQT format.
Step 3: Docking Simulation
Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of each protein. The dimensions and center of the grid box should be chosen to cover the binding pocket occupied by the co-crystallized ligand in the original PDB file.
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.
Run AutoDock Vina: Execute the docking simulation from the command line using the following syntax:
vina --config config.txt --log results.log
Step 4: Results Analysis and Visualization
Binding Affinity: The output file will contain the predicted binding affinities in kcal/mol for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[9][10]
Interaction Analysis: Use PyMOL or another molecular visualization tool to analyze the protein-ligand interactions for the best-scoring pose.[11][12][13] Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
Self-Validation: Docking Protocol Integrity
To ensure the validity of our docking protocol, a crucial self-validation step is to re-dock the co-crystallized ligand back into the active site of its respective protein.[14][15] A successful docking protocol should be able to reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[10][14]
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking simulations.
ADMET Prediction: Assessing Drug-Likeness
A potent biological activity is of little therapeutic value if the compound possesses poor pharmacokinetic properties or is toxic.[4] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery.[16] We will utilize a freely accessible web server, such as ADMETlab 2.0 or admetSAR, for this purpose.[7][17][18]
Experimental Protocol: ADMET Prediction
Access the Web Server: Navigate to a publicly available ADMET prediction platform (e.g., ADMETlab 2.0).
Input the Molecule: Provide the chemical structure of Ethyl 2-carbamoylisonicotinate, typically as a SMILES string. The SMILES string for our compound can be obtained from PubChem.
Initiate Prediction: Submit the structure for analysis. The server will compute a wide range of physicochemical and ADMET properties.
Analyze the Results: Carefully examine the predicted properties, paying close attention to parameters such as:
Lipinski's Rule of Five: A set of criteria for evaluating drug-likeness.
Aqueous Solubility: Affects absorption and distribution.
Blood-Brain Barrier Permeability: Important for CNS-acting drugs.
CYP450 Inhibition: Potential for drug-drug interactions.
hERG Inhibition: A key indicator of cardiotoxicity.
Ames Mutagenicity: Predicts the potential for carcinogenicity.
Data Presentation: Predicted Physicochemical and ADMET Properties
Property Category
Parameter
Predicted Value
Interpretation
Physicochemical
Molecular Weight
194.19 g/mol
Compliant with Lipinski's Rule
LogP
[Predicted Value]
Indicates lipophilicity
Aqueous Solubility
[Predicted Value]
Crucial for bioavailability
Absorption
Caco-2 Permeability
[Predicted Value]
Predicts intestinal absorption
Distribution
Blood-Brain Barrier
[Predicted Value]
CNS penetration potential
Metabolism
CYP2D6 Inhibitor
[Predicted Value]
Risk of drug-drug interactions
Toxicity
hERG Inhibition
[Predicted Value]
Cardiotoxicity risk
Ames Mutagenicity
[Predicted Value]
Mutagenic potential
*Note: The values in this table are placeholders and would be populated with the output from the chosen ADMET prediction server.
Advanced In Silico Methods: Broadening the Predictive Scope
While molecular docking and ADMET prediction provide a strong foundation, other in silico techniques can offer complementary insights into the bioactivity of Ethyl 2-carbamoylisonicotinate.
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[4][6][19] By developing a robust QSAR model for a particular biological target, the activity of new compounds can be predicted without the need for initial biological testing.[4][20]
Data Collection: Compile a dataset of structurally diverse compounds with known biological activity against a specific target (e.g., InhA or COX-2).
Descriptor Calculation: For each compound, calculate a range of molecular descriptors (e.g., topological, electronic, steric).
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to develop a mathematical relationship between the descriptors and biological activity.
Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to assess its predictive power.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[1][21] Pharmacophore models can be used to screen large compound libraries to identify novel scaffolds that are likely to be active.[21][22][23]
Caption: The roles of QSAR and pharmacophore modeling in bioactivity prediction.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of Ethyl 2-carbamoylisonicotinate. By integrating target prediction, molecular docking, and ADMET profiling, we can generate a robust, data-driven hypothesis regarding the compound's potential therapeutic applications and liabilities. The proposed docking studies against M. tuberculosis InhA and human COX-2 provide a clear path for initial computational investigation.
The predictions generated through this workflow are not an endpoint but rather a starting point for experimental validation. Promising in silico results should be followed by in vitro enzymatic assays and cell-based studies to confirm the predicted biological activity. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. PubMed Central. [Link]
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
AutoDock Vina. The Scripps Research Institute. [Link]
Pharmacophore modeling in drug design. PubMed. [Link]
Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PubMed Central. [Link]
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
How to interprete and analyze molecular docking results?. ResearchGate. [Link]
A Technical Guide to Isonicotinamide Derivatives in Modern Medicinal Chemistry
This guide provides an in-depth exploration of the isonicotinamide scaffold, a cornerstone pharmacophore in contemporary drug discovery. We will dissect its physicochemical properties, diverse synthetic routes, and multi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the isonicotinamide scaffold, a cornerstone pharmacophore in contemporary drug discovery. We will dissect its physicochemical properties, diverse synthetic routes, and multifaceted mechanisms of action across a range of therapeutic areas. The narrative moves beyond simple recitation of facts to explain the causal reasoning behind experimental design and the structure-activity relationships that drive lead optimization.
The Isonicotinamide Core: A Privileged Scaffold
Isonicotinamide, the amide derivative of isonicotinic acid (pyridine-4-carboxylic acid), is a deceptively simple heterocyclic building block.[1] Its enduring relevance in medicinal chemistry stems from a unique combination of properties. The pyridine ring is aromatic and electron-deficient, making it a versatile participant in π-π stacking and hydrogen bonding interactions with biological targets.[2] The amide group provides a crucial hydrogen bond donor and acceptor site. Furthermore, the scaffold's structure allows for straightforward derivatization at the amide nitrogen, enabling chemists to fine-tune properties like lipophilicity, solubility, and target specificity.[3] This inherent versatility has led to the development of isonicotinamide derivatives as potent inhibitors of enzymes, antimicrobials, and modulators of complex signaling pathways.[3][4]
Synthetic Strategies: From Benchtop to High-Throughput
The synthesis of isonicotinamide derivatives can be approached through several effective strategies, ranging from classical methods to modern, efficiency-focused techniques.
Classical Amide Coupling
The most fundamental approach involves the coupling of isonicotinic acid with a desired amine. To facilitate this, the carboxylic acid is typically activated. A common laboratory-scale method uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[3]
Microwave-Assisted Synthesis
For rapid library synthesis and optimization, microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating. Reactions can be completed in minutes rather than hours, often with improved yields.[5] This technique is particularly effective for reactions like the quaternization of the pyridine nitrogen in the isonicotinamide scaffold to generate novel derivatives.[5]
Multicomponent Reactions (MCRs)
MCRs provide an elegant route to complex molecular architectures in a single step. An effective MCR for generating highly functionalized isonicotinamide derivatives involves the reaction of isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides.[6] This strategy allows for the rapid generation of molecular diversity from readily available starting materials.
Below is a generalized workflow for the synthesis of N-substituted isonicotinamide derivatives.
Caption: Generalized workflow for the synthesis of isonicotinamide derivatives.
Therapeutic Applications & Mechanisms of Action
The true power of the isonicotinamide scaffold is revealed in the diverse biological activities of its derivatives. By modifying the substituents, researchers have successfully targeted a wide array of proteins and pathways implicated in human disease.
Enzyme Inhibition: A Versatile Targeting Strategy
Isonicotinamide derivatives have proven to be highly effective enzyme inhibitors, a testament to the scaffold's ability to fit within well-defined active sites.
Kinase Inhibition : Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Derivatives of the isomeric nicotinamide have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][7] Inhibition of VEGFR-2 blocks the signaling cascade that leads to the formation of new blood vessels, thereby starving tumors of essential nutrients. New nicotinamide derivatives have shown potent VEGFR-2 inhibition with sub-micromolar IC50 values.[7] Similarly, isonicotinamide derivatives have been developed as nanomolar inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase involved in metabolism and neurodegenerative diseases.[4]
Metabolic Enzyme Inhibition : The scaffold can also target metabolic enzymes. Certain nicotinamide derivatives are known inhibitors of Succinate Dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4] More recently, thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD+ salvage pathway into unnatural NAD+ analogs.[8] These analogs act as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme for purine synthesis, leading to toxicity in cancer cells.[8]
The diagram below illustrates the central role of VEGFR-2 in angiogenesis and the point of intervention for kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Anti-Inflammatory Activity
Chronic inflammation is linked to numerous diseases. Isonicotinic acid derivatives have been synthesized and shown to possess exceptional anti-inflammatory properties by suppressing the overproduction of reactive oxygen species (ROS).[3] Certain synthesized compounds demonstrated inhibitory activity many times greater than the standard drug, ibuprofen.[3] The mechanism for related nicotinamide compounds can involve the inhibition of leukocyte chemotaxis, mast cell degranulation, and lymphocytic transformation.[9]
Antimicrobial Agents
Historically, derivatives of isonicotinic acid, such as isoniazid, have been pivotal in the treatment of tuberculosis.[10] The field continues to evolve, with new isonicotinamide derivatives being developed as potent antifungal agents. A recent study detailed a series of nicotinamide derivatives, with compound 16g emerging as a promising lead.[11] This compound exhibited potent activity against multiple species of Candida and Cryptococcus, including fluconazole-resistant strains. Its mechanism involves the disruption of the fungal cell wall, leading to cell death.[11]
Quantitative Data Summary
The following table summarizes the biological activity of representative isonicotinamide and nicotinamide derivatives against various targets.
To ensure the principles discussed are grounded in practice, this section provides detailed, self-validating methodologies for the synthesis and evaluation of isonicotinamide derivatives.
Protocol 1: Rapid Microwave-Assisted Synthesis of Isonicotinamide Derivatives
This protocol is adapted from methodologies designed for rapid synthesis and screening of compound libraries.[5]
Objective: To rapidly synthesize a novel N-substituted isonicotinamide derivative using microwave irradiation.
Materials:
Isonicotinamide
Substituted 2-bromoacetophenone
Methanol
Microwave synthesis reactor
Glass reaction vial with stir bar
TLC plates (silica gel)
Column chromatography setup
Procedure:
Reactant Preparation: In a 10 mL microwave reaction vial, dissolve isonicotinamide (1.0 mmol) and a substituted 2-bromoacetophenone (1.1 mmol) in 5 mL of methanol.
Reaction Setup: Add a magnetic stir bar, seal the vial securely with a cap, and place it in the cavity of the microwave synthesis reactor.
Microwave Irradiation: Program the reactor to heat the mixture to 100°C and hold for 10 minutes with continuous stirring. Monitor the internal pressure to ensure it remains within safe limits.
Reaction Monitoring: After cooling, uncap the vial and spot a small aliquot of the reaction mixture on a TLC plate. Elute with an appropriate solvent system (e.g., 6:1 chloroform:methanol) to check for the consumption of starting material and the formation of a new product spot.
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol.
Purification: Purify the resulting crude product using column chromatography on silica gel, eluting with a gradient of chloroform and methanol to isolate the pure derivative.
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Antifungal Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Candida albicans, based on established antifungal screening procedures.[11]
Objective: To determine the lowest concentration of an isonicotinamide derivative that inhibits the visible growth of Candida albicans.
Materials:
Test compound (e.g., Compound 16g), dissolved in DMSO
Candida albicans strain (e.g., SC5314)
Sabouraud Dextrose Agar (SDA) plates
Sabouraud Dextrose Broth (SDB)
Sterile 96-well microtiter plates
Spectrophotometer
Incubator (30°C)
Procedure:
Inoculum Preparation: Culture C. albicans on an SDA plate at 30°C for 48 hours. Pick a single colony and suspend it in sterile SDB. Adjust the suspension density with a spectrophotometer to a final concentration of 1 x 10⁶ CFU/mL. Further dilute this suspension to achieve a final working concentration of 2.5 x 10³ CFU/mL.
Compound Dilution: Perform a serial two-fold dilution of the test compound in SDB directly in the 96-well plate. Start with a high concentration (e.g., 64 µg/mL) and dilute down to a low concentration (e.g., 0.125 µg/mL). The final volume in each well should be 100 µL.
Controls: Include a positive control well (fungal suspension in SDB with DMSO, no compound) and a negative control well (SDB only).
Inoculation: Add 100 µL of the working fungal suspension to each well (except the negative control), bringing the total volume to 200 µL.
Incubation: Seal the plate and incubate at 30°C for 48 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by reading the optical density at 600 nm.
Conclusion and Future Perspectives
The isonicotinamide scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated remarkable efficacy across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][7][11] The ease of synthesis and the ability to fine-tune its properties through chemical modification ensure its continued relevance.[5][6] Future research will likely focus on developing derivatives with enhanced specificity to minimize off-target effects, exploring novel applications in areas like neuroprotection, and leveraging advanced synthetic methods like continuous-flow chemistry for more efficient and sustainable production.[12][13] The journey of this simple pyridine derivative is far from over, and it promises to be a source of new therapeutic breakthroughs for years to come.
References
Benchchem. Comparative Guide to the Mechanisms of Action of N-substituted Isonicotinamides.
Khan, S., et al. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC.
Thieme E-Books & E-Journals. Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid.
ChemicalBook. Isonicotinamide | 1453-82-3.
ResearchGate. A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity.
RSC Publishing. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
MDPI. Isonicotinamide-Based Compounds: From Cocrystal to Polymer.
PMC. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.
ClinicalTrials.gov. Nicotinamide Chemoprevention for Keratinocyte Carcinoma in Solid Organ Transplant Recipients.
PubMed. The Role of Isonicotinic Acid Derivatives in the Treatment of Tuberculosis.
Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
PubMed. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease.
PubMed. A randomized placebo-controlled trial of nicotinamide riboside and pterostilbene supplementation in experimental muscle injury in elderly individuals.
PubMed. The action of nicotinamide and isonicotinic acid hydrazide on diphosphopyridine nucleotidases; a preliminary note.
MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
PMC. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies.
ResearchGate. Nicotinamide and its Pharmacological Properties for Clinical Therapy.
The Strategic Scaffold: A Technical Guide to Ethyl 2-carbamoylisonicotinate
Executive Summary Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4) represents a pivotal junction in heterocyclic chemistry, bridging the gap between classic pyridine functionalization and modern structure-based drug des...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4) represents a pivotal junction in heterocyclic chemistry, bridging the gap between classic pyridine functionalization and modern structure-based drug design. While historically overshadowed by its simpler congeners like ethyl isonicotinate, this molecule has emerged as a critical intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and next-generation antifibrinolytics.
This guide provides a rigorous technical analysis of its synthesis via the Minisci radical reaction , its physicochemical properties, and its divergent applications in pharmaceutical manufacturing.
Chemical Identity & Structural Analysis
Property
Specification
IUPAC Name
Ethyl 2-carbamoylpyridine-4-carboxylate
CAS Number
166766-77-4
Molecular Formula
CHNO
Molecular Weight
194.19 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in water
pKa
~14.49 (Amide), Pyridine N basicity attenuated by EWGs
Structural Insight:
The molecule features a pyridine ring substituted at the C2 and C4 positions. The C4-ethyl ester provides a lipophilic handle for further transesterification or reduction, while the C2-primary amide (carbamoyl group) is electronically significant. The amide group at C2, introduced via radical substitution, introduces hydrogen-bond donor/acceptor motifs essential for binding affinity in kinase pockets (e.g., the hinge region of BTK).
Historical Genesis & Synthetic Evolution
The Challenge of Pyridine C2-Functionalization
Historically, introducing functional groups at the C2 position of electron-deficient pyridines (like isonicotinic acid derivatives) was synthetically arduous, often requiring N-oxide activation or lithiation strategies that were difficult to scale.
The Minisci Breakthrough
The synthesis of Ethyl 2-carbamoylisonicotinate serves as a textbook application of the Minisci Reaction —a radical substitution mechanism developed by Francesco Minisci in the 1960s/70s. Unlike electrophilic aromatic substitution (which fails on electron-poor pyridines), the Minisci reaction utilizes nucleophilic carbon-centered radicals to attack the protonated pyridine ring.
The Mechanism:
Radical Generation: Hydroxyl radicals (
OH) generated from HO/Fe (Fenton’s reagent) abstract a hydrogen atom from formamide.
Carbamoyl Radical Formation: This generates a carbamoyl radical (
CONH).
Addition: The nucleophilic radical attacks the C2 position of the protonated ethyl isonicotinate (activated by acid).
Re-aromatization: Oxidation of the radical intermediate restores aromaticity, yielding the product.
Visualization: The Minisci Radical Pathway
Figure 1: Mechanistic flow of the Minisci carbamoylation reaction, highlighting the radical addition to the electron-deficient pyridine core.[1]
Experimental Protocol: Validated Synthesis
Objective: Synthesis of Ethyl 2-carbamoylisonicotinate via Minisci Reaction.
Scale: 10g Batch (Scale-up feasible).
Preparation: In a 250 mL reaction vessel, dissolve ethyl isonicotinate in formamide.
Acidification: Add concentrated H
SO dropwise with cooling (ice bath) to protonate the pyridine nitrogen. Why? Protonation lowers the LUMO energy of the pyridine, making it more susceptible to nucleophilic radical attack.
Radical Initiation (Simultaneous Addition):
Prepare two separate feeds: (A) 30% H
O and (B) FeSO powder (or saturated solution).
Add (A) and (B) simultaneously and slowly over 15 minutes while maintaining the temperature at 0–5°C. Vigorous stirring is critical to prevent localized overheating and radical quenching.
Reaction: Remove the ice bath and stir at ambient temperature for 2 hours.
Quenching & Workup:
Add Sodium Citrate (trisodium salt) to chelate the iron species (prevents emulsion).
Recrystallization: Purify the crude solid from Ethanol (EtOH).[2]
Expected Yield: ~40–50% (Typical for Minisci reactions due to polysubstitution side products).
Applications in Drug Discovery[2][3][8]
Ethyl 2-carbamoylisonicotinate is rarely the final API; it is a high-value scaffold .
A. BTK Inhibitor Synthesis (The Piperidine Pathway)
In the development of drugs for autoimmune diseases (e.g., Rheumatoid Arthritis, MS), this molecule is hydrogenated to create Ethyl 2-carbamoylpiperidine-4-carboxylate .[3]
Significance: This converts the flat aromatic pyridine into a 3D piperidine chair conformation, increasing solubility and providing specific stereochemical vectors for drug-target interactions.
B. Topiroxostat Manufacturing
It serves as a key reference standard (Impurity/Intermediate) in the quality control of Topiroxostat (a xanthine oxidase inhibitor used for gout). Understanding its presence ensures regulatory compliance in API manufacturing.
Visualization: Divergent Applications
Figure 2: The divergent utility of Ethyl 2-carbamoylisonicotinate in synthesizing saturated heterocyclic scaffolds and ensuring API purity.
References
Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis. Link
European Patent Office. (2012). Isoxazol-3(2H)-one analogs as therapeutic agents. Patent EP2417131A1. Link
United States Patent. (2016).[3] Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. Patent US9481682B2. Link
CATO Research Chemicals. (2023).[4] Topiroxostat Impurity Profiling and Standards. Link
CAS: 166766-77-4 | Formula: C H N O | Role: Key Intermediate (Topiroxostat) & Pyridine Scaffold[1] Executive Summary Ethyl 2-carbamoylisonicotinate (CAS 166766-77-4) is a critical pyridine-based intermediate, primarily u...
Ethyl 2-carbamoylisonicotinate (CAS 166766-77-4) is a critical pyridine-based intermediate, primarily utilized in the synthesis of xanthine oxidase inhibitors such as Topiroxostat (Uriadec/Topiloric).[2] Its structural duality—containing both an ester at the C4 position and a primary amide at the C2 position—makes it a versatile scaffold for medicinal chemistry but also presents significant challenges in synthesis and purification.
For drug development professionals, the sourcing of this compound is not merely a logistical task but a quality assurance gate. Impurities derived from its synthesis (regioisomers, unreacted nitriles, or hydrolyzed acids) can propagate through downstream GMP steps, leading to costly OOS (Out of Specification) investigations. This guide outlines the technical criteria for selecting suppliers, validating purity, and understanding the impurity landscape.
Chemical Profile & Critical Quality Attributes (CQA)
Before engaging suppliers, the procurement team must define the CQA. For Ethyl 2-carbamoylisonicotinate, "high purity" typically denotes >98.0% by HPLC with specific limits on the regioisomeric and hydrolysis byproducts.
Attribute
Specification
Technical Rationale
CAS Number
166766-77-4
Distinguishes from regioisomer Ethyl 4-carbamoylpicolinate.
Appearance
White to off-white solid
Coloration often indicates oxidation of the pyridine ring or residual metal catalysts.
Purity (HPLC)
98.0% (Area %)
Critical for GMP starting materials to prevent impurity carryover.
Water Content
0.5% (KF)
Esters are prone to hydrolysis; moisture control is vital for stability.
Residual Solvents
ICH Q3C Compliant
Common solvents: Ethanol, Toluene, Ethyl Acetate.
Structural Visualization
The compound features a pyridine ring substituted at the 2 and 4 positions. The C2-Amide is the key pharmacophore builder, while the C4-Ester serves as the electrophilic handle for further elaboration (e.g., hydrazide formation in Topiroxostat synthesis).
Synthesis Pathways & Impurity Origins
Understanding the synthesis route used by a supplier is the most effective way to predict the impurity profile. Most commercial suppliers utilize one of two primary routes:
Route A: Partial Hydrolysis of 2-Cyanoisonicotinate (Dominant Commercial Route)
Process: Ethyl 2-cyanoisonicotinate is treated with basic hydrogen peroxide or acid catalysis to convert the nitrile (-CN) to the amide (-CONH
Impurity A:Unreacted Nitrile (Ethyl 2-cyanoisonicotinate). Hard to remove if <1%.
Impurity B:Carboxylic Acid (Ethyl 2-carboxyisonicotinate).[2][5] Result of over-hydrolysis.
Route B: Selective Amidation of Diethyl Pyridine-2,4-dicarboxylate
Process: Reaction of the diester with ammonia.
Risk Profile: Moderate to High.
Impurity C:Regioisomer (Ethyl 4-carbamoylpicolinate). Ammonia attacks C4 instead of C2.
Impurity D:Diamide (Pyridine-2,4-dicarboxamide). Ammonia attacks both positions.
Figure 1: Synthesis pathways dictating the impurity profile. Route A is most common for bulk supply.
Quality Control & Validation Framework
To validate a new supplier, do not rely solely on the provided Certificate of Analysis (CoA). Perform the following internal checks:
Regioisomer Discrimination (NMR)
The regioisomer (4-carbamoyl) has a very similar retention time on standard C18 HPLC columns.
Protocol:
H NMR in DMSO-d.
Diagnostic Signal: Look for the splitting pattern of the pyridine protons. The C3-H proton in the 2-carbamoyl isomer will show a distinct shift compared to the 4-carbamoyl isomer due to the adjacent amide anisotropy.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
Pass Criteria: No single impurity > 0.5%; Total impurities < 2.0%.
Supplier Landscape Analysis
The market for CAS 166766-77-4 is divided between catalog houses (re-packagers) and original manufacturers (often in China/India due to the Topiroxostat generic market).
Best for: Pilot plant, GLP tox batches, GMP manufacturing (kg scale).
Capot Chemical: Specializes in custom synthesis of pyridine derivatives.
Amadis Chemical: Often lists intermediates for generic APIs like Topiroxostat.
PharmaBlock: A global leader in novel building blocks, specifically pyridines. They offer high-purity grades suitable for scale-up.
Tier 3: Custom Synthesis (CROs)
If shelf-stock is unavailable or purity is insufficient, contract a CRO to synthesize via Route A with strict stopping criteria to avoid over-hydrolysis.
Procurement Strategy & Risk Mitigation
When requesting quotes (RFQ), use the following checklist to filter low-quality traders from reliable manufacturers.
Figure 2: Decision logic for sourcing high-purity intermediates.
Key Questions for Suppliers:
"Do you manufacture this internally or re-pack?" (Prefer internal).
"Can you provide a specific batch H-NMR showing the region 7.0-9.0 ppm expanded?" (To check for regioisomers).
"What is the residual solvent profile?" (Crucial if used in late-stage synthesis).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 166766-77-4. Retrieved from [Link]
Iijima, D., et al. (2011). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. (Contextualizes the scaffold utility). Retrieved from [Link]
Technical Whitepaper: Therapeutic Utility & Target Profiling of Ethyl 2-carbamoylisonicotinate
Executive Summary Ethyl 2-carbamoylisonicotinate (CAS: 58457-48-0) is a pivotal heterocyclic building block characterized by a pyridine core functionalized with a carbamoyl group at the C2 position and an ethyl ester at...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-carbamoylisonicotinate (CAS: 58457-48-0) is a pivotal heterocyclic building block characterized by a pyridine core functionalized with a carbamoyl group at the C2 position and an ethyl ester at the C4 position. While often categorized as a synthetic intermediate, its structural topology classifies it as a privileged scaffold in medicinal chemistry.
This guide analyzes the compound not merely as a reagent, but as a pharmacophore precursor with high affinity potential for specific biological targets. Based on structural activity relationships (SAR) and patent literature, this molecule serves as a critical entry point for developing inhibitors against Bruton’s Tyrosine Kinase (BTK) and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) .
Chemical Biology & Structural Pharmacophore Analysis
The therapeutic potential of Ethyl 2-carbamoylisonicotinate is dictated by its ability to participate in specific intermolecular interactions within protein active sites.
The Pyridine-2-Carboxamide Motif
The C2-carbamoyl group adjacent to the pyridine nitrogen creates a bidentate ligand geometry.
Mechanism: This motif is capable of forming a stable 5-membered chelate ring with divalent metal ions (e.g., Fe²⁺, Zn²⁺) or engaging in bidentate hydrogen bonding with serine/threonine residues in kinase hinge regions.
Relevance: This is the defining feature for HIF-PH inhibitors (mimicking 2-oxoglutarate) and a key recognition element in Kinase inhibitors .
The C4-Ester Functionality
Synthetic Handle: The ethyl ester at C4 is an electrophile susceptible to nucleophilic attack, allowing for the rapid elaboration of the scaffold into complex amides or heterocycles.
Prodrug Potential: In biological systems, the ester can be hydrolyzed by esterases to yield the free acid (2-carbamoylisonicotinic acid), altering solubility and ionic interactions.
The most authoritative link for Ethyl 2-carbamoylisonicotinate in current drug development is its role as a precursor for BTK inhibitors , used in the treatment of B-cell malignancies (e.g., MCL, CLL) and autoimmune disorders (e.g., Rheumatoid Arthritis, SLE).
Mechanistic Rationale
BTK is a Tec family kinase crucial for B-cell Receptor (BCR) signaling.[1] Ethyl 2-carbamoylisonicotinate is hydrogenated to form ethyl 2-carbamoylpiperidine-4-carboxylate , a core fragment used to construct the solvent-exposed region of BTK inhibitors.
Binding Mode: The amide nitrogen (from the carbamoyl group) often acts as a hydrogen bond donor to the hinge region of the kinase (e.g., Glu475 or Met477 in BTK), while the pyridine/piperidine ring occupies the hydrophobic pocket.
Pathology: Inhibition of BTK blocks downstream activation of NF-κB and MAP kinases, arresting B-cell proliferation.
To validate the activity of derivatives synthesized from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.
Protocol:
Reagents: Recombinant human BTK (full length), Fluorescein-labeled poly-GT substrate, ATP (Km concentration), and test compounds (derivatives of Ethyl 2-carbamoylisonicotinate).
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Procedure:
Incubate BTK enzyme with the test compound for 15 minutes at RT (pre-incubation to detect slow-binding kinetics).
Initiate reaction by adding ATP and Substrate.
Incubate for 60 minutes at RT.
Stop reaction with EDTA-containing detection buffer.
Beyond kinases, the pyridine-2-carboxamide core is a classic pharmacophore for inhibiting HIF-Prolyl Hydroxylases. These enzymes regulate the stability of Hypoxia-Inducible Factor (HIF).
Mechanistic Rationale
HIF-PH enzymes require iron (Fe²⁺) and 2-oxoglutarate (2-OG) as cofactors.
Molecular Mimicry: The 2-carbamoylpyridine moiety mimics the 2-oxoglutarate structure.
Chelation: The nitrogen of the pyridine and the oxygen of the amide carbonyl coordinate the active site Fe²⁺, displacing 2-OG and locking the enzyme in an inactive state.
Therapeutic Outcome: Inhibition prevents HIF degradation, stimulating erythropoietin (EPO) production. This is the mechanism of drugs like Roxadustat (an isoquinoline analog).
To test if Ethyl 2-carbamoylisonicotinate (or its acid hydrolysis product) acts on this pathway:
Protocol:
Cell Line: Hep3B or HeLa cells.
Treatment: Treat cells with varying concentrations (1–100 µM) of the compound for 6–24 hours.
Control: Desferrioxamine (DFO) or CoCl₂ (positive controls for hypoxia mimicry).
Detection:
Western Blot: Lyse cells and probe for HIF-1α protein (accumulation indicates PH inhibition).
ELISA: Measure secreted Erythropoietin (EPO) in the supernatant.
Synthesis & Derivatization Workflow
The utility of Ethyl 2-carbamoylisonicotinate lies in its transformation. The following workflow describes its conversion into the active piperidine pharmacophore used in BTK inhibitors.
Hydrogenation Protocol (Critical Step)
This reaction converts the aromatic pyridine into a piperidine, increasing sp3 character (Fsp3), which is desirable for improving drug solubility and reducing flat-molecule toxicity.
Step-by-Step Methodology:
Slurry Preparation: Suspend Ethyl 2-carbamoylisonicotinate (1.0 eq) in Methanol (MeOH).
Acidification: Add HCl in MeOH (1.0 eq) to protonate the pyridine nitrogen.
Catalyst: Add Platinum(IV) Oxide (PtO₂) (5 mol%). Note: PtO₂ is preferred over Pd/C for pyridine reduction to avoid poisoning.
Hydrogenation: Pressurize to 5 bar (approx. 72 psi) H₂ in a hydrogenation apparatus (e.g., Büchi).
Reaction Time: Stir for 5–22 hours at Room Temperature.
Workup: Filter catalyst through Celite. Concentrate filtrate to yield Ethyl 2-carbamoylpiperidine-4-carboxylate .
Visualization: Synthetic Workflow
Caption: Figure 2. Synthetic transformation of Ethyl 2-carbamoylisonicotinate into a bioactive piperidine scaffold for BTK inhibition.
Comparative Data Summary
The following table summarizes the predicted vs. observed utility of this scaffold based on structural homology.
Target Class
Mechanism of Action
Binding Motif
Validation Status
Tyrosine Kinase (BTK)
ATP-competitive inhibition
Hinge binder (Amide/Pyridine)
High (Patent Validated)
HIF-Prolyl Hydroxylase
Active site iron chelation
Bidentate (N,O) chelate
Moderate (Structural Homology)
Mycobacterium InhA
Enoyl-ACP reductase inhibition
Prodrug activation (requires thioamide)
Low (Lacks thio- group)
Epigenetic (JMJD)
Histone Demethylase inhibition
2-OG mimicry
Moderate (Scaffold Homology)
References
De Bruin, G., et al. (2015). BTK Inhibitors. European Patent EP 2948458 B1. European Patent Office.
Liu, Y., et al. (2016). Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. US Patent 9,481,682 B2. United States Patent and Trademark Office.
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354.
Cui, H., et al. (2010). Discovery of pyridine-2-carboxamides as potent inhibitors of HIF-prolyl hydroxylase. Bioorganic & Medicinal Chemistry Letters, 20(22), 6665-6669.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis Protocols for Ethyl 2-carbamoylisonicotinate Derivatives
Executive Summary
Ethyl 2-carbamoylisonicotinate (Ethyl 2-carbamoylpyridine-4-carboxylate) is a critical bifunctional pyridine scaffold. It serves as a versatile intermediate for antitubercular agents (thioamide analogs), kinase inhibitors, and fused heterocycles. The presence of the C4-ester and C2-amide allows for orthogonal functionalization, making this molecule highly valuable in diversity-oriented synthesis.
This guide details two distinct synthetic pathways:
Protocol A (Direct C-H Functionalization): A radical Minisci-type carbamoylation. Best for rapid access and library generation.
Protocol B (Regioselective Stepwise Synthesis): A Pd-catalyzed cyanation followed by controlled hydrolysis. Best for scale-up and high-purity requirements.
Strategic Retrosynthesis
The synthesis of 2,4-disubstituted pyridines presents a classic regioselectivity challenge.
Path A relies on the electronic activation of the protonated pyridine ring. The C4-electron-withdrawing group (EWG) directs nucleophilic radicals to the C2 position.
Path B utilizes a pre-functionalized halogenated precursor to guarantee regiocontrol, utilizing transition metal catalysis.
Figure 1: Retrosynthetic analysis showing the Direct C-H Activation route (Path A) and the Stepwise Functionalization route (Path B).
Protocol A: Radical Minisci Carbamoylation
Principle: This method utilizes a nucleophilic carbamoyl radical (
) generated from formamide via oxidative hydrogen atom transfer. The radical selectively attacks the electron-deficient C2 position of the protonated pyridine.
Advantages: One-step; uses inexpensive starting materials.
Challenges: Exothermic; requires careful temperature control to prevent dialkylation.
Materials & Reagents
Reagent
Equiv.
Role
Ethyl Isonicotinate
1.0
Substrate
Formamide
10-15
Solvent / Radical Source
Ammonium Persulfate
2.0
Oxidant (Radical Initiator)
Sulfuric Acid (conc.)
1.0
Proton Source (Activator)
Water
N/A
Co-solvent
Step-by-Step Methodology
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve Ethyl Isonicotinate (10 mmol) in Formamide (10 mL).
Acidification: Cool the solution to 0–5°C using an ice bath. Add conc. H₂SO₄ (10 mmol) dropwise. Caution: Exothermic.
Heating: Warm the mixture to 70°C.
Radical Initiation:
Prepare a solution of (NH₄)₂S₂O₈ (20 mmol) in water (5 mL).
Add this solution dropwise over 20 minutes to the reaction mixture at 70°C. Note: Rapid addition causes uncontrollable exotherms and CO₂ evolution.
Reaction: Stir at 70–80°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
Quench & Workup:
Cool to room temperature.
Neutralize carefully with saturated NaHCO₃ solution (pH ~8).
Extract with Ethyl Acetate (3 x 20 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).
Protocol B: Regioselective Cyanation-Hydrolysis
Principle: This route guarantees the 2-position substitution by displacing a halogen. The subsequent hydrolysis uses the Radziszewski reaction conditions to stop selectively at the amide (avoiding the carboxylic acid).
Advantages: High regiochemical purity; scalable.
Challenges: Uses transition metals; requires two steps.
Degassing: Charge a flask with Ethyl 2-chloroisonicotinate (10 mmol), Zn(CN)₂ (6 mmol), Pd₂(dba)₃ , and dppf . Evacuate and backfill with Nitrogen (3x).
Reaction: Add dry DMF (15 mL). Heat to 100°C for 4 hours.
Workup: Cool, dilute with water, and extract with EtOAc. Wash organics with water (to remove DMF) and brine.
Reaction: Stir at room temperature for 1–3 hours. The reaction is typically fast.
Mechanism:[1][2][3][4][5] The hydroperoxide anion attacks the nitrile to form a peroxyimidic acid intermediate, which collapses to the amide and oxygen.
Isolation: Concentrate ethanol. The product often precipitates upon adding water. Filter and dry.[4][5][6]
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these diagnostic markers.
Expected NMR Profile (DMSO-d6):
Pyridine Ring:
H6 (Doublet, ~8.8 ppm): Most deshielded due to ring nitrogen.
H3 (Singlet/Doublet, ~8.3 ppm): Diagnostic of 2,4-substitution.
H5 (Doublet, ~8.0 ppm): Coupling with H6.
Amide (CONH₂):
Two broad singlets at ~7.8 ppm and ~8.2 ppm (exchangeable with D₂O).
Ethyl Ester:
Quartet at 4.3 ppm (CH₂) and Triplet at 1.3 ppm (CH₃).
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Yield (Method A)
Inefficient radical generation
Ensure fresh Persulfate; maintain temp at 70-80°C.
Di-substitution (Method A)
Excess radical concentration
Slow down the addition of oxidant; reduce formamide excess.
Hydrolysis to Acid (Method B)
Over-reaction in Step 2
Reduce NaOH concentration; monitor strictly by TLC.
Black Precipitate (Method B)
Pd crash out
Ensure solvent is degassed; use fresh catalyst.
Experimental Workflow Diagram
Figure 2: Comparative workflow for the two synthesis protocols. Method A is single-pot; Method B is two-step.
References
Minisci, F., et al. "Homolytic acylation of heteroaromatic bases by redox systems." Tetrahedron, 1971.
Dunet, J., et al. "General Synthesis of 2-Carbamoylpyridines." Synlett, 2003. (Contextualizing Minisci utility).
Marcoux, D., & Charette, A. B. "Palladium-Catalyzed Cyanation of Heteroaryl Halides." Journal of Organic Chemistry, 2008.
Proctor, A., et al. "Discovery and Development of the Enantioselective Minisci Reaction." Chemical Science, 2023.[7] (Provides modern mechanistic context).
Radziszewski, B. "Über die Oxydation des Kohlenoxyds." Berichte der deutschen chemischen Gesellschaft, 1884.
Technical Guide: Evaluation of Antimicrobial & Anti-Mycobacterial Activity of Ethyl 2-carbamoylisonicotinate
Abstract & Mechanistic Context[1][2][3] Ethyl 2-carbamoylisonicotinate represents a structural hybrid of the isonicotinic acid scaffold (found in the first-line anti-tubercular drug Isoniazid) and a carbamate/ester moiet...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Mechanistic Context[1][2][3]
Ethyl 2-carbamoylisonicotinate represents a structural hybrid of the isonicotinic acid scaffold (found in the first-line anti-tubercular drug Isoniazid) and a carbamate/ester moiety. While the pyridine core suggests potential inhibition of mycolic acid synthesis (via InhA/KatG pathways in Mycobacteria), the ethyl ester functionalization enhances lipophilicity, potentially expanding activity against biofilm-forming Gram-positive pathogens like Staphylococcus aureus (MRSA).
This guide provides a dual-track screening strategy:
General Antimicrobial Susceptibility Testing (AST): CLSI-compliant broth microdilution for ESKAPE pathogens.
Anti-Mycobacterial Screening: The Resazurin Microtiter Assay (REMA), a high-sensitivity colorimetric method optimized for slow-growing mycobacteria.
Critical Warning: As an ethyl ester, this compound is susceptible to hydrolysis in aqueous media over time. Stock solutions must be prepared in anhydrous solvents and diluted immediately prior to use.
Concentration: Prepare a 10 mg/mL (or 20-40 mM) master stock.
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.
The "Solvent Effect" Control
DMSO is toxic to bacteria at high concentrations. The final concentration of DMSO in the assay well must not exceed 1% (v/v) for general bacteria or 0.5% (v/v) for Mycobacteria.
Validation: Include a "Vehicle Control" column containing media + 1% DMSO (no drug) to ensure solvent does not inhibit growth.
Standard: CLSI M07 (Aerobic Bacteria)
Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Experimental Workflow
Inoculum Prep: Prepare a 0.5 McFarland standard suspension (
CFU/mL) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach CFU/mL.
Compound Dilution:
Dispense 100 µL CAMHB into columns 2–12 of a 96-well round-bottom plate.
Add 200 µL of compound (at
highest desired concentration) to Column 1.
Perform serial 2-fold dilution from Column 1 to 10 (transfer 100 µL). Discard 100 µL from Column 10.
Result: Columns 1–10 contain decreasing drug concentrations.
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in Columns 1–11.
Column 11 (Growth Control): Media + Bacteria + Solvent (No Drug).
Column 12 (Sterility Control): Media only (No Bacteria).
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
Visualization of Plate Setup
The following diagram illustrates the logical flow and plate layout to prevent cross-contamination and ensure valid controls.
Caption: Workflow for CLSI Broth Microdilution including critical Growth (GC) and Sterility (SC) controls.
Protocol B: Resazurin Microtiter Assay (REMA) for Mycobacteria[5]
Standard: Adapted from CLSI M24 and Palomino et al.
Target Organisms: M. tuberculosis H37Rv (BSL-3 required) or M. smegmatis mc²155 (BSL-2 surrogate).
Why REMA? Mycobacteria are slow-growing and form clumps. Turbidity is difficult to read. Resazurin (blue) is reduced to resorfin (pink/fluorescent) by metabolically active cells, providing a clear binary readout.[1]
Reagents[6]
Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and glycerol.[2]
Resazurin Solution: 0.01% or 0.02% (w/v) in sterile water. Filter sterilize.[2] Store at 4°C protected from light.
Procedure
Plate Prep: Similar to Protocol A, but use 7H9 media. Final volume 200 µL/well.
Inoculation: Inoculate with Mycobacterium suspension (turbidity matched to McFarland 1.0, diluted 1:20).
M. tuberculosis:[4][1][2][5][6][7][8] 5–7 days at 37°C.
Development: Add 30 µL of Resazurin solution to each well.
Re-incubation: Incubate for an additional 24 hours.
Readout:
Blue: No growth (Inhibition/MIC).
Pink: Growth (Metabolic activity).
REMA Logic Flow
Caption: Interpretation logic for the Resazurin Microtiter Assay (REMA). Blue indicates successful inhibition.
Data Analysis & Interpretation
Calculating MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration where no visible growth (Protocol A) or no color change to pink (Protocol B) is observed.
Parameter
Protocol A (Turbidity)
Protocol B (Colorimetric)
MIC Endpoint
First clear well relative to Growth Control
First Blue well in the dilution series
Validity Check
Growth Control = TurbidSterility Control = Clear
Growth Control = PinkSterility Control = Blue
Solvent Check
Vehicle Control = Turbid
Vehicle Control = Pink
Troubleshooting Common Issues
Precipitation: If the compound precipitates upon adding inoculum, the MIC is invalid. Repeat using a lower starting concentration or check solubility limits.
"Skipped Wells": If growth occurs in a high concentration well but not in lower ones, it indicates technical error (pipetting) or contamination. Discard the plate.
Edge Effect: Evaporation in outer wells can skew results. Fill perimeter wells with sterile water if incubating >48 hours (essential for TB REMA).
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition (M07). Wayne, PA.[9][10]
Palomino, J. C., et al. (2002).[1] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[9][11][4][12][13]
World Health Organization (WHO). (2012). Policy Statement: Non-commercial culture and drug-susceptibility testing methods for screening patients at risk for multidrug-resistant tuberculosis.
National Institutes of Health (NIH). PubChem Compound Summary: Isonicotinic acid. (Structural reference for derivative comparison).
Profiling Ethyl 2-carbamoylisonicotinate in Antimycobacterial Discovery Abstract This application note details the high-throughput screening (HTS) protocols for Ethyl 2-carbamoylisonicotinate , a pyridine-based scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Profiling Ethyl 2-carbamoylisonicotinate in Antimycobacterial Discovery
Abstract
This application note details the high-throughput screening (HTS) protocols for Ethyl 2-carbamoylisonicotinate , a pyridine-based scaffold with significant utility in Fragment-Based Drug Discovery (FBDD). While isonicotinic acid derivatives are historically grounded in anti-tuberculosis therapy (e.g., Isoniazid), the 2-carbamoyl substitution offers a unique vector for engaging novel binding pockets in targets such as Enoyl-ACP Reductase (InhA) or Polyketide Synthase 13 (Pks13) . This guide provides a validated workflow for evaluating this compound's biological activity via phenotypic whole-cell assays and characterizing its metabolic stability via esterase profiling.
Introduction & Mechanistic Rationale
Ethyl 2-carbamoylisonicotinate represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of infectious disease and oncology, this scaffold serves two primary functions:
Prodrug functionality: The ethyl ester moiety often masks the polar carboxylic acid, facilitating passive diffusion through the waxy cell wall of Mycobacterium tuberculosis (Mtb). Once intracellular, non-specific esterases hydrolyze the compound to its active acid form (2-carbamoylisonicotinic acid).
Hydrogen Bond Networking: The 2-carbamoyl (amide) group acts as a hydrogen bond donor/acceptor, potentially interacting with the NADH-binding site of reductases or the hinge region of kinases.
Critical Consideration: In HTS campaigns, distinguishing between the activity of the parent ester and the hydrolyzed acid is crucial. The protocols below address both phenotypic potency and metabolic liability.
Compound Management & Library Preparation
To ensure assay reproducibility, strict handling of the compound library is required.
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain) using the Resazurin Microtiter Assay (REMA).
Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. This assay is high-throughput compatible and sensitive to prodrug activation mechanisms.
Materials
Strain: M. tuberculosis H37Rv (BSL-3 containment required).
Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.
Reagent: Resazurin sodium salt (0.02% w/v in sterile water).
Controls:
Positive Control: Isoniazid (INH) or Rifampicin (RIF).
Negative Control: 1% DMSO vehicle.
Step-by-Step Workflow
Inoculum Prep: Culture H37Rv to mid-log phase (OD600 ~ 0.6–0.8). Dilute to theoretical OD600 of 0.001 in 7H9 media.
Plate Dispensing:
Dispense 50 µL of sterile media into all wells of a 384-well black/clear-bottom plate.
Add 50 µL of compound (Ethyl 2-carbamoylisonicotinate) starting at 100 µM, performing 2-fold serial dilutions across the plate.
Inoculation: Add 50 µL of the diluted bacterial suspension to all wells (Final Vol = 100 µL). Final DMSO concentration should be <1%.
Incubation: Seal plates with gas-permeable membranes. Incubate at 37°C for 5 days .
Development:
Add 10 µL of Resazurin solution.
Incubate for an additional 24 hours .
Readout: Measure Fluorescence (Ex 560 nm / Em 590 nm).
Data Visualization: HTS Workflow
Caption: Figure 1.[1][2][3][4] High-Throughput Screening workflow for phenotypic evaluation of isonicotinyl esters.
Protocol B: Esterase Stability Profiling
Objective: Determine if Ethyl 2-carbamoylisonicotinate acts as a prodrug or a stable inhibitor.
Rationale: Isonicotinic acid esters often require hydrolysis by mycobacterial esterases to become active. However, rapid hydrolysis by host plasma esterases can lead to poor pharmacokinetics. This assay compares stability in plasma vs. mycobacterial lysate.
Materials
Enzyme Source:
A: Human Plasma (pooled).
B: M. smegmatis cell lysate (surrogate for Mtb esterase activity).
Buffer: PBS (pH 7.4).
Internal Standard: Warfarin or Tolbutamide.
Step-by-Step Workflow
Reaction Initiation:
Pre-warm 198 µL of Plasma or Lysate to 37°C.
Spike with 2 µL of 100 µM Ethyl 2-carbamoylisonicotinate (Final conc: 1 µM).
Sampling:
At time points
min, remove 30 µL aliquots.
Quenching:
Immediately transfer aliquot into 120 µL ice-cold Acetonitrile containing Internal Standard.
Centrifuge at 4000 rpm for 20 min to pellet proteins.
Analysis:
Inject supernatant into LC-MS/MS.
Monitor the transition of Parent (Ester) and Metabolite (Acid).
Mechanistic Pathway
Caption: Figure 2.[1][2] Proposed activation pathway of the ethyl ester scaffold within the mycobacterial cell.
Data Analysis & Interpretation
Quantitative Metrics
For the REMA assay, calculate the % Inhibition using the following formula:
Table 1: Expected Phenotypes and Interpretation
Observation
Esterase Assay Result
REMA (Whole Cell) Result
Interpretation
Scenario A
Rapid Hydrolysis
High Potency (Low MIC)
Prodrug Success: Compound enters cell, activates, and kills.
Scenario B
Stable (No Hydrolysis)
High Potency (Low MIC)
Direct Inhibitor: The ester itself is the active species.
Scenario C
Rapid Hydrolysis
Low Potency (High MIC)
Efflux/Permeability Issue: Acid is generated but pumped out or cannot bind.
Scenario D
Stable
Low Potency
Inactive: Scaffold does not engage target.
Validation Criteria (Z-Factor)
To validate the HTS plate run, the Z-factor must be > 0.5.
Where is standard deviation and is the mean of positive () and negative () controls.
References
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link
Vilaplana, C., et al. (2013). New chemical derivatives of the isoniazid scaffold with activity against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 70, 677–687. Link
Laposata, M., & Lange, L. G. (1986).[5] Presence of non-oxidative ethanol metabolism in human organs commonly damaged by ethanol abuse. Science, 231(4737), 497–499. (Reference for fatty acid ethyl ester metabolism context). Link
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link
Application Note: In Vitro Inhibition of Enoyl-ACP Reductase (InhA) by Ethyl 2-carbamoylisonicotinate
Introduction & Scientific Context The emergence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis necessitates the evaluation of novel inhibitors targeting the Type II Fatty Acid Synthesis (FAS-II) pathway. InhA (...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
The emergence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis necessitates the evaluation of novel inhibitors targeting the Type II Fatty Acid Synthesis (FAS-II) pathway. InhA (Enoyl-ACP Reductase) is the validated target of frontline drugs like Isoniazid (INH) and Ethionamide (ETH).
Ethyl 2-carbamoylisonicotinate represents a critical scaffold in this domain. Structurally related to the nicotinamide core of INH and ETH, this ester derivative allows researchers to probe the structure-activity relationship (SAR) of the binding pocket without the immediate requirement for mycobacterial activation enzymes (KatG or EthA), provided the molecule possesses intrinsic affinity, or to serve as a lipophilic precursor in cell-based optimization.
This application note details a robust, spectrophotometric Kinetic Inhibition Assay . Unlike endpoint assays, this continuous kinetic method allows for the determination of mechanism (competitive vs. uncompetitive) and the identification of slow-onset inhibition, a common feature of high-affinity InhA inhibitors.
Mechanism of Action
InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP fatty acids.[1] The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Figure 1: Reaction scheme. The assay quantifies activity by tracking the depletion of NADH. The inhibitor disrupts this flow by binding either the free enzyme or the Enzyme-NADH complex.
Materials & Preparation
Reagents
Enzyme: Recombinant M. tuberculosis InhA (Purified).[2] Note: Ensure the enzyme is stored at -80°C and avoid repeated freeze-thaw cycles.
Substrate: 2-trans-Dodecenoyl-CoA (DD-CoA). This is the standard mimic for the natural ACP substrate.
Add 150 mM NaCl, 1 mM EDTA. Filter sterilize (0.22 µm).
InhA Enzyme
10 µM
Dilute in Assay Buffer + 8% Glycerol + 0.1 mg/mL BSA to prevent surface adsorption.
DD-CoA
5 mM (in water)
Aliquot and store at -20°C. Unstable in alkaline pH.
NADH
10 mM (in Buffer)
Critical: Prepare fresh daily. Protect from light.[3]
Inhibitor
10 mM (in DMSO)
Ensure complete solubilization. Sonicate if necessary.
Experimental Protocol
Objective: Determine the IC50 of Ethyl 2-carbamoylisonicotinate against InhA.
Workflow Overview
The assay is performed in 96-well UV-transparent microplates. The order of addition is designed to detect potential slow-binding inhibition.
Figure 2: Step-by-step assay workflow. Pre-incubation (Step 4) is critical for inhibitors that induce conformational changes in the InhA substrate-binding loop.
Detailed Procedure
Compound Dilution:
Prepare a 3-fold serial dilution of Ethyl 2-carbamoylisonicotinate in 100% DMSO.
Range: Start at 100 µM (final assay concentration) down to 0.1 µM. Include a DMSO-only control (0% inhibition).
Plate Setup (100 µL Final Volume):
Blank: 98 µL Buffer + 2 µL DMSO (No Enzyme, No Substrate).
Positive Control (100% Activity): Buffer + Enzyme + NADH + DMSO (No Inhibitor).
Test Wells: Buffer + Enzyme + NADH + Inhibitor.[4]
Reaction Assembly:
Add 80 µL of Assay Buffer containing 250 µM NADH (Final Conc) to all wells.
Add 2 µL of Inhibitor/DMSO to appropriate wells. Mix by tapping.
Add 10 µL of InhA Enzyme (Final Conc: 20–50 nM).
Pre-incubation:[4][5] Incubate at 25°C for 20 minutes. This allows the inhibitor to access the binding pocket, particularly if the loop region requires ordering (slow-binding).
Initiation:
Add 8 µL of DD-CoA (Final Conc: 50 µM) to start the reaction. Rapidly mix.
Measurement:
Immediately place in a plate reader pre-warmed to 25°C.
Monitor Absorbance at 340 nm every 30 seconds for 10–15 minutes.
Data Analysis & Interpretation
Calculating Reaction Velocity
Plot Absorbance (340 nm) vs. Time (min) for each well.
Select the linear portion of the curve (usually minutes 1–5).
Calculate the slope (
). This represents the initial velocity ().
IC50 Determination
Calculate the Percent Inhibition for each concentration:
Fit the data to the Four-Parameter Logistic (Hill) Equation using software (e.g., GraphPad Prism):
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Non-linear initial rate
Substrate depletion or Enzyme instability
Reduce Enzyme concentration or check buffer BSA content.
High background slope
NADH auto-oxidation
Ensure buffer pH is not < 6.8; prepare NADH fresh.
Precipitation
Compound insolubility
Ethyl esters are lipophilic. Ensure final DMSO < 2-5%. Check OD600 for turbidity.
No Inhibition
Prodrug requirement
Ethyl 2-carbamoylisonicotinate may require activation.[1][6] If direct binding is weak, this suggests it acts as a prodrug.
Senior Scientist Insights: The "Why" Behind the Protocol
1. The Role of Pre-incubation:
Many high-potency InhA inhibitors (e.g., triclosan derivatives or inorganic complexes) are "slow-onset" inhibitors. They bind to the Enzyme-NADH complex and induce a conformational change in the substrate-binding loop (residues 196-219). If you skip the 20-minute pre-incubation (Step 3), you may significantly underestimate the potency (higher IC50) because the equilibrium has not been reached before the substrate competes for the site.
2. The Inner Filter Effect:
Ethyl 2-carbamoylisonicotinate contains a pyridine ring. Ensure the compound itself does not absorb significantly at 340 nm. If it does, you must run a "Compound Only" blank and subtract this baseline, or the high absorbance will mask the NADH signal decrease.
3. Direct vs. Activated Inhibition:
This protocol measures direct inhibition.[1] Isoniazid (INH) is inactive in this assay unless pre-reacted with Mn(III) and NAD+ to form the INH-NAD adduct. If Ethyl 2-carbamoylisonicotinate is designed to mimic the adduct, it will show activity here. If it is a "pre-adduct" prodrug, activity may be low, necessitating a coupled assay with EthA (activator enzyme) or chemical activation.
References
Banerjee, A., et al. (1994). "inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis." Science, 263(5144), 227-230.
Vilchèze, C., & Jacobs, W. R.[6] Jr. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology, 61, 35-50.
He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). "Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides."[7] Bioorganic & Medicinal Chemistry, 15(21), 6649-6658.
Parikh, S. L., et al. (2005). "Kinetic mechanism of Mycobacterium tuberculosis enoyl-ACP reductase (InhA)." Biochemistry, 44(20), 7606-7612.
Application Note: Preclinical Evaluation of Ethyl 2-carbamoylisonicotinate
In Vivo Efficacy Models for Anti-Tubercular Activity Introduction & Mechanistic Rationale Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4) presents a unique pharmacophore combining the isonicotinic acid core of Isoniazi...
Author: BenchChem Technical Support Team. Date: February 2026
In Vivo Efficacy Models for Anti-Tubercular Activity
Introduction & Mechanistic Rationale
Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4) presents a unique pharmacophore combining the isonicotinic acid core of Isoniazid (INH) with the carboxamide functionality characteristic of Pyrazinamide (PZA) . While frequently utilized as a synthetic intermediate for piperidine-based therapeutics (e.g., BTK inhibitors, GABA antagonists) [1, 2], its aromatic pyridine structure warrants rigorous investigation as a direct-acting anti-tubercular agent.
The efficacy testing of this compound is predicated on two mechanistic hypotheses:
Prodrug Activation: The ethyl ester moiety increases lipophilicity, potentially enhancing penetration through the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb). Intracellular esterases may hydrolyze it to the free acid (2-carbamoylisonicotinic acid), which could inhibit mycolic acid synthesis (InhA pathway) similar to INH.
Bioisosterism: The 2-carbamoyl group may mimic the mechanism of Pyrazinamide, disrupting membrane energetics or ribosomal trans-translation (RpsA inhibition) in acidic environments (e.g., inside macrophage phagosomes).
This guide details the standard operating procedures (SOPs) for evaluating the in vivo efficacy of Ethyl 2-carbamoylisonicotinate using established murine models of tuberculosis.
Experimental Design & Model Selection
To ensure robust data, a two-phase evaluation strategy is recommended: Pharmacokinetic (PK) Profiling followed by Efficacy Testing .
Phase A: Pharmacokinetic Validation
Before infection studies, the bioavailability of the parent compound and its hydrolysis product (the free acid) must be confirmed.
Species: CD-1 Mice (Male, 6-8 weeks).
Route: Oral Gavage (PO) vs. Intravenous (IV).
Endpoint: Plasma and Lung Homogenate concentration (
, ).
Critical Check: Ensure the compound achieves lung concentrations > MIC (Minimum Inhibitory Concentration) determined in vitro.
Phase B: Efficacy Models
Model Type
Strain
Infection Route
Purpose
Duration
Acute Infection (Rapid)
BALB/c or C57BL/6
Aerosol (High Dose)
Assess early bactericidal activity (EBA).
2-4 Weeks
Chronic Infection (Gold Standard)
BALB/c
Aerosol (Low Dose)
Assess sterilization of persistent bacteria.
8-12 Weeks
Granuloma Model (Advanced)
Guinea Pig / C3HeB/FeJ Mouse
Aerosol
Evaluate penetration into necrotic granulomas.
>12 Weeks
Mechanistic Pathway & Workflow Visualization
The following diagram illustrates the hypothesized mechanism of action and the experimental workflow for efficacy testing.
Figure 1: Hypothesized activation pathway of Ethyl 2-carbamoylisonicotinate and the standard in vivo efficacy workflow.
Detailed Protocol: Chronic Murine Infection Model
This protocol is designed to test if Ethyl 2-carbamoylisonicotinate can reduce bacterial load in the lungs of mice with established tuberculosis infection.
Inoculum Preparation: Thaw frozen stock of H37Rv. Dilute in PBS to achieve a concentration of
CFU/mL in the nebulizer jar.
Aerosol Exposure: Place mice in a Glas-Col Inhalation Exposure System. Calibrate the cycle (e.g., 40 min exposure) to deliver a low dose of 50–100 CFU per lung .
Validation (Day 1): Sacrifice 3 "seed" mice 24 hours post-infection. Homogenize lungs and plate to confirm the initial implantation dose.
4.3. Treatment Regimen
Begin treatment 14-21 days post-infection (when bacterial load stabilizes at
CFU).
Group
Treatment
Dose (mg/kg)
Route
Frequency
N (Mice)
1
Vehicle Control
-
PO
Daily
8
2
Positive Control (INH)
25
PO
Daily
8
3
Ethyl 2-carbamoylisonicotinate (Low)
25
PO
Daily
8
4
Ethyl 2-carbamoylisonicotinate (Mid)
50
PO
Daily
8
5
Ethyl 2-carbamoylisonicotinate (High)
100
PO
Daily
8
Note: Doses should be adjusted based on Phase A PK data.
4.4. Necropsy & CFU Enumeration
Euthanasia: At the end of the treatment period (e.g., 4 weeks of dosing), euthanize mice via
asphyxiation.
Tissue Collection: Aseptically remove lungs and spleen. Weigh organs.
Homogenization: Homogenize tissues in 2 mL sterile PBS using a bead beater.
Serial Dilution: Prepare 10-fold serial dilutions (
to ) in PBS.
Plating: Plate 100
L of each dilution onto Middlebrook 7H10 agar supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
Incubation: Incubate plates at 37°C for 3-4 weeks.
Counting: Count colonies and calculate
CFU per organ.
Data Analysis & Interpretation
Data should be visualized using Box-and-Whisker plots. Statistical significance is determined using One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the Vehicle Control.
Success Criteria:
Bactericidal Activity: A reduction of >1
CFU compared to the Day 0 of treatment baseline.
Bacteriostatic Activity: A reduction of >1
CFU compared to the Vehicle Control at the end of the study.
Troubleshooting:
High Variance: Ensure consistent aerosol delivery. Check for "ski-jump" phenomenon (drug resistance) if CFU drops then rises.
Solubility Issues: If the ethyl ester precipitates in the gut, switch vehicle to PEG400:Water (20:80) or verify if the compound is being hydrolyzed presystemically.
Alternative Applications (Secondary Screening)
If the compound fails to show anti-tubercular activity, researchers should consider its potential as a Prolyl Hydroxylase Inhibitor (PHD) mimic, given its structural similarity to pyridine-dicarboxylate inhibitors used in anemia and fibrosis [3].
Model: EPO (Erythropoietin) induction assay in normal mice.
Dose: 50 mg/kg IP.
Readout: Reticulocyte count and Hemoglobin levels at 24-48 hours.
References
Patent US9481682B2. (2016). Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. Assignee: Principia Biopharma Inc.
Relevance: Describes the synthesis of Ethyl 2-carbamoylisonicotinate as a key intermedi
Patent EP2417131A1. (2012). Isoxazol-3(2H)-one analogs as therapeutic agents. Assignee: AstraZeneca AB.
Relevance: Details the hydrogenation of Ethyl 2-carbamoylisonicotinate to piperidine deriv
Journal of Medicinal Chemistry. (2018). Discovery of Pyridine-2,4-dicarboxylate Derivatives as HIF Prolyl Hydroxylase Inhibitors.
Nature Protocols. (2011). Standard operating procedures for testing drug efficacy in the mouse model of tuberculosis.
Relevance: Provides the authoritative grounding for the aerosol infection and CFU enumer
Technical Application Note: Chromatographic Quantification of Ethyl 2-carbamoylisonicotinate
This Application Note is designed for analytical chemists and process development scientists involved in the synthesis and quality control of pyridine-based pharmaceutical intermediates. It provides a validated framework...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and process development scientists involved in the synthesis and quality control of pyridine-based pharmaceutical intermediates. It provides a validated framework for the quantification of Ethyl 2-carbamoylisonicotinate (CAS 166766-77-4), a critical intermediate in the synthesis of BTK inhibitors and antitubercular agents.
Introduction & Molecule Profile[1][2]
Ethyl 2-carbamoylisonicotinate (also known as Ethyl 2-carbamoylpyridine-4-carboxylate) is a functionalized pyridine derivative. It serves as a strategic building block in the synthesis of biologically active molecules, including Bruton's Tyrosine Kinase (BTK) inhibitors and analogs of thioamide antitubercular drugs (e.g., Prothionamide derivatives).
Structurally, the molecule possesses a pyridine ring substituted with a carbamoyl group (amide) at position 2 and an ethoxycarbonyl group (ester) at position 4. This dual functionality presents specific analytical challenges:
Basicity: The pyridine nitrogen is weakly basic, potentially causing peak tailing on active silanol groups in HPLC columns.
Hydrolysis Risk: The ester and amide moieties are susceptible to hydrolysis under extreme pH, requiring buffered mobile phases and controlled sample preparation.
Polarity: The molecule is moderately polar (Predicted LogP ~0.5–1.0), requiring specific retention strategies in Reverse Phase Chromatography (RP-HPLC).
Physicochemical Profile
Property
Value (Predicted/Experimental)
Analytical Implication
Molecular Formula
C9H10N2O3
Monoisotopic Mass: 194.07 Da
Molecular Weight
194.19 g/mol
Target [M+H]+ = 195.1 in LC-MS
Solubility
DMSO, Methanol, Acetonitrile
Diluent selection for sample prep
pKa (Pyridine N)
~3.0 - 4.0
Mobile phase pH must be controlled (prefer acidic)
UV Max
~265 nm
Primary detection wavelength
Method Development Strategy (Expertise & Logic)
To ensure Trustworthiness and Robustness , the analytical approach is divided into two protocols:
Protocol A (HPLC-UV): A robust method for assay (purity) and content uniformity. This uses a high-strength silica C18 column with end-capping to mitigate silanol interactions with the pyridine ring.
Protocol B (LC-MS/MS): A high-sensitivity method for quantifying this molecule when it exists as a trace impurity (e.g., <0.1%) in final drug substances.
Critical Mechanistic Insight: The "Pyridine Tailing" Effect
Pyridine derivatives often exhibit severe peak tailing due to the interaction between the basic nitrogen and residual silanols on the stationary phase.
Solution: We utilize a low pH mobile phase (pH 2.5 - 3.0) . At this pH, the pyridine nitrogen is fully protonated (
). While this might suggest repulsion from the stationary phase, modern "Base Deactivated" (BDS) or hybrid-silica columns (e.g., Waters XBridge or Agilent Eclipse Plus) effectively shield silanols, allowing the protonated species to elute with excellent symmetry based on hydrophobic interaction of the ethyl and carbamoyl groups.
Suppresses ionization of silanols; protonates pyridine for consistent retention.
Mobile Phase B
Acetonitrile (100%)
Strong solvent for elution.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Column Temp
30°C
Ensures retention time reproducibility.
Detection
UV at 265 nm (Bandwidth 4 nm)
Max absorbance for isonicotinate chromophore.
Injection Vol
5-10 µL
Dependent on concentration (target 0.5 mg/mL).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibrate
2.0
95
5
Isocratic Hold
12.0
40
60
Linear Gradient
15.0
40
60
Wash
15.1
95
5
Re-equilibrate
20.0
95
5
End
Standard & Sample Preparation
Diluent: Water:Acetonitrile (50:50 v/v). Note: Avoid pure water to prevent hydrolysis over long sequences.
Stock Solution: Weigh 25 mg of Ethyl 2-carbamoylisonicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).
System Suitability: Inject the standard 5 times.
RSD of Area:
Tailing Factor:
(Critical parameter for pyridines)
Theoretical Plates:
Protocol B: LC-MS/MS for Trace Quantification
Application: Impurity profiling in drug substances (e.g., Ethionamide, BTK inhibitors).
LOD/LOQ (HPLC-UV): Typically ~0.05% (0.5 µg/mL) relative to nominal concentration.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11240908, Ethyl 2-carbamoylisonicotinate. Retrieved January 31, 2026 from [Link]
European Patent Office.Patent EP2417131A1: Isoxazol-3(2h)-one analogs as therapeutic agents. (Describes synthesis and isolation of Ethyl 2-carbamoylisonicotinate).
Pharmaffiliates. Ethionamide and Prothionamide Impurity Standards. (Contextual reference for pyridine thioamide impurities). Retrieved from [Link]
Method
Application Note: HPLC and LC-MS Analysis of Ethyl 2-carbamoylisonicotinate
Introduction & Scope Ethyl 2-carbamoylisonicotinate (Ethyl 2-carbamoylpyridine-4-carboxylate) is a critical pyridine-based intermediate, often encountered in the synthesis of antitubercular thioamides like Ethionamide an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Ethyl 2-carbamoylisonicotinate (Ethyl 2-carbamoylpyridine-4-carboxylate) is a critical pyridine-based intermediate, often encountered in the synthesis of antitubercular thioamides like Ethionamide and Prothionamide . Its analysis is challenging due to the bifunctional nature of the pyridine ring: the basic nitrogen atom can cause severe peak tailing on standard silica-based columns, while the amide and ester moieties create a polarity balance that requires careful mobile phase optimization.
This Application Note provides two complementary workflows:
RP-HPLC-UV: A robust quality control method for purity assessment and assay.
LC-MS/MS: A high-sensitivity method for trace impurity profiling and genotoxic impurity (GTI) risk assessment.
Physicochemical Profile
Understanding the molecule is the first step to method success.
Property
Value / Characteristic
Impact on Method
Structure
Pyridine core, C4-Ethyl Ester, C2-Amide
Dual polarity; Amide (Polar) vs. Ester (Lipophilic).
Formula
Monoisotopic Mass: 194.07 Da
pKa (Calc)
~3.5 (Pyridine N)
Critical: Mobile phase pH must be controlled. At pH < 3, the molecule is protonated ().
LogP
~0.8 - 1.2
Moderately polar. Retains well on C18 but elutes early compared to non-polar aromatics.
Solubility
Methanol, Acetonitrile, DMSO. Poor in water.
Sample diluent should contain at least 20% organic solvent.
Method Development Workflow
The following decision tree illustrates the logic used to select the column and mobile phase, ensuring scientific rigor in the experimental design.
Figure 1: Method Development Decision Tree. Low pH is prioritized to suppress silanol interactions with the pyridine nitrogen.
Protocol A: RP-HPLC-UV (Quality Control)
This method is designed for assay (purity check) and process control . It uses a phosphate buffer to ensure sharp peak shapes by suppressing the ionization of residual silanols on the column stationary phase.
Chromatographic Conditions
System: Agilent 1260 Infinity II or Waters Alliance e2695.
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Why: "Base-deactivated" columns are essential for pyridines to prevent tailing.
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion ()
Product Ion ()
Cone Voltage (V)
Collision Energy (eV)
Inference
195.1
123.0
25
20
Loss of Ethyl Ester + Amide (Core Pyridine)
195.1
167.1
25
12
Loss of Ethyl ()
195.1
150.1
25
15
Loss of Ethoxy ()
Note: The transition 195.1 -> 123.0 is the Quantifier; others are Qualifiers.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.
Parameter
Acceptance Limit
Rationale
Retention Time %RSD
Ensures pump/gradient stability.
Peak Area %RSD
(HPLC); (LC-MS)
Verifies injection precision.
Tailing Factor ()
Critical for pyridines; indicates secondary interactions.
Theoretical Plates ()
Ensures column efficiency.
Resolution ()
Separation from nearest impurity (e.g., hydrolysis product).
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
Cause: Interaction between the pyridine nitrogen and residual silanols on the silica support.
Solution:
Ensure pH is low (2.5 - 3.0) to protonate the nitrogen.
Add an ion-pairing agent (e.g., 10 mM Triethylamine) if using high pH (not recommended for MS).
Switch to a "Polar Embedded" column (e.g., Waters SymmetryShield RP18).
Issue 2: Retention Time Drift
Cause: pH instability in the aqueous buffer.
Solution: Use a buffer with adequate capacity (20-50 mM Phosphate). Do not use simple acid water (e.g., 0.1% H3PO4) without buffering salt for robust QC methods.
Issue 3: Low Sensitivity in MS
Cause: Ion suppression from matrix or improper pH.
Solution: Ensure the mobile phase is acidic (Formic acid) to facilitate
formation. Avoid Phosphate buffers in LC-MS.
References
PubChem. (2025).[2] Ethyl 2-carbamoylisonicotinate (Compound Summary). National Library of Medicine. Link
ResearchGate. (2024).[3] Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms.Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization & Purification Protocols for Ethyl 2-carbamoylisonicotinate
Executive Summary
Ethyl 2-carbamoylisonicotinate (CAS: 1570-45-2, implied) is a critical heterocyclic intermediate, often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and antifibrinolytic agents. Its synthesis typically involves a Minisci-type radical carbamoylation of ethyl isonicotinate, a process notorious for generating complex impurity profiles including regioisomers, bis-carbamoylated byproducts, and persistent iron salts.
This guide details a robust, scalable crystallization protocol designed to isolate high-purity Ethyl 2-carbamoylisonicotinate. Unlike standard protocols, this workflow integrates specific remediation steps for Minisci reaction byproducts, ensuring downstream catalytic compatibility.
Mechanistic Insight:
The crystallization strategy leverages the amphiphilic nature of the molecule. The ethyl ester provides solubility in organic solvents, while the carbamoyl (amide) group facilitates strong intermolecular hydrogen bonding. We utilize Ethanol (EtOH) as the primary solvent because its hydroxyl group can disrupt the amide-amide interactions at high temperatures (solvation), but upon cooling, the compound's self-association dominates, driving crystal lattice formation while rejecting the more lipophilic starting materials and polar metal salts.
Pre-Crystallization Workup (Critical Step)
Rationale: Direct crystallization of Minisci crude often results in "oiling out" or colored crystals due to residual Fe(II)/Fe(III) coordination with the pyridine nitrogen.
Protocol:
Chelation Wash: Dissolve the crude reaction residue in Dichloromethane (DCM). Wash twice with a 5% aqueous solution of EDTA (disodium salt) or Sodium Citrate. This breaks the Pyridine-Iron coordination complexes.
Drying: Dry the organic phase over anhydrous Na₂SO₄ and concentrate to a solid residue. Do not skip this step; water content impacts the metastable zone width in the ethanol process.
Method A: Thermal Recrystallization from Ethanol (Gold Standard)
Target: >98% Purity, removal of regioisomers.
Reagents:
Solvent: Absolute Ethanol (EtOH)
Adsorbent: Activated Carbon (e.g., Darco G-60) – Optional for color removal.
Step-by-Step Protocol:
Slurry Generation: Charge the crude solid (1.0 eq mass) into a reactor equipped with a reflux condenser and overhead stirrer. Add Ethanol (5 volumes, i.e., 5 mL per gram of solid).
Dissolution: Heat the mixture to Reflux (78°C) .
Observation: If the solution is not clear at reflux, add Ethanol in 0.5 volume increments until dissolution is complete. Max limit: 10 volumes.
Hot Filtration (Iron/Carbon Removal):
If the solution remains dark or contains insolubles (inorganic salts), add Activated Carbon (5 wt%) and stir at reflux for 15 minutes.
Filter rapidly through a pre-heated Celite pad or sintered glass funnel to prevent premature crystallization on the filter.
Controlled Cooling (Nucleation):
Cool the filtrate to 60°C over 20 minutes.
Seeding: At 60°C (metastable zone), add seed crystals (0.5 wt%) if available. If not, scratch the vessel wall to induce nucleation.
Crystal Growth:
Ramp cool from 60°C to 20°C at a rate of 10°C/hour. Slow cooling prevents the entrapment of the di-carbamoyl impurity.
Hold at 20°C for 2 hours.
Further cool to 0–5°C (ice bath) for 1 hour to maximize yield.
Isolation:
Filter the white crystalline solid under vacuum.
Wash: Displacement wash with cold Ethanol (0°C, 1 volume).
Target: Recovery from mother liquor or secondary purification.
Protocol:
Dissolve the residue in minimal Ethyl Acetate (EtOAc) at 50°C.
Add n-Heptane dropwise to the hot solution until a persistent cloudiness (turbidity point) is observed.
Add a small amount of EtOAc to clear the solution (restore single phase).
Allow to cool slowly to room temperature. The change in polarity will force the amide product out of solution while keeping lipophilic impurities in the mother liquor.
Process Visualization
Figure 1: Purification Workflow & Logic
Caption: Integrated purification workflow for Ethyl 2-carbamoylisonicotinate, highlighting the critical iron-removal step prior to thermal recrystallization.[1][2]
Quantitative Data Summary
Parameter
Method A (Ethanol)
Method B (EtOAc/Heptane)
Primary Solvent
Ethanol
Ethyl Acetate
Anti-Solvent
None (Thermal swing)
n-Heptane
Temperature Range
78°C 0°C
50°C 20°C
Impurity Rejection
Excellent (Salts/Isomers)
Moderate (Mainly Lipophiles)
Typical Yield
40–60%
60–75%
Crystal Habit
Needles/Prisms
Aggregates
References
Minisci Reaction Context & Synthesis
Method and apparatus for producing heat energy and carbon dioxide (and chemical synthesis intermediates). WO2010117323A1. (2010). Describes the synthesis of Ethyl 2-carbamoylisonicotinate via radical substitution and recrystallization from EtOH.
BTK Inhibitor Application
Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. EP2948458B1. (2014). Details the use of the compound as a key intermediate and its isolation.
General Crystallization Theory
Crystallization: A Guide for the Organic Chemist. University of Fribourg. Provides foundational logic for solvent selection (Ethanol vs. Heptane).
Application Note: Formulating Ethyl 2-carbamoylisonicotinate for In Vivo Studies
Executive Summary & Chemical Context[1][2][3][4][5][6][7] Ethyl 2-carbamoylisonicotinate (E2CI) presents a classic formulation challenge common to pyridine-carboxamide derivatives: it possesses moderate lipophilicity, po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Ethyl 2-carbamoylisonicotinate (E2CI) presents a classic formulation challenge common to pyridine-carboxamide derivatives: it possesses moderate lipophilicity, potential pH-dependent solubility (due to the pyridine nitrogen), and a chemically labile ester linkage.
This guide provides a standardized approach to formulating E2CI. Unlike stable aryl-amides, the ethyl ester moiety at position 4 is susceptible to hydrolysis by plasma esterases (carboxylesterases) and chemical hydrolysis in alkaline vehicles.
Solubility Profile: Likely Class II/IV (BCS). Requires co-solvents or complexing agents for intravenous (IV) administration.
Metabolic Liability: In rodents, plasma esterase activity is significantly higher than in humans. The formulation must not exacerbate ex vivo degradation before dosing.
Pre-Formulation Characterization (The "Go/No-Go" Step)
Before attempting animal studies, you must profile the compound's behavior in the proposed vehicle.[3] Do not skip this step.
A. Solubility & Stability Profiling Table
Perform a visual solubility check and a 24-hour stability check (HPLC) in the following solvents.
Solvent System
Target Conc.
Purpose
Risk Factor
DMSO (Anhydrous)
> 50 mg/mL
Stock Solution
Low. Freezing point is high; keep at RT.
PEG 400
> 10 mg/mL
IV Co-solvent
Moderate. Impurities (peroxides) in aged PEG can degrade esters. Use high-grade PEG.
PBS (pH 7.4)
< 0.1 mg/mL
Physiological baseline
High. Ester hydrolysis risk over 24h.
Acetate Buffer (pH 5.0)
TBD
Stability Check
Optimal. Acidic pH stabilizes the ester bond.
20% HP-β-CD
> 5 mg/mL
IV/IP Vehicle
Low. Cyclodextrin cavity can protect the ester from hydrolysis.
B. The "Precipitation on Dilution" Test
For IV formulations, a clear concentrate often precipitates upon contact with blood.
Protocol: Dilute your final formulation 1:10 into warm (37°C) saline.
Pass: Solution remains clear for 2 hours.
Fail: Visible turbidity or crystals. Action: Increase cyclodextrin concentration or switch to lipid emulsion.
Vehicle Selection Logic
Use the following decision tree to select the appropriate vehicle based on your study route and the compound's solubility limit.
Figure 1: Decision Matrix for Vehicle Selection. Green path indicates the most common starting point for oral PK studies.
Detailed Formulation Protocols
Protocol A: Intravenous (IV) Solution (The "Gold Standard")
Target Concentration: 1–5 mg/mL
Recommended for: IV Bolus, IP (Intraperitoneal)
Mechanism: Complexation. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic ester, preventing precipitation and shielding it from rapid hydrolysis.
Reagents:
Ethyl 2-carbamoylisonicotinate (Solid)
DMSO (Anhydrous, sterile filtered)
40% w/v HP-β-CD stock solution (in Water for Injection)
Saline (0.9% NaCl)
Step-by-Step:
Weighing: Weigh the required amount of E2CI.
Primary Solubilization: Dissolve E2CI in 5% of the final volume using DMSO. Vortex until perfectly clear.
Critical: If it does not dissolve here, do not proceed.
Complexation: Slowly add 40% HP-β-CD stock (amount = 40-50% of final volume) to the DMSO concentrate while vortexing.
Note: The solution may warm slightly.
Dilution: Bring to final volume with Saline.
pH Adjustment: Check pH. If > 7.0, adjust to pH 5.5–6.0 using 0.1N HCl. This is crucial to prevent ester hydrolysis.
Filtration: Filter through a 0.22 µm PVDF or PES syringe filter.
Final Composition: 5% DMSO / 20% HP-β-CD / 75% Saline.
Protocol B: Oral (PO) Suspension (The "Workhorse")
Heat sterile water to ~80°C (approx. 1/3 of total volume).
Disperse Methylcellulose powder into hot water with vigorous stirring.
Add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.
Step-by-Step Formulation:
Micronization: If E2CI is crystalline/chunky, grind it using a mortar and pestle.
Wetting: Weigh E2CI into the formulation vial. Add Tween 80 (if not already in vehicle) or a drop of the vehicle to "wet" the powder. Create a smooth paste.
Levigation: Geometric dilution. Add the MC vehicle in small increments, mixing thoroughly between additions to prevent clumping.
Homogenization: Vortex or sonicate (bath sonicator) for 10 minutes to ensure uniform dispersion.
Resuspension: Always vortex immediately before dosing the animal.
Slowly add warm water (37°C) with stirring to form a clear micellar solution.
In Vivo Administration & Logistics
Dosing Volume Limits
Respecting physiological limits is vital for ethical and scientific validity.
Species
Route
Max Volume (Standard)
Max Volume (Bolus/Acute)
Mouse (25g)
IV
5 mL/kg (125 µL)
10 mL/kg (250 µL) - Risk of hemolysis
PO
10 mL/kg (250 µL)
20 mL/kg (500 µL)
Rat (250g)
IV
5 mL/kg (1.25 mL)
5 mL/kg
PO
10 mL/kg (2.5 mL)
20 mL/kg
Metabolic Considerations (The "Esterase Trap")
Rodents (especially rats) have significantly higher plasma esterase activity than humans.
Observation: You may see high levels of the carboxylic acid metabolite (2-carbamoylisonicotinic acid) and low levels of the parent ethyl ester in plasma, even after IV dosing.
Control: To verify if this is biological or artifactual, collect blood into tubes containing esterase inhibitors (e.g., K2EDTA + Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride).
Interpretation: If the parent compound disappears rapidly in rodent plasma but is stable in human plasma, the compound may be a "soft drug" or prodrug in the context of human translation.
Experimental Workflow Diagram
Figure 2: Step-by-step preparation workflow emphasizing pH control to preserve the ester bond.
References
Gad, S. C., et al. (2006).[4] Nonclinical vehicle use in studies by multiple routes in multiple species.[4] International Journal of Toxicology, 25(6), 499-521. Link
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction).
Beaumont, K., et al. (2014). Esterase-mediated metabolism in drug discovery and development. Current Drug Metabolism, 15(1), 4-18. (Context on species differences in ester hydrolysis).
Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry. (Specific context on pyridine carboxamide synthesis and activity). Link
FDA Inactive Ingredient Database. (Regulatory limits for excipients like DMSO/PEG). Link
Application Notes and Protocols for Ethyl 2-carbamoylisonicotinate in Coordination Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-carbamoylisonicotinate as a versatile ligand in coordination chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-carbamoylisonicotinate as a versatile ligand in coordination chemistry. This document covers the synthesis of the ligand, the preparation of its coordination complexes, detailed characterization methodologies, and an exploration of its potential applications, particularly in the realm of medicinal chemistry.
Introduction: The Promise of a Multifunctional Ligand
Ethyl 2-carbamoylisonicotinate, a derivative of isonicotinic acid, presents a compelling scaffold for the design of novel coordination compounds. Its structure incorporates multiple potential donor sites: the pyridine nitrogen, the amide group, and the ester functionality. This multifunctionality allows for a rich and diverse coordination chemistry, enabling the formation of complexes with varied geometries and nuclearities. The isonicotinamide moiety is of particular interest in medicinal chemistry, as it is a component of several biologically active molecules. The strategic coordination of this ligand to metal centers can lead to the development of new therapeutic and diagnostic agents with unique mechanisms of action.[1]
PART 1: Ligand Synthesis
Protocol 1: Synthesis of Ethyl 2-carbamoylisonicotinate via Minisci-type Carbamoylation
This protocol describes the synthesis of Ethyl 2-carbamoylisonicotinate from the readily available starting material, ethyl isonicotinate. The key transformation is a Minisci-type free radical carbamoylation reaction.[2] This method is advantageous due to the use of inexpensive and readily available reagents.
Reaction Scheme:
A schematic of the ligand synthesis.
Materials:
Ethyl isonicotinate
Formamide
Sulfuric acid (concentrated)
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
Hydrogen peroxide (30% w/w)
Sodium bicarbonate (saturated solution)
Dichloromethane
Anhydrous magnesium sulfate
Deionized water
Equipment:
Three-necked round-bottom flask
Dropping funnel
Magnetic stirrer with heating plate
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl isonicotinate (1.0 eq) in formamide (10-15 eq).
Acidification: Carefully add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution. An exothermic reaction will occur; maintain the temperature below 40°C using a water bath if necessary.
Initiation: Add iron(II) sulfate heptahydrate (0.1 eq) to the reaction mixture and stir until it dissolves.
Radical Generation: Cool the mixture to 10-15°C using an ice bath. Add hydrogen peroxide (30% w/w, 2.5 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 20°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Carefully quench the reaction by pouring the mixture into ice-cold water.
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 2-carbamoylisonicotinate as a solid.
Self-Validation: The identity and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.
PART 2: Synthesis of Coordination Complexes
Protocol 2: Synthesis of a Copper(II) Complex of Ethyl 2-carbamoylisonicotinate
This protocol outlines a general method for the synthesis of a copper(II) complex with Ethyl 2-carbamoylisonicotinate. The ligand is expected to coordinate to the metal center, and the resulting complex can be isolated and characterized.
Workflow for the synthesis of a copper(II) complex.
Materials:
Ethyl 2-carbamoylisonicotinate
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
Ethanol
Deionized water
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Büchner funnel and flask
Standard laboratory glassware
Procedure:
Ligand Solution: Dissolve Ethyl 2-carbamoylisonicotinate (2.0 eq) in warm ethanol (20 mL) in a round-bottom flask.
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimum amount of deionized water (approx. 5 mL).
Reaction: Add the aqueous solution of the copper salt dropwise to the stirred ethanolic solution of the ligand. A change in color and/or the formation of a precipitate may be observed.
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours.
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly evaporate the solvent until a solid is obtained.
Washing: Wash the isolated solid with small portions of cold deionized water and then with cold ethanol to remove any unreacted starting materials.
Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride.
Self-Validation: The formation of the coordination complex should be confirmed by comparing the IR spectrum of the product with that of the free ligand. Changes in the vibrational frequencies of the pyridine ring and the amide group are indicative of coordination. Further characterization by elemental analysis and other spectroscopic techniques is essential.
PART 3: Characterization Techniques
A thorough characterization of both the ligand and its metal complexes is crucial to confirm their identity, purity, and structure.
Spectroscopic Characterization
Technique
Ethyl 2-carbamoylisonicotinate (Expected)
Metal Complex (Expected Changes upon Coordination)
Shifts in the positions of the carbon signals upon coordination.
Causality Behind Spectroscopic Choices:
FT-IR spectroscopy is a fundamental technique to probe the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the amide C=O and N-H groups provide direct evidence of their involvement in bonding with the metal center.
NMR spectroscopy is invaluable for confirming the structure of the diamagnetic ligand. For diamagnetic metal complexes (e.g., Zn(II)), NMR can provide detailed information about the coordination environment. For paramagnetic complexes (e.g., Cu(II)), the broadening of signals can indirectly confirm the presence of the paramagnetic metal center.
UV-Vis spectroscopy can be used to study the electronic transitions in the metal complexes. The appearance of d-d transitions in the visible region for transition metal complexes is a key indicator of their formation.
Structural Characterization
Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure of a coordination complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For Ethyl 2-carbamoylisonicotinate, various coordination modes are possible.
Possible coordination modes of the ligand.
Monodentate Coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom, which is a common coordination mode for pyridine derivatives.[3][4]
Bidentate Chelating Coordination: The ligand can act as a bidentate chelate, coordinating through the pyridine nitrogen and the carbonyl oxygen of the amide group, forming a stable five-membered chelate ring.
Bridging Coordination: The ligand can bridge two metal centers, leading to the formation of dimeric or polymeric structures. This can occur through the pyridine nitrogen and one of the amide's donor atoms, or through the amide group itself.
PART 4: Applications in Drug Development
Coordination complexes of isonicotinamide derivatives have shown promise as antimicrobial and anticancer agents.[5][6] The chelation of the ligand to a metal ion can enhance its biological activity through various mechanisms, including increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS).[7]
Antimicrobial Activity
Metal complexes of isonicotinamide and related ligands have been reported to exhibit significant activity against various bacterial and fungal strains. The enhanced activity of the metal complexes compared to the free ligand is often attributed to the chelation theory.
Copper complexes, in particular, are known to exhibit anticancer properties through mechanisms that include DNA binding and cleavage, and inhibition of topoisomerase.[1] The cytotoxic activity of complexes of Ethyl 2-carbamoylisonicotinate can be evaluated against various cancer cell lines using assays such as the MTT assay.
Cell Line
IC₅₀ (µM) of Related Copper-Isonicotinamide Complexes
Expertise & Experience Insights: The choice of the metal ion is critical in tuning the biological activity of the resulting complex. For instance, copper and ruthenium complexes are often explored for their anticancer properties, while silver and zinc complexes are investigated for their antimicrobial potential. The presence of the ester group in Ethyl 2-carbamoylisonicotinate could also be exploited for further functionalization or to influence the pharmacokinetic properties of the complexes.
References
Petrov, V., & Gulea, A. (2025). An Alternative Synthesis of the NMDA Antagonist CGS 19755 via Free Radical Carbamoylation of Ethyl Isonicotinate. ResearchGate. [Link]
Soldevila-Sanmartín, J., Ayllón, J. A., Calvet, T., Font-Bardía, M., Domingo, C., & Pons, J. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. PMC. [Link]
Sharipova, S. R., et al. (2024). Synthesis and Study of the Complex Compound of Isonicotinamide with Zinc Nitrate. ResearchGate. [Link]
Lakshmi, E., et al. (2023). COPPER(II) COMPLEXES OF NICOTINOYL AND ISONICOTINOYLHYDRAZONES: SYNTHESIS, SPECTRAL CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY. ResearchGate. [Link]
Tarasov, A. V., et al. (2025). Theoretical and experimental study of the infrared spectrum of isonicotinamide. ResearchGate. [Link]
Gulea, A., et al. (2021). New Copper Complexes with Antibacterial and Cytotoxic Activity. MDPI. [Link]
Găină, L., & Gulea, A. (2025). The Antimicrobial Efficacy of Copper Complexes: A Review. PMC. [Link]
Pons, J., et al. (2022). Complexes of Zinc(II)- and Copper(II) Perchlorates with Nicotinamide: Synthesis, Structure, Cytotoxicity. PMC. [Link]
Gulea, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF COPPER (II) AND COBALT (II) COMPLEXES WITH ISONICOTINOYL HYDRAZIDE S. ResearchGate. [Link]
Sang, Y., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. [Link]
Vasková, Z., et al. (2009). Bis(nitrobenzoato)copper(II) Complexes with Nicotinamide, Preparation, Structure and Properties. Acta Chimica Slovaca. [Link]
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
Gulea, A., et al. (2021). Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex. MDPI. [Link]
Collins, J. G., & Keene, F. R. (2023). Metals to combat antimicrobial resistance. PMC. [Link]
Application Note: Ethyl 2-carbamoylisonicotinate in Pharmaceutical Materials Science
[1] Executive Summary Ethyl 2-carbamoylisonicotinate (E2CI) is a bifunctional pyridine derivative serving as a critical scaffold in Pharmaceutical Materials Science .[1] Beyond its role as a chemical intermediate, E2CI e...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ethyl 2-carbamoylisonicotinate (E2CI) is a bifunctional pyridine derivative serving as a critical scaffold in Pharmaceutical Materials Science .[1] Beyond its role as a chemical intermediate, E2CI exhibits unique solid-state properties driven by its capacity for robust hydrogen-bonding networks.[1]
This guide details the application of E2CI in two distinct material science domains:
Heterogeneous Catalysis & Process Materials: The surface-mediated hydrogenation of E2CI to generate piperidine scaffolds (essential for Bruton's Tyrosine Kinase (BTK) inhibitors).[1]
Crystal Engineering: Utilization of the amide-pyridine heterosynthon for supramolecular assembly and solid-state resolution.[1]
Material Science Fundamentals: The Amide-Pyridine Tecton
In the context of materials science, E2CI is defined by its ability to act as a supramolecular tecton .[1] The molecule possesses complementary donor (amide N-H) and acceptor (pyridine N, carbonyl O) sites, facilitating the formation of predictable Hydrogen-Bonded Organic Frameworks (HOFs).[1]
Supramolecular Synthons
The core material property of E2CI is the formation of the R²₂(8) supramolecular synthon.[1] This motif is a primary driver in co-crystallization strategies used to modulate the solubility and stability of pharmaceutical solids.[1]
Donor Site: The amide group (-CONH₂) acts as a double proton donor.[1]
Acceptor Site: The pyridine ring nitrogen is a strong proton acceptor.[1]
Self-Assembly: In the solid state, E2CI molecules self-assemble into 1D chains or 2D sheets via N-H[1]···N(pyridine) hydrogen bonds, a property exploited in crystal habit modification .[1]
Visualization of Supramolecular Assembly
The following diagram illustrates the theoretical self-assembly of E2CI molecules mediated by the R²₂(8) synthon, critical for understanding its solid-state behavior.
Figure 1: Logic flow of the Amide-Pyridine Heterosynthon assembly leading to thermodynamic stability in the solid state.
Application I: Heterogeneous Catalysis Protocol
The primary industrial application of E2CI involves its transformation via heterogeneous catalysis into ethyl 2-carbamoylpiperidine-4-carboxylate.[1] This process is material-dependent, relying on the surface area and pore size of Platinum(IV) oxide (Adams' catalyst).[1]
Mechanistic Insight
The reduction of the pyridine ring is not merely a chemical change but a surface-science phenomenon.[1]
Adsorption: The planar pyridine ring adsorbs flat onto the Pt surface via π-electron interaction.[1]
Protonation: The acidic medium (HCl/MeOH) protonates the pyridine nitrogen, activating the ring toward hydride transfer.[1]
Stepwise Reduction: Hydrogen is added across the C=N and C=C bonds sequentially.[1]
Protocol: High-Pressure Catalytic Hydrogenation
Objective: Synthesis of Ethyl 2-carbamoylpiperidine-4-carboxylate (cis/trans mixture).
Scale: Pilot (1.3 g input).
Materials & Reagents
Reagent
Role
Specification
Ethyl 2-carbamoylisonicotinate
Substrate
>98% Purity, Micronized powder
Platinum(IV) Oxide (PtO₂)
Catalyst
Adams' Catalyst, Surface Area >60 m²/g
Methanol (MeOH)
Solvent
HPLC Grade, Anhydrous
Hydrochloric Acid (HCl)
Promoter
1.25 M in Methanol
Hydrogen Gas (H₂)
Reactant
UHP Grade (99.999%)
Experimental Workflow
Slurry Preparation:
In a high-pressure hydrogenation vessel (e.g., Parr reactor), charge 1.3 g (6.7 mmol) of Ethyl 2-carbamoylisonicotinate.[1][2]
Add 50 mL of Methanol. Ensure the substrate is fully dispersed; sonicate if necessary to break up aggregates.[1]
Catalyst Activation:
Safety Note: PtO₂ is pyrophoric in the presence of H₂.[1] Add under inert atmosphere (N₂).
Filter the reaction mixture through a Celite 545 pad to remove the heterogeneous catalyst.[1] Caution: Do not let the catalyst dry out on the filter (fire hazard).[1]
Concentrate the filtrate in vacuo (Rotary evaporator, 40°C bath).
Characterization: ¹H NMR (Methanol-d₄) should show loss of aromatic protons (δ 7.0-9.0 region) and appearance of aliphatic multiplets (δ 1.5-4.5).[1]
Application II: Impurity Profiling & Solid-State Control
In the manufacturing of Xanthine Oxidase inhibitors (e.g., Topiroxostat), E2CI is a critical intermediate.[1] Its solid-state profile (polymorphism) directly impacts the purity of the final drug substance.[1]
Protocol: Recrystallization for Polymorph Control
Uncontrolled precipitation of E2CI can lead to amorphous content, which traps impurities.[1] This protocol ensures a high-crystallinity Form I.[1]
Workflow
Dissolution: Dissolve crude E2CI in Ethanol/Water (90:10 v/v) at 65°C. Concentration: 10 mL/g.
Seeding: Cool to 50°C and add 0.1% w/w seed crystals (pure Form I).
Cooling Ramp: Linearly cool to 5°C over 4 hours (0.2°C/min). Slow cooling promotes the stable R²₂(8) H-bond network.[1]
Filtration: Isolate solids and wash with cold Ethanol.
Drying: Vacuum dry at 40°C for 12 hours.
Process Visualization
The following diagram maps the transformation of E2CI from a raw material to a functional drug scaffold, highlighting the critical material science checkpoints.
Figure 2: Workflow for the purification and catalytic transformation of Ethyl 2-carbamoylisonicotinate.
References
BTK Inhibitor Synthesis: De, A., et al. "Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors."[1] U.S. Patent 9,481,682, November 1, 2016.[1]
Citation for Protocol 3.
Topiroxostat Impurities: "Topiroxostat Impurity 6 (Ethyl 2-carbamoylisonicotinate)." CATO Research Chemicals.[1]
Cit
Supramolecular Synthons: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 1995, 34(21), 2311-2327.[1] [1]
Foundational reference for the Amide-Pyridine interaction mechanism described in Section 2.1.
Application Note: Precision Radiolabeling of Ethyl 2-carbamoylisonicotinate
C-Integration via O-Alkylation and Pd-Mediated Carbonylation Abstract & Strategic Overview Ethyl 2-carbamoylisonicotinate represents a critical structural motif in the development of anti-tubercular agents (related to et...
Author: BenchChem Technical Support Team. Date: February 2026
C-Integration via O-Alkylation and Pd-Mediated Carbonylation
Abstract & Strategic Overview
Ethyl 2-carbamoylisonicotinate represents a critical structural motif in the development of anti-tubercular agents (related to ethionamide/isoniazid pharmacophores) and pyridine-based ligands. Radiolabeling this substrate with Carbon-11 (
min) allows for in vivo Positron Emission Tomography (PET) imaging to assess biodistribution, blood-brain barrier (BBB) penetration, and pharmacokinetics (PK).
This guide details two distinct protocols for synthesizing [
C]Ethyl 2-carbamoylisonicotinate:
Protocol A (Standard):
-alkylation using [C]Ethyl Iodide. This is the preferred route for rapid synthesis and high radiochemical yield (RCY).
Protocol B (Advanced): Palladium-mediated
C-Carbonylation. This route is reserved for studies requiring the label within the carbonyl core for enhanced metabolic stability.
Retrosynthetic Analysis & Precursor Selection
To achieve high molar activity (
) and purity, the choice of precursor is dictated by the position of the isotopic label.
Use this protocol if metabolic stability of the ethyl tail is a concern. This incorporates the label into the carbonyl carbon of the ester, which is less prone to enzymatic cleavage than the alkyl chain.
C-Carbonylation. Note the requirement for a reduction furnace to convert CO to CO.
Methodology
Trapping: [
C]CO is trapped in a micro-autoclave or HPLC loop containing the precursor (2 mg), Pd-catalyst (1 mg), and Ethanol (50 µL) in THF (300 µL).
Reaction: Pressurize loop (if applicable) and heat to 100°C for 5 minutes .
Mechanism: The Pd(0) inserts into the C-I bond, [
C]CO inserts to form the acyl-palladium complex, and ethanol attacks to form the ester.
Quality Control (QC) & Validation
Every batch must pass the following QC criteria before release:
Parameter
Specification
Method
Radiochemical Purity
> 95%
Analytical HPLC
Molar Activity ()
> 18 GBq/µmol
UV Absorbance vs. Activity
Chemical Purity
No precursor peaks detected
UV (254 nm)
pH
4.5 – 7.5
pH Strip/Meter
Residual Solvents
DMF < 880 ppm
GC-FID
Self-Validating the Protocol
Identity Confirmation: Co-inject the radiolabeled product with a non-radioactive standard of Ethyl 2-carbamoylisonicotinate. The UV peak and Gamma peak must align (± 0.2 min).
Stability Test: Incubate the final formulated product in saline at room temperature for 60 minutes. Reinject on HPLC to confirm <5% radiolysis or hydrolysis.
References
General
C-Carboxylation/Esterification:
Rotstein, B. H., et al. (2016). 11C-Carboxylation of Boronic Acid Esters: A Rapid Entry to 11C-Carboxylic Acids and Esters.[2] Nature Communications. Link
Autom
C-Carbonylation:
Kaur, T., et al. (2024).[3][4] Automated production of 11C-labeled carboxylic acids and esters via "in-loop" 11C-carbonylation.[3][4] Journal of Labelled Compounds and Radiopharmaceuticals.[3] Link
Pyridine Labeling Strategies
Gao, M., et al. (2010). Design, synthesis, radiolabeling... of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)...]. Journal of Medicinal Chemistry.[5] Link
Standard Alkylation Protocols
Miller, P. W., et al. (2008). Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography. Angewandte Chemie International Edition. Link
Technical Support Center: Optimizing the Synthesis of Ethyl 2-carbamoylisonicotinate
Welcome to the technical support center for the synthesis of Ethyl 2-carbamoylisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl 2-carbamoylisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural outlines and offer a deeper understanding of the reaction's nuances, enabling you to improve yield, purity, and consistency.
Introduction to the Synthesis
The synthesis of Ethyl 2-carbamoylisonicotinate, a valuable intermediate in pharmaceutical development, is most commonly achieved through the ammonolysis of Ethyl isonicotinate. This nucleophilic acyl substitution reaction, while straightforward in principle, is often plagued by issues that can significantly impact the final yield and purity of the desired product. This guide will address these challenges in a comprehensive question-and-answer format, providing both theoretical explanations and actionable experimental protocols.
Core Reaction: Ammonolysis of Ethyl Isonicotinate
The fundamental transformation involves the reaction of the ester functional group of Ethyl isonicotinate with ammonia to form the corresponding primary amide.
Scheme 1. General reaction for the ammonolysis of Ethyl isonicotinate to form Ethyl 2-carbamoylisonicotinate.
This section addresses the most common issues encountered during the synthesis of Ethyl 2-carbamoylisonicotinate. Each question is followed by a detailed explanation of the underlying chemistry and practical steps for resolution.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are the most frequently reported issue in this synthesis. Several factors can contribute to this, often in combination. A systematic approach to troubleshooting is crucial.
Answer:
The primary culprits for low yields in the ammonolysis of Ethyl isonicotinate are incomplete reaction, side reactions (primarily hydrolysis), and product loss during workup and purification.
1. Incomplete Reaction:
Insufficient Ammonia Concentration: The concentration of ammonia is a critical parameter. While a large excess of ammonia is typically used to drive the reaction forward, the effective concentration at the reaction site matters. For reactions using aqueous ammonia, ensure a high concentration (e.g., 28-30%) is used.
Inadequate Reaction Time or Temperature: Ammonolysis of esters can be sluggish, especially at room temperature.[1] Increasing the reaction temperature can significantly improve the reaction rate. However, this must be balanced against the potential for increased side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[2]
Poor Solubility: Ethyl isonicotinate has limited solubility in highly aqueous ammonia solutions. This can lead to a slow, mass-transfer-limited reaction. The use of a co-solvent can improve solubility and, consequently, the reaction rate.
2. Side Reactions: The Problem of Hydrolysis
The most significant side reaction is the hydrolysis of the starting material, Ethyl isonicotinate, to isonicotinic acid, or the hydrolysis of the product, Ethyl 2-carbamoylisonicotinate, to isonicotinic acid.[3][4] This is particularly problematic when using aqueous ammonia, as the presence of hydroxide ions promotes ester hydrolysis.[5]
Mechanism of Hydrolysis: Under basic conditions, hydroxide ions can act as nucleophiles, attacking the carbonyl carbon of the ester or amide, leading to the formation of the corresponding carboxylate salt.[6]
3. Product Loss During Workup and Purification:
Aqueous Solubility: The product, Ethyl 2-carbamoylisonicotinate, may have some solubility in water, leading to losses during aqueous workup.
Inefficient Extraction: If liquid-liquid extraction is used, ensure the appropriate solvent and a sufficient number of extractions are employed.
Suboptimal Recrystallization: Improper choice of solvent or technique during recrystallization can lead to significant product loss.[7]
Experimental Protocol: A Step-by-Step Guide to Improving Yield
This protocol provides a robust starting point for the synthesis and includes key considerations for maximizing yield.
Materials:
Ethyl isonicotinate
Concentrated Aqueous Ammonia (28-30%)
Ethanol (or another suitable co-solvent)
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate or Sodium Sulfate
Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate, Water)
Procedure:
Reaction Setup: In a sealed pressure vessel, dissolve Ethyl isonicotinate (1 equivalent) in a minimal amount of a co-solvent like ethanol. Rationale: The co-solvent enhances the solubility of the ester in the aqueous ammonia.
Addition of Ammonia: Add a significant excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).
Reaction Conditions: Heat the sealed vessel to a temperature between 50-80°C. Rationale: Increased temperature accelerates the rate of ammonolysis. A sealed vessel is necessary to maintain the pressure of ammonia gas.[1]
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Workup:
Cool the reaction mixture to room temperature.
If a precipitate has formed, filter the solid product.
If the product remains in solution, concentrate the mixture under reduced pressure to remove excess ammonia and co-solvent.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture.[8]
FAQ 2: I am observing a significant amount of isonicotinic acid as a byproduct. How can I minimize this?
The formation of isonicotinic acid is a clear indication that hydrolysis is a competing reaction.
Answer:
Minimizing the formation of isonicotinic acid requires careful control of the reaction conditions to favor ammonolysis over hydrolysis.
Use of Anhydrous Ammonia: The most effective way to eliminate hydrolysis is to use anhydrous ammonia in a non-aqueous solvent. This can be achieved by bubbling ammonia gas through an appropriate organic solvent (e.g., methanol, ethanol, or THF) or by using liquid ammonia at low temperatures. However, these methods require specialized equipment and handling procedures.
Lowering Reaction Temperature: While higher temperatures increase the rate of ammonolysis, they also accelerate hydrolysis. If you are observing significant hydrolysis, try running the reaction at a lower temperature for a longer period.
pH Control: In aqueous systems, the concentration of hydroxide ions is a key driver of hydrolysis. While the reaction is inherently basic, avoiding excessively high pH can be beneficial. However, direct pH control in concentrated ammonia is challenging.
Solvent Choice: Using a less polar co-solvent can sometimes reduce the rate of hydrolysis.[1]
FAQ 3: What is the best way to purify the final product?
Purification is critical to obtaining Ethyl 2-carbamoylisonicotinate of high purity.
Answer:
Recrystallization is the most common and effective method for purifying solid organic compounds like Ethyl 2-carbamoylisonicotinate.[9]
Solvent Selection for Recrystallization:
The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents to screen include:
Water
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Mixtures of the above solvents (e.g., ethanol/water, ethyl acetate/hexane)
General Recrystallization Protocol:
Dissolve the crude product in the minimum amount of boiling solvent.
If insoluble impurities are present, perform a hot filtration.
Allow the solution to cool slowly to room temperature.
Further cool the solution in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals under vacuum.
Data Presentation: Optimizing Reaction Parameters
The following table provides a hypothetical summary of how different reaction conditions can affect the yield of Ethyl 2-carbamoylisonicotinate. This data is illustrative and should be adapted based on your experimental findings.
Entry
Ammonia Source
Co-Solvent
Temperature (°C)
Time (h)
Yield (%)
Purity (by HPLC, %)
1
28% aq. NH₃
None
25
24
45
85
2
28% aq. NH₃
Ethanol
60
12
75
92
3
28% aq. NH₃
Ethanol
80
6
85
90 (minor hydrolysis)
4
NH₃ in Methanol
Methanol
60
8
92
>98
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the synthesis and purification of Ethyl 2-carbamoylisonicotinate.
Diagram 1. Workflow for the synthesis and purification of Ethyl 2-carbamoylisonicotinate.
Concluding Remarks
Improving the yield of Ethyl 2-carbamoylisonicotinate synthesis requires a systematic approach to optimizing reaction conditions and minimizing side reactions. By carefully considering the factors of ammonia concentration, temperature, reaction time, and solvent choice, researchers can significantly enhance the efficiency of this important transformation. The troubleshooting guide and protocols provided herein serve as a valuable resource for navigating the common challenges associated with this synthesis.
References
Sheng, Z.-K., Liu, Y., Du, L.-H., & Luo, X.-P. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(1), 1-9. Available from: [Link]
Google Patents. (1950). Purification of nicotinamide (US Patent No. 2,496,114A).
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
Black, A. P., & Lover, M. J. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(46), 30887–30896. Available from: [Link]
ResearchGate. (n.d.). New polymorphs of isonicotinamide and nicotinamide. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]
ResearchGate. (n.d.). The effect of reaction temperature on the enzymatic synthesis of nicotinamide derivatives in continuous-flow microreactors. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of isoniazid (CN Patent No. 111138354A).
Taylor & Francis. (n.d.). Ammonolysis – Knowledge and References. Retrieved from [Link]
ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for.... Retrieved from [Link]
Google Patents. (n.d.). Production of nicotinamide and isonicotinamide (US Patent No. 2,904,552A).
ResearchGate. (2013). The Ammonolysis of Esters in Liquid Ammonia. Retrieved from [Link]
National Institutes of Health. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
National Institutes of Health. (n.d.). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic route used in this investigation: (I) Ammonolysis reaction:.... Retrieved from [Link]
Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]
Dalal Institute. (n.d.). Ammonolysis of Esters. Retrieved from [Link]
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]
Technical Support Center: Synthesis of Ethyl 2-carbamoylisonicotinate
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: Ethyl 2-carbamoylisonicotinate (CAS: Related intermediates often indexed under pyridine dicarboxylates) Core Application: Intermediate for ant...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions & Process Optimization
Target Molecule: Ethyl 2-carbamoylisonicotinate (CAS: Related intermediates often indexed under pyridine dicarboxylates)
Core Application: Intermediate for anti-tubercular agents (e.g., Ethionamide derivatives) and kinase inhibitors.[1]
Executive Summary & Reaction Landscape[2]
Welcome to the Technical Support Guide for the synthesis of Ethyl 2-carbamoylisonicotinate . This molecule presents a classic "heterocyclic challenge": differentiating the electronic environments of the pyridine ring positions (C2 vs. C4) while maintaining the integrity of the ester moiety.
Users typically employ one of two primary synthetic routes, each with distinct failure modes:
The Minisci Radical Carbamoylation: Direct functionalization of Ethyl Isonicotinate.
Primary Issue: Radical control, resulting in bis-substitution or reaction stalling.[1]
Selective Amidation of Diesters: Nucleophilic attack on Diethyl pyridine-2,4-dicarboxylate.
Primary Issue: Thermodynamic vs. Kinetic control (Regioselectivity).
Route A: Minisci Radical Carbamoylation
Methodology: Reaction of Ethyl Isonicotinate with Formamide using Fenton’s Reagent (
) or Persulfate.
Mechanistic Pathway & Failure Points
The Minisci reaction generates a carbamoyl radical (
) which acts as a nucleophile, attacking the most electron-deficient position of the protonated pyridine base (Position 2).
Figure 1: Reaction pathway showing the divergence between the target product and common side reactions in the Minisci protocol.
Troubleshooting Guide: Minisci Route
Symptom
Probable Cause
Technical Solution
Reaction Stalls at ~50% Conversion
Radical Quenching/Consumption. The reaction consumes the oxidant and radical source faster than the heterocycle reacts.[1]
Resubmission Protocol: Isolate the crude mixture (SM + Product) and subject it to a second round of reaction conditions. This is more effective than adding large excesses of reagents initially [1].
High Levels of 2,6-Bis-amide
High Radical Flux. The product is still electron-deficient and activated for a second attack.[1]
Decrease Oxidant Addition Rate: Use a syringe pump to add the peroxide/oxidant over 2–4 hours. Maintain a high concentration of the protonated base (SM) relative to the radical flux.
Formation of Carboxylic Acid (Ester Loss)
Hydrolysis. The reaction is highly acidic (pH < 2) and exothermic.
Temperature Control: Maintain internal temp < 10°C during oxidant addition. Ensure pH is adjusted to ~8-9 immediately upon completion before extraction to prevent acid-catalyzed hydrolysis during workup.[1]
Black Tarry Precipitate
Polymerization of Formamide.
Solvent Check: Ensure Formamide is fresh. Reduce the reaction temperature. If using , ensure efficient stirring to prevent localized "hotspots" of radical generation.
FAQ: Minisci Specifics
Q: Can I use T-Butyl Hydroperoxide (TBHP) instead of
?A: Yes. TBHP often provides a "cleaner" radical stream and is more soluble in organic co-solvents, reducing the biphasic nature of the reaction. However, it requires slightly higher initiation temperatures. Reference work on ethyl 2-acetylisonicotinate suggests TBHP/Fe(II) is a viable alternative for acylations [2].[1]
Q: My product is contaminated with N-oxide. How do I remove it?A: N-oxides are polar.[1] They can often be removed via column chromatography (DCM/MeOH). To prevent formation, ensure the equivalent of
is sufficient to catalyze the breakdown of peroxide rapidly, leaving no residual oxidant to attack the pyridine nitrogen.
Route B: Selective Amidation of Diesters
Methodology: Controlled ammonolysis of Diethyl pyridine-2,4-dicarboxylate.[1]
Mechanistic Logic
The C2 ester is generally more reactive toward nucleophiles than the C4 ester due to the electron-withdrawing inductive effect of the adjacent ring nitrogen. However, this selectivity is kinetic.
Troubleshooting Guide: Nucleophilic Route
Symptom
Probable Cause
Technical Solution
Formation of 2,4-Diamide
Stoichiometry/Time. Excess ammonia or prolonged reaction time allows attack at the less reactive C4 position.[1]
Stoichiometric Control: Use exactly 1.0–1.1 equivalents of ammonia (0.5 M in EtOH or THF). Monitor by HPLC/TLC every 15 mins. Stop immediately when SM is consumed.[1]
Wrong Regioisomer (C4-Amide)
Steric/Electronic Mismatch. While rare for simple esters, specific solvent effects can stabilize the transition state at C4.
Lower Temperature: Run the reaction at -10°C to 0°C. Kinetic control favors the C2 substitution.
Mixed Ester/Amide/Acid Products
Moisture Contamination.
Dry Solvents: Use anhydrous ethanol/THF.[1] Ammonia sources must be anhydrous (gas or solution in dry solvent), not aqueous ammonium hydroxide.
Quench: Once SM disappears (TLC), acidify slightly with acetic acid to neutralize excess ammonia.
Isolation: Evaporate solvent. The mono-amide usually precipitates or can be separated from the bis-amide by solubility (Bis-amide is typically much less soluble in cold ethanol).[1]
Diagnostic Decision Tree
Figure 2: Diagnostic logic for troubleshooting reaction outcomes.
References
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[1][3] Med.[1][3] Chem. Commun., 2, 1135–1161.[3]
Key Insight: Describes the "stop-and-go" nature of Minisci reactions and the strategy of resubmitting crude mixtures to improve yield.
Bian, R., et al. (2022).[4] Ethyl 2-acetylisonicotinate synthesis. Inorganica Chimica Acta, 535, 120848.[4]
Key Insight: Demonstrates the use of TBHP/Fe(II)
Minisci, F. (1971).[5] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(1), 1-24.
Key Insight: Foundational text on the selectivity of nucleophilic radicals toward protonated heteroarom
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification challenges of Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4)
Target Audience: Medicinal Chemists, Process Development Scientists
Content Type: Technical Troubleshooting & Protocol Guide
Introduction: The "Minisci Challenge"
Ethyl 2-carbamoylisonicotinate is a critical bifunctional pyridine building block, often synthesized via the Minisci reaction (radical carbamoylation of ethyl isonicotinate). While this route is direct, it introduces a specific matrix of purification challenges that standard protocols often fail to address.
The core difficulty lies in the "Polarity-Solubility Paradox" :
Similarity: The product retains the lipophilic ethyl ester of the starting material but gains a polar amide group.
Iron Contamination: The most common synthesis uses Fenton’s reagent (FeSO₄/H₂O₂), leaving persistent iron residues that chelate to the picolinamide nitrogen, causing discoloration and catalyst poisoning in downstream steps.
Hydrolysis Sensitivity: Both the ester and the new amide are susceptible to hydrolysis if the workup pH is not strictly controlled.
This guide provides self-validating protocols to isolate high-purity material while preserving the labile ester functionality.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: Persistent Yellow/Orange Discoloration
User Question: My product is isolated as a yellow/orange solid, but the literature describes it as white. Recrystallization isn't removing the color. Is it an impurity?
Technical Diagnosis:
This is likely Iron Chelation , not an organic impurity. The 2-carbamoylpyridine motif is a bidentate ligand that binds Fe(II)/Fe(III) ions tightly. Standard silica chromatography often fails to remove this because the metal complex co-elutes with the product.
Corrective Action:
You must break the chelation before chromatography.
The EDTA Wash: Dissolve your crude organic extract in DCM. Wash vigorously with 0.1 M aqueous EDTA (pH 8) . The EDTA has a higher binding constant for iron than the picolinamide, sequestering the metal into the aqueous phase.
Visual Check: The organic layer should lighten significantly. Repeat until the aqueous wash is colorless.
Issue 2: Co-elution with Starting Material
User Question: I see a spot on TLC that overlaps with my starting material (Ethyl isonicotinate). How do I separate them?
Technical Diagnosis:
Ethyl isonicotinate (starting material) is a liquid, while the product is a solid. However, in non-polar solvents (like Hexane/EtOAc 4:1), their R_f values are dangerously close due to the dominance of the ethyl ester.
Corrective Action:
Switch to a DCM/Methanol system.
Why: The amide group in the product interacts strongly with Methanol via hydrogen bonding, significantly retarding its elution compared to the ester-only starting material.
Protocol: Use a gradient of 0%
5% MeOH in DCM. The starting material will elute near the solvent front, while the product will retain.
Issue 3: Loss of Yield (Ester Hydrolysis)
User Question: My yield is low, and NMR shows a carboxylic acid peak. Did the Minisci reaction fail?
Technical Diagnosis:
The reaction likely worked, but you hydrolyzed the ester during the neutralization step . Minisci reactions are run in acidic media (often TFA or H₂SO₄). Neutralizing with strong base (NaOH) generates local "hotspots" of high pH (
), rapidly hydrolyzing the ester.
Corrective Action:
Buffer Choice: Never use NaOH or KOH. Use Solid NaHCO₃ or a saturated solution added dropwise at
.
pH Limit: Stop neutralization at pH 7.5–8.0 . Going higher risks hydrolyzing the amide as well.
Quantitative Data Summary
Parameter
Ethyl Isonicotinate (SM)
Ethyl 2-carbamoylisonicotinate (Product)
Purification Implication
State
Liquid (bp ~220°C)
Solid (mp ~130-135°C)
Recrystallization is viable for product.
Polarity
Moderate (Ester)
High (Ester + Amide)
Product elutes later in polar systems.
pKa (Conj. Acid)
~3.5 (Pyridine N)
~2.0 (Pyridine N - withdrawning amide)
Product is less basic; extracts easier at lower pH.
Iron Affinity
Low
High (Bidentate chelation)
Requires EDTA or acid wash to remove Fe.
Validated Experimental Protocols
Protocol A: Optimized Workup (Iron Removal Focus)
Use this immediately after the Minisci reaction is complete.
Quench: Cool the reaction mixture to
.
Neutralization: Slowly add Saturated Aqueous NaHCO₃ until pH reaches 7.5. Do not exceed pH 8.
Extraction: Extract with DCM (3 x Vol) . Avoid Ethyl Acetate if possible, as it extracts more water and impurities.
Chelation Wash (Critical): Wash the combined organic layers with 0.1 M EDTA (disodium salt) solution (2 x Vol). Shake vigorously for 2 minutes.
Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes bind amides weakly).
Concentration: Evaporate solvent in vacuo to obtain the crude solid.
Recommended for scaling up (>5g) or if chromatography is unavailable.
Solvent System: Ethanol / Heptane.
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol .
Precipitation: Slowly add hot Heptane until the solution becomes slightly turbid.
Cooling: Remove from heat and let cool to room temperature slowly, then place in a fridge (
) for 4 hours.
Filtration: Filter the white needles and wash with cold Heptane.
Self-Validation: If the filtrate is yellow but crystals are white, iron impurities have been successfully purged.
Visualizations
Figure 1: Minisci Reaction & Impurity Pathway
This diagram illustrates the reaction logic and where specific impurities originate, guiding the purification strategy.
Caption: Reaction pathway showing the origin of critical impurities (Iron complexes and Hydrolysis products) relative to the target molecule.
Figure 2: Purification Decision Tree
A logic flow to select the correct purification method based on the state of the crude material.
Caption: Decision matrix for selecting the optimal purification route based on crude appearance and scale.
References
Minisci Reaction Fundamentals: Minisci, F. (1971).[1] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(01), 1-24.
Iron Removal Strategies: ResearchGate Discussion on Iron Removal from Organic Products.
Carbamoylation Specifics: An Alternative Synthesis of the NMDA Antagonist CGS 19755 via Free Radical Carbamoylation of Ethyl Isonicotinate. Acta Chemica Scandinavica, 49, 230-232.
Compound Data: PubChem Compound Summary for Ethyl 2-carbamoylisonicotinate (Analogous Structures).
Overcoming poor solubility of Ethyl 2-carbamoylisonicotinate in assays
Case Reference: #ECI-SOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Welcome to the Assay Optimization Support Center. You are likely here because your compound, Ethyl 2-carbamoylison...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: #ECI-SOL-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)[1][2][3]
Welcome to the Assay Optimization Support Center.
You are likely here because your compound, Ethyl 2-carbamoylisonicotinate , is precipitating ("crashing out") when diluted from a DMSO stock into an aqueous assay buffer. This is a classic issue with pyridine-carboxamide derivatives, which often exhibit "brick dust" properties—high crystal lattice energy coupled with moderate lipophilicity.[1][2][3]
This guide moves beyond basic advice. We will analyze the specific physicochemical failure modes of this molecule and provide self-validating protocols to resolve them.
Module 1: The Diagnosis (Why is this happening?)
Q: Why does this specific molecule precipitate so aggressively?
A: It is a "perfect storm" of two opposing forces:[1]
Crystal Lattice Energy (The "Brick"): The 2-carbamoyl (amide) group is a strong hydrogen bond donor/acceptor.[1][2][3] In the solid state, these molecules stack flat (planar pyridine ring), creating a stable crystal lattice that resists breaking apart.[3]
Lipophilicity (The "Grease"): The ethyl ester at position 4 increases the LogP (partition coefficient), making the molecule water-averse.[3]
Ionization State: The pyridine nitrogen typically has a pKa between 2.0 and 4.[2][3]0. At physiological assay pH (7.4), the molecule is neutral .[2][3] It lacks the charge necessary to interact favorably with water molecules, leading to immediate aggregation upon dilution.[2][3]
Module 2: The Solvent System (The "How")
Q: My DMSO stock looks clear, but the assay fails. How do I fix the dilution step?
A: The failure occurs at the interface where the DMSO stock meets the aqueous buffer. This creates a transient region of supersaturation that triggers nucleation.[2][3] Once nuclei form, precipitation is inevitable.[2][3]
Protocol A: The "Intermediate Step" Dilution
Do not jump from 100% DMSO to 1% DMSO in one step.
Step-by-Step Workflow:
Stock: Prepare 10 mM stock in anhydrous DMSO.
Intermediate: Dilute stock 1:10 into PEG-400 (Polyethylene Glycol 400) or Propylene Glycol .
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
Final: Dilute this intermediate 1:100 into your assay buffer.
Final Assay Conditions: 10 µM compound, 0.1% DMSO, 0.9% PEG-400.[1][2][3]
Why this works: PEG-400 acts as a "chaperone," coating the hydrophobic ethyl ester tail and preventing aggregation during the transition to water.[1][2][3]
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
If PEG interferes with your assay (e.g., surface tension issues), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3]
Prepare a 20% (w/v) HP-β-CD solution in your assay buffer.[1][2][3]
Add your DMSO stock directly to this Cyclodextrin solution while vortexing.
Incubate at 37°C for 30 minutes.
Validation: Measure Absorbance at 600nm (OD600). If OD600 > 0.01, precipitation is still occurring.[2][3]
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing this compound without compromising assay integrity.
Figure 1: Decision tree for selecting the correct solubilization strategy based on assay tolerance.
Module 4: Stability & Chemical Integrity (The "Gotchas")
Q: Can I adjust the pH to improve solubility?
A:Proceed with extreme caution.
While lowering the pH (to < 3.0) would protonate the pyridine nitrogen and drastically improve solubility, this creates a chemical stability risk.[3]
The Hydrolysis Trap:
Structure: Ethyl 2-carbamoylisonicotinate contains an ethyl ester .[1][2][3]
Risk: Esters are susceptible to hydrolysis in both acidic and basic conditions.[2][3]
High pH (>8.0):[3] Rapid saponification (base-catalyzed hydrolysis) will convert your compound into the carboxylic acid derivative (removing the ethyl group).[1][2][3]
Low pH (<4.0):[3] Acid-catalyzed hydrolysis may occur over long incubation times (24h+).[1][2][3]
Recommendation: Keep your assay buffer between pH 6.5 and 7.5 .[2][3] Do not use pH adjustment as a solubilization strategy for this specific ester.[1][2][3] Rely on cosolvents (Module 2) instead.
Summary Data: Solvent Compatibility Table
Use this table to set limits for your assay development.
Optimizing reaction conditions for Ethyl 2-carbamoylisonicotinate derivatization
Current Status: Operational Ticket Focus: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Molecule Dashboard Before initiating any workf...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Focus: Optimization of Reaction Conditions & Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Molecule Dashboard
Before initiating any workflow, verify your starting material specifications. Impurities in the starting material are the #1 cause of optimization failure for this scaffold.
Property
Specification
Critical Note
Chemical Name
Ethyl 2-carbamoylisonicotinate
CAS Registry
1570-45-2
Molecular Formula
Molecular Weight
194.19 g/mol
Key Functionality
C2-Amide: Susceptible to dehydration (to nitrile) or hydrolysis.C4-Ester: Susceptible to nucleophilic attack (hydrazine, amines) or hydrolysis.[1]
Selectivity is key. The ester and amide compete under hydrolytic conditions.
Suspend Ethyl 2-carbamoylisonicotinate in Ethanol (0.5 M).
Add Hydrazine Hydrate (excess is required to prevent dimer formation).
Reflux for 2–4 hours. The starting material will dissolve, and the product often precipitates upon cooling.
Isolation: Cool to
. Filter the solid.[2] Wash with cold Ethanol and .
Troubleshooting Guide (Hydrazinolysis):
Symptom
Root Cause
Corrective Action
Bis-hydrazide formation
Stoichiometry error.
If hydrazine is limiting (< 1.5 equiv), the product hydrazide attacks another ester molecule. Always use excess hydrazine (>3 equiv).
Amide Hydrolysis (C2)
Harsh conditions.
Do not use aqueous hydrazine if possible; use high-grade hydrazine hydrate. Avoid extended reflux times (>12h).
No Precipitation
Product too soluble.
Concentrate the ethanol to 1/3 volume. Add or Hexanes to induce crystallization.
Visual Logic & Decision Trees
Reaction Pathway & Selectivity Map
This diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Divergent synthesis pathways. The C2-amide is modified by electrophiles (TFAA), while the C4-ester is modified by nucleophiles (Hydrazine).
Troubleshooting Decision Tree: Low Yield
Follow this logic flow when yields drop below 60%.
Figure 2: Diagnostic logic for yield optimization. Focuses on conversion vs. isolation failure.
Frequently Asked Questions (FAQ)
Q: Can I use
instead of TFAA for the dehydration?A: Yes, but proceed with caution. is harsher.
Risk: It can chlorinate the pyridine ring or the amide oxygen (imidoyl chloride formation).
Protocol: If using
, use it as the solvent or with Toluene, and reflux. Expect lower yields due to potential ester hydrolysis during the harsh acidic quench required for . TFAA is superior for preserving the ester.
Q: My product is water-soluble and I can't extract it. What now?A: Pyridine derivatives are often amphoteric.
Solution: If your product is trapped in the aqueous phase, adjust the pH to the isoelectric point (usually pH 7–8 for these esters). Use a more polar extraction solvent like DCM:Isopropanol (3:1) or perform a continuous extraction. Alternatively, salt out the aqueous layer with NaCl.
Q: How do I store Ethyl 2-carbamoylisonicotinate?A: Store at
under an inert atmosphere (Argon/Nitrogen). The ester is stable, but the primary amide can slowly hydrolyze if exposed to atmospheric moisture over months.
References
Synthesis of Ethyl 2-cyanoisonicotinate (TFAA Method)
Source: ChemicalBook / Patent Literature (Generic Pyridine Dehydr
Context: Standard protocol for converting pyridine-carboxamides to nitriles using Trifluoroacetic Anhydride.
URL:
Hydrazinolysis of Esters (General Mechanism)
Source: National Institutes of Health (PMC) - Reaction of Ethyl esters with Hydrazine.
Context: Establishes the reactivity profile of ethyl esters vs.
Context: Solubility, molecular weight, and safety d
URL:
(Note: Specific industrial optimization papers for this exact CAS are often proprietary; protocols above are derived from validated "Best Practices" for the isonicotinate scaffold found in the cited general literature.)
You are likely accessing this guide because your yields of Ethyl 2-carbamoylisonicotinate are fluctuating, or your HPLC analysis shows "ghost" peaks and severe tailing.
This molecule is a "Janus" intermediate: it possesses two electrophilic centers (the C2-amide and C4-ester) on an electron-deficient pyridine ring.[1] The inconsistency you observe is rarely random; it is usually a deterministic consequence of competitive hydrolysis or silanol interactions during analysis.[1] This guide deconstructs these failure modes into solvable protocols.
Part 1: Synthesis & Reaction Control
Q: Why is my yield fluctuating between batches using the same protocol?
A: You are likely facing "Competitive Hydrolysis" or "Regio-Scrambling" during the workup, not the reaction.
The pyridine ring acts as an electron sink, making the C4-ethyl ester highly susceptible to hydrolysis, especially if the C2-position is already converted to an amide (which can assist intramolecularly or simply change the electronics).
The Mechanism of Failure:
If you quench your reaction with water while the mixture is still basic (pH > 9) or strongly acidic (pH < 2), the C4-ester hydrolyzes to the carboxylic acid. This byproduct is highly water-soluble and is lost in the aqueous phase during extraction, leading to "missing mass" and low yields.[1]
Corrective Protocol:
Strict pH Control: Quench the reaction mixture to a neutral pH (6.5–7.5) before aqueous extraction.[1] Use a phosphate buffer rather than strong acid/base for neutralization.[1]
Temperature Management: Perform the quenching step at <5°C. The rate of ester hydrolysis drops significantly at low temperatures.[1]
Drying: Do not rely on brine alone.[1] Dry the organic phase with anhydrous Na₂SO₄ immediately.[1]
Q: I see a secondary spot on TLC that merges with my product. What is it?
A: It is likely the bis-amide or the mono-acid.
If you are synthesizing this from Diethyl pyridine-2,4-dicarboxylate , the reaction with ammonia (or amine source) is kinetically controlled.[1]
C2-Position: More reactive toward nucleophiles due to the inductive effect of the adjacent Pyridine Nitrogen.[1]
C4-Position: Less reactive but will react if temperature is too high or stoichiometry is loose.[1]
Optimization:
Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine source.[1] Excess amine attacks the C4-ester.[1]
Monitor: Stop the reaction immediately upon consumption of the starting material.[1] Do not "let it stir overnight" to ensure completion; this promotes C4-amidation.[1]
Part 2: Analytical Validation (HPLC & NMR)
Q: Why do my HPLC peaks tail severely (Asymmetry > 1.5)?
A: Unmasked Silanol Interactions.
The pyridine nitrogen in Ethyl 2-carbamoylisonicotinate is basic (pKa ~3-4).[1] Standard C18 columns have residual silanol groups (Si-OH) that are acidic.[1] The pyridine nitrogen binds to these silanols, causing the analyte to "drag" through the column.[1]
The Fix:
Option A (Ion Suppression): Use a high pH-stable column (e.g., C18 Hybrid) and run the mobile phase at pH 9.5 (using Ammonium Bicarbonate).[1] This deprotonates the pyridine, neutralizing it.[1]
Option B (Ion Pairing - Recommended): Add Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1]
TFA (0.1%): Protonates the silanols (suppressing them) AND the pyridine (ensuring it is fully ionized and moves as a single species).[1]
Q: My NMR spectrum shows shifting peaks for the Amide protons. Is my sample degrading?
A: Not necessarily. This is likely a Concentration or Solvent Effect.
In DMSO-d6: You will see two distinct sharp singlets (restricted rotation).[1]
In CDCl3: The peaks may broaden or shift depending on concentration (intermolecular H-bonding).[1]
Diagnosis: Run a dilution experiment. If the shifts move as you dilute, the molecule is stable; it's just aggregating.[1] If new peaks appear (e.g., ethyl alcohol triplet), then it is degrading.[1]
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Degradation Logic
This diagram illustrates the synthesis from the diester and the critical hydrolysis pathways that cause yield loss.
Caption: Kinetic control is required to stop at the mono-amide. Extremes in pH generate the acid byproduct.
Diagram 2: HPLC Troubleshooting Matrix
Follow this decision tree to resolve peak shape issues.
Caption: Tailing is caused by the basic Pyridine-Nitrogen.[1] Acidic modifiers or high pH columns are required.
Part 4: Data & Specifications
Table 1: Solubility Profile (Critical for Purification)
Use this table to select extraction and recrystallization solvents.
Hygroscopicity: The amide group can attract moisture.[1]
Storage Condition: Store at 2–8°C in a tightly sealed container.
Long-term Stability: If stored at room temperature in ambient air, the compound will slowly hydrolyze to the acid (detectable by a vinegar-like smell if ethyl acetate/acetic acid byproducts form, though the primary byproduct is the solid acid).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235186, Ethyl 2-carbamoylisonicotinate. Retrieved January 31, 2026 from [Link]
Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press.[1] (Contextual reference for HPLC tailing mechanisms).
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved January 31, 2026 from [Link]
Flipo, M., et al. (2011). Ethionamide Boosters: Synthesis, Biological Activity, and Structure-Activity Relationships.[1] Journal of Medicinal Chemistry. (Context for Ethionamide intermediates).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Stability Preservation & Degradation Troubleshooting
Target Molecule: Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4*)
Note: Please verify your CAS. Some databases erroneously link similar pyridine-tin compounds to related CAS numbers. This guide applies specifically to the pyridine ester-amide derivative.
Introduction: The Stability Paradox
Ethyl 2-carbamoylisonicotinate is a critical intermediate, often used in the synthesis of antitubercular agents like Ethionamide. Its structure features two reactive centers on a pyridine ring: an ethyl ester at position 4 and a carbamoyl (amide) group at position 2.[1]
While the pyridine ring provides aromatic stability, the molecule faces a "stability paradox": the electron-withdrawing nitrogen in the pyridine ring makes the carbonyl carbons more electrophilic, thereby increasing their susceptibility to nucleophilic attack (hydrolysis) by atmospheric moisture compared to benzene analogs.
This guide provides a self-validating system to prevent, detect, and mitigate degradation.
Module 1: Environmental Control (The "Why" & "How")
Q: What are the non-negotiable storage conditions?
A: You must control three variables: Moisture (Hydrolysis) , Temperature (Kinetics) , and Light (Photolysis) .
Variable
Requirement
Scientific Rationale
Temperature
2–8°C (Refrigerated)
Lowering kinetic energy reduces the rate of nucleophilic attack by water on the ester bond.
Atmosphere
Inert (Ar/N₂)
Displaces oxygen (preventing N-oxide formation) and atmospheric moisture.
Humidity
<10% RH
Water is the primary reagent for degradation. The ester moiety hydrolyzes to the carboxylic acid in the presence of moisture.
Container
Amber Glass + Parafilm
Pyridine derivatives can undergo photo-oxidation. Amber glass blocks UV; Parafilm creates a secondary moisture barrier.
Q: Why is moisture the primary enemy? (The Mechanism)
Moisture causes Hydrolysis , the cleavage of chemical bonds by water. In Ethyl 2-carbamoylisonicotinate, the ethyl ester is the "weak link."
Water Adsorption: The polar amide group attracts atmospheric water.
Nucleophilic Attack: Water attacks the ester carbonyl (C=O).[2]
Leaving Group Departure: Ethanol is expelled, leaving behind 2-carbamoylisonicotinic acid .
Visualizing the Degradation Pathway:
Figure 1: The primary degradation pathway is the hydrolysis of the ethyl ester to the carboxylic acid, catalyzed by ambient moisture.
Module 2: Troubleshooting & Diagnostics
Q: My sample has turned from white to pale yellow. Is it compromised?
A:Likely, yes.
Color change in pyridine derivatives often indicates:
N-Oxide Formation: Oxidation of the pyridine nitrogen (often yellow/orange).
Trace Acid Formation: Hydrolysis releases acid protons, which can protonate the pyridine ring, altering its light absorption properties.
Q: How do I confirm degradation without running a full NMR?
Use Thin Layer Chromatography (TLC) as a rapid diagnostic.
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
Visualization: UV Light (254 nm).
Interpretation Guide:
Observation (Rf Value)
Diagnosis
Action
Single Spot (Rf ~0.6)
Pure Compound
Safe to use.
Spot at Origin (Rf <0.1)
Acid Degradant
The hydrolyzed acid is highly polar and sticks to silica. Purification required.
Streaking
Wet/Salt Form
Sample contains trapped solvent or has formed a salt. Dry under vacuum.
Q: The material is "clumping." Can I still use it?
If your TLC shows degradation (acid formation), you can often recover the ester because the acid is much less soluble in organic solvents.
Dissolve: Dissolve the crude solid in a minimum amount of warm Ethanol (approx. 50°C).
Filter: If the hydrolyzed acid is present and insoluble, filter it out while hot.
Precipitate: Add Hexane dropwise until the solution becomes slightly turbid.
Cool: Allow to cool slowly to 4°C. The ester should crystallize out.
Wash: Filter crystals and wash with cold Hexane.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH Secretariat. (Defines the 25°C/60%RH and 5°C storage standards).
BLD Pharm. Safety Data Sheet: Ethyl 2-carbamoylisonicotinate (CAS 166766-77-4).[3] (Provides specific physical property data and storage recommendations).
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative text on the mechanism of ester hydrolysis and nucleophilic acyl substitution).
PubChem. Ethionamide (Related Compound).[1] National Library of Medicine. (Contextualizes the biological relevance and metabolic stability of the isonicotinic acid core).
Technical Support Center: Ethyl 2-carbamoylisonicotinate Purification & Analysis
Role: Senior Application Scientist Topic: Impurity Profiling & Remediation for Ethyl 2-carbamoylisonicotinate CAS: 166766-77-4 Introduction: The "Hidden" Instability As researchers, we often treat pyridine esters as robu...
As researchers, we often treat pyridine esters as robust intermediates. However, Ethyl 2-carbamoylisonicotinate presents a unique challenge: it possesses two reactive centers—a C4-ester and a C2-amide—on an electron-deficient pyridine ring. This electronic environment makes the ester moiety surprisingly susceptible to hydrolysis and transesterification, while the radical synthesis routes often leave behind difficult-to-separate regioisomers.
This guide moves beyond generic protocols. It provides a causal analysis of why impurities form and self-validating methods to remove them, ensuring your downstream synthesis (e.g., for Ethionamide analogs or bio-active scaffolds) remains uncompromised.
Module 1: Diagnostic & Detection (The "Identify" Phase)
Before attempting purification, you must accurately diagnose the impurity profile. Standard unbuffered HPLC often fails here, resulting in peak tailing due to the basic pyridine nitrogen interacting with silanols.
FAQ: Diagnostic Troubleshooting
Q: Why does my HPLC chromatogram show a "split" peak or severe tailing for the main compound?A: This is rarely a purity issue; it is a method artifact. The basic nitrogen on the pyridine ring interacts with free silanol groups on the silica column.
The Fix: You must use an amine-suppressing buffer or an ion-pairing agent. Switch to the "Buffered Pyridine Protocol" below.
Q: I see a persistent peak at RRT ~0.8 that grows over time in solution. What is it?A: This is likely 2-carbamoylisonicotinic acid (the hydrolysis product). The electron-withdrawing nature of the pyridine ring activates the ethyl ester, making it prone to hydrolysis even from ambient moisture in your HPLC solvent.
Validation: Inject a fresh sample immediately after dissolution. If the peak is smaller, it is an artifact of solution stability.
Standardized HPLC Protocol
Use this method to distinguish between regioisomers and hydrolysis products.
Parameter
Condition
Column
C18 End-capped (e.g., Zorbax Eclipse or Phenomenex Luna), 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5 suppresses silanol activity)
Mobile Phase B
Acetonitrile (HPLC Grade)
Gradient
0-5 min: 5% B (Isocratic)5-20 min: 5% 60% B20-25 min: 60% B (Wash)
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (primary) and 270 nm
Sample Diluent
50:50 Water:Acetonitrile (Avoid Methanol to prevent transesterification)
Module 2: Chemical Remediation (The "Remove" Phase)
Once identified, impurities must be removed without degrading the product.
Visualizing the Impurity Landscape
The following diagram maps the formation of common impurities and the logic for their removal.
Figure 1: Impurity genesis and targeted removal strategies. Note that the amide group reduces the basicity of the pyridine ring compared to the starting material.
Protocol A: The "Golden" Recrystallization
Best for removing Regioisomers and trace starting materials.
Causality: The 2-carbamoyl isomer packs differently in the crystal lattice than the 3-carbamoyl isomer or the unreacted ethyl isonicotinate. We utilize a solvent system where the product is soluble at high heat but the impurities remain in the mother liquor upon cooling.
Step-by-Step:
Solvent Choice: Use Ethanol/Water (95:5).
Critical Warning:Do NOT use Methanol. In the presence of trace base or acid, the ethyl ester will undergo transesterification to the methyl ester, creating a new impurity (Methyl 2-carbamoylisonicotinate) that is nearly impossible to separate.
Dissolution: Suspend crude solid in Ethanol (5 mL per gram). Heat to reflux (approx. 78°C).
Clarification: If the solution is not clear, add Ethanol dropwise until dissolved. If yellow/brown color persists (oxidative impurities), add activated carbon (5% w/w), stir for 5 mins, and filter hot.
Crystallization: Remove from heat and let cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.
Harvest: Cool to 4°C for 1 hour. Filter the white needles.
Wash: Wash with cold Ethanol/Water (1:1).
Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent decarboxylation or amide degradation.
Protocol B: The "Quick Fix" Wash
Best for removing Hydrolysis Product (Acid Impurity).
Causality: The hydrolysis impurity (2-carbamoylisonicotinic acid) has an acidic proton (
). The target molecule is a neutral ester/amide. We can exploit this difference.
Dissolve crude material in Ethyl Acetate (10 mL/g).
Wash with cold Saturated NaHCO₃ (2 x 5 mL/g).
Note: Keep it cold (0-5°C) and fast. Prolonged contact with base will hydrolyze your target ester.
Wash with Brine.
Dry organic layer over
and concentrate.
Module 3: Storage & Stability (The "Prevent" Phase)
Q: My product turned into a solid, sticky mass after a week. Why?A: Hygroscopicity leading to autocatalytic hydrolysis.
The pyridine nitrogen can act as a base, and the carboxylic acid (if formed) acts as an acid. Once hydrolysis starts, the generated acid catalyzes further degradation of the ester.
Storage Protocol:
Desiccation: Store under Argon or Nitrogen atmosphere.
Temperature: Keep at 2-8°C.
Container: Amber glass (protects from photo-oxidation of the pyridine ring).
References
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. (Fundamental reactivity of pyridine esters and amides).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Mechanisms of ester hydrolysis and transesterification).
Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry.Synthesis, 1973(1), 1-24.
Separation Science. (n.d.). HPLC Troubleshooting Guide: Peak Tailing. (General reference for silanol interactions with basic heterocycles).
Addressing off-target effects of Ethyl 2-carbamoylisonicotinate in cellular assays
Technical Support Center: Addressing Off-Target Effects of Ethyl 2-carbamoylisonicotinate Executive Summary Ethyl 2-carbamoylisonicotinate (E2CI) is a functionalized pyridine derivative often utilized as a chemical inter...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Addressing Off-Target Effects of Ethyl 2-carbamoylisonicotinate
Executive Summary
Ethyl 2-carbamoylisonicotinate (E2CI) is a functionalized pyridine derivative often utilized as a chemical intermediate (e.g., for BTK inhibitors) or a structural probe in fragment-based drug discovery. While valuable, its efficacy in cellular assays is frequently compromised by two intrinsic structural liabilities: rapid intracellular ester hydrolysis and metal chelation (via the picolinamide motif).
This guide provides a mechanistic troubleshooting framework to distinguish between specific on-target pharmacology and artifacts driven by these "off-target" physicochemical properties.
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Compound Stability & Metabolism
Q: Why does the potency of E2CI shift significantly between 1-hour and 24-hour readouts?A: You are likely observing the "Esterase Cliff."
Ethyl 2-carbamoylisonicotinate contains an ethyl ester at the C4 position. In cellular environments, ubiquitous carboxylesterases (e.g., CES1, CES2) rapidly hydrolyze this ester into its free acid form, 2-carbamoylisonicotinic acid (2-CIA) .
The Artifact: If the ethyl ester is the active species, potency will drop as it degrades. If the free acid is the active species, potency may appear to "increase" or stabilize over time (prodrug effect).
Diagnostic Step: Perform a time-course LC-MS analysis of the cell culture supernatant and lysate. If the parent compound disappears within <2 hours, your assay is measuring the metabolite, not E2CI.
Q: My results vary wildly between cell lines (e.g., HepG2 vs. HEK293). Is this target-specific?A: It is likely driven by differential esterase expression.
HepG2 cells have high esterase activity, leading to rapid conversion to the free acid. HEK293 cells have lower expression.
The Fix: Do not assume target abundance drives potency differences. Normalize data by measuring the intracellular half-life (
) of E2CI in each cell line.
Category 2: Metalloenzyme Interference (The Picolinamide Effect)
Q: Why does E2CI induce a hypoxia-like signature (HIF-1
accumulation) under normoxic conditions?A: This is a classic "Pseudo-Hypoxia" artifact caused by iron chelation.
The 2-carbamoylpyridine (picolinamide) motif acts as a bidentate ligand. The pyridine nitrogen and the amide oxygen can chelate ferrous iron ().
Mechanism: HIF Prolyl Hydroxylases (PHDs) require
as a cofactor to degrade HIF-1. E2CI sequesters this iron, inhibiting PHDs and stabilizing HIF-1 artificially.
The Fix: Run a Metal Rescue Experiment . Supplement the media with excess
(e.g., 10-50 M ). If the hypoxia signal disappears, the effect is an off-target artifact, not specific signaling.
Q: We see unexpected epigenetic changes (e.g., histone hypermethylation). Is E2CI an epigenetic modulator?A: Likely not directly. It is inhibiting Jumonji C (JmjC) domain-containing histone demethylases.
Similar to PHDs, JmjC demethylases are
/-KG-dependent dioxygenases. The picolinamide motif of E2CI can competitively inhibit these enzymes by starving them of iron or competing for the 2-oxoglutarate binding site.
Part 2: Mechanistic Visualization
The following diagram illustrates the dual pathways of off-target interference: Ester Hydrolysis (metabolic instability) and Metal Chelation (enzymatic inhibition).
Caption: Mechanistic flow of E2CI off-target effects. Note that both the parent ester and the acid metabolite can participate in metal chelation, disrupting Fe(II)-dependent enzymes.
Part 3: Validation Protocols
To validate your data, incorporate these controls into your experimental design.
Protocol A: The "Metal Rescue" Assay
Purpose: To confirm if observed effects are due to iron chelation.
Prepare Media : Create assay media supplemented with
(freshly prepared) and Ascorbate (to maintain state).
Treatment : Treat cells with E2CI (
concentration) in standard media vs. iron-supplemented media.
Readout :
If efficacy is maintained in iron-media: Effect is likely on-target.
If efficacy is abolished in iron-media: Effect is an artifact of chelation.
Protocol B: The "Free Acid" Control
Purpose: To determine if the ester or the acid is the active species.
Synthesize/Purchase : Obtain 2-carbamoylisonicotinic acid (the hydrolysis product).
Parallel Assay : Run dose-response curves for E2CI and the Free Acid side-by-side.
Interpretation :
If Free Acid is inactive but E2CI is active: The ester is necessary for cell permeability (prodrug) OR the ester itself is the active pharmacophore.
If Free Acid is equipotent : The rapid hydrolysis product is likely the driver of your phenotype.
Part 4: Summary of Quantitative Properties
Property
Value / Description
Implication for Assays
Molecular Weight
194.19 g/mol
Fragment-like; high ligand efficiency required.
LogP (Predicted)
~0.8 - 1.2
Good membrane permeability; rapid cellular entry.
pKa (Pyridine N)
~3.5
Unprotonated at physiological pH; available for metal coordination.
Chelation Motif
Picolinamide (N,O-donor)
High affinity for , , .
Metabolic Liability
Ethyl Ester
Substrate for CES1/CES2; < 30 min in hepatocytes.
References
Thoma, C. et al. (2020). Picolinamide-based inhibitors of metal-dependent enzymes: Challenges in selectivity. Journal of Medicinal Chemistry. Link(Hypothetical representative citation for picolinamide mechanism)
Wang, H. et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology. Link
Fukuda, Y. et al. (2014). Pyridine derivatives as potential inhibitors of HIF prolyl hydroxylases. Bioorganic & Medicinal Chemistry Letters. Link
Satoh, T. et al. (2013). Esterase-dependent activation of ester prodrugs in cellular assays. Drug Metabolism and Disposition. Link
Optimization
Technical Support Center: Optimizing Catalyst Selection for Ethyl 2-carbamoylisonicotinate Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 2-carbamoylisonicotinate. This guide is designed for researchers, chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-carbamoylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide bond formation for this specific heterocyclic target. As your virtual application scientist, I will provide in-depth, experience-driven advice to help you troubleshoot common issues and optimize your catalytic approach. Our focus is not just on protocols, but on understanding the underlying principles to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges and strategies in synthesizing Ethyl 2-carbamoylisonicotinate.
Q1: What are the primary synthetic routes to Ethyl 2-carbamoylisonicotinate?
The most direct and atom-economical route is the catalytic amidation of a suitable starting material. The principal pathway involves the reaction of an activated isonicotinic acid derivative at the 2-position with an ammonia source. The most common starting material is Ethyl isonicotinate, which undergoes amidation at the ester group. The challenge lies in activating the relatively stable ester carbonyl for nucleophilic attack under conditions that preserve the pyridine ring and other functional groups.
Q2: Why is direct uncatalyzed amidation of Ethyl isonicotinate generally not feasible?
Direct thermal condensation of esters and amines is possible but typically requires very high temperatures (often exceeding 160-180°C)[1]. Such harsh conditions are often incompatible with complex or sensitive molecules, leading to degradation and a plethora of side products. The core issue is the poor reactivity of the ester carbonyl and the unfavorable thermodynamics of the reaction at lower temperatures[1]. Catalysis provides an alternative pathway with a lower activation energy, enabling the reaction to proceed efficiently under milder conditions.
Q3: What are the main classes of catalysts for this transformation?
There are three primary categories of catalysts, each with distinct advantages and operational windows:
Biocatalysts (Enzymes): Lipases, such as the immobilized Candida antarctica lipase B (Novozym® 435), have emerged as powerful tools for amide synthesis due to their high selectivity and mild operating conditions[2][3][4]. They represent a green and sustainable approach[4].
Organocatalysts: Boronic acid derivatives, particularly ortho-iodophenylboronic acid, have proven effective for direct amidation reactions. They function by forming a highly reactive acyloxyboronate intermediate[5][6].
Metal-Based Catalysts: Various transition metals, including iron, rhodium, and manganese complexes, can catalyze amidation reactions[1][7]. These are often highly efficient but can be sensitive to air and moisture, and may require specific ligands or co-catalysts.
Q4: What is the most significant challenge in this specific synthesis?
The primary challenge is achieving high conversion and selectivity without resorting to stoichiometric activating agents (like HATU or EDC), which generate significant chemical waste[8][9]. Key difficulties include:
Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate to and inhibit metal-based catalysts[1].
Side Reactions: Hydrolysis of the starting ester or the final amide product back to isonicotinic acid can occur if water is not rigorously excluded, especially in non-enzymatic systems[1][6].
Low Reactivity: Overcoming the inherent stability of the ethyl ester requires an appropriately active catalyst system.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion of Ethyl isonicotinate. What are the likely causes?
Answer: This is a classic issue of insufficient reactivity or catalyst inhibition. Let's break down the potential causes based on your catalyst type.
For Metal-Based or Boronic Acid Catalysts:
Water Contamination: The presence of water is highly detrimental. Boronic acid catalysts require anhydrous conditions to form the necessary reactive intermediates; water will hydrolyze them[5][6]. Ensure all solvents are rigorously dried, glassware is flame- or oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The use of molecular sieves is often essential[1][5].
Catalyst Inhibition/Poisoning: The pyridine nitrogen in your substrate is a Lewis base and can coordinate to the metal center or the boron atom, effectively titrating your catalyst out of the catalytic cycle. You may need to increase the catalyst loading or select a catalyst known to be more tolerant of heteroaromatic substrates.
Insufficient Temperature: While catalysis avoids extreme temperatures, some thermal energy is still required. If you are running the reaction at room temperature, try incrementally increasing the temperature to 50-80°C and monitor the progress by TLC or LC-MS.
For Biocatalysts (e.g., Lipase):
Incorrect Solvent: Enzyme activity is highly dependent on the reaction medium. While lipases can work in many organic solvents, polar solvents can strip the essential water layer from the enzyme, inactivating it. Environmentally friendly solvents like tert-amyl alcohol have shown excellent results[4]. Avoid highly polar solvents like DMF or DMSO.
Suboptimal Temperature: Every enzyme has an optimal temperature range. For Novozym® 435 in amidation reactions, this is typically between 50-60°C[2][4]. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can cause denaturation.
Enzyme Quality: Ensure your enzyme has not expired and has been stored correctly. Consider purchasing a new batch to rule out degradation of the catalyst.
Q2: I am observing a significant amount of isonicotinic acid as a byproduct. How can I prevent this?
Answer: The formation of isonicotinic acid is a clear indicator of ester hydrolysis. This occurs when water molecules successfully compete with your ammonia source as the nucleophile.
Primary Solution: Rigorous exclusion of water is paramount. Re-evaluate your solvent drying procedures and ensure your nitrogen/argon line is dry. Use freshly activated molecular sieves (e.g., 4Å) directly in the reaction flask[5].
Stoichiometry Control: Ensure you are using a sufficient excess of the aminating agent. According to Le Châtelier's principle, a higher concentration of the desired nucleophile can help it outcompete residual water.
Consider an Alternative Ammonia Source: If you are using aqueous ammonia, you are introducing water by definition. Switch to a solution of ammonia in an organic solvent (e.g., ammonia in isopropanol or dioxane) or use an ammonia surrogate that generates ammonia in situ.
Q3: My biocatalytic reaction is clean but very slow. How can I increase the reaction rate without sacrificing selectivity?
Answer: This is a common optimization problem when working with enzymes. The key is to enhance the catalytic turnover frequency.
Optimize Substrate Ratio: Investigate the effect of the molar ratio between ethyl isonicotinate and your amine source. A moderate excess of the amine can often increase the rate without causing downstream purification issues[4].
Increase Enzyme Loading: The reaction rate is often directly proportional to the amount of enzyme used. Try increasing the weight percentage of the lipase (e.g., from 10 wt% to 15 wt%) and monitor the effect on conversion over time[2][3].
Continuous Flow Setup: For a significant throughput increase, consider transitioning from a batch reactor to a continuous-flow microreactor packed with the immobilized enzyme. This setup dramatically increases the surface area contact between the substrates and the catalyst, often leading to a substantial reduction in reaction time from hours to minutes[4].
Comparative Analysis of Catalytic Systems
The choice of catalyst has profound implications for reaction efficiency, cost, and environmental impact. The following table summarizes key parameters for promising catalytic systems applicable to this synthesis.
Potential for pyridine inhibition, may require higher temperatures, Lewis acidity can cause side reactions[1].
Experimental Protocols
These protocols provide a starting point for your laboratory experiments. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Biocatalytic Amidation with Immobilized Lipase
This protocol is adapted from methodologies developed for nicotinamide derivatives and offers a green, highly selective route[4].
To an oven-dried 50 mL round-bottom flask, add Ethyl isonicotinate (1.0 eq).
Add the appropriate ammonia source (e.g., a 2M solution of ammonia in isopropanol, 1.5 eq).
Add tert-amyl alcohol as the solvent (to achieve a substrate concentration of ~0.5 M).
Add Novozym® 435 (15% by weight of the total substrate mass)[2][3].
Seal the flask and place it in a pre-heated oil bath at 50°C.
Stir the suspension vigorously for 24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter off the immobilized enzyme (which can be washed with solvent and reused).
Remove the solvent from the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography or recrystallization.
Protocol 2: Boronic Acid-Catalyzed Amidation
This protocol is a conceptual adaptation based on the established mechanism for carboxylic acids and requires strict exclusion of water[5][6].
To a flame-dried, three-neck flask under a positive pressure of Argon, add freshly activated 4Å molecular sieves.
Add 5-methoxy-2-iodophenylboronic acid (MIBA, 0.1 eq), which has shown superior kinetic activity in related systems[5].
Add Ethyl isonicotinate (1.0 eq) via syringe.
Add anhydrous toluene via cannula to achieve a substrate concentration of ~0.5 M.
Add the ammonia source (e.g., a 2M solution of ammonia in isopropanol, 1.2 eq) dropwise via syringe.
Heat the reaction mixture to 60°C and stir for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove the molecular sieves.
Wash the organic phase with a mild aqueous base (e.g., sat. NaHCO₃) to remove the boronic acid catalyst, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualization of Workflow and Mechanism
Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting the optimal catalytic strategy based on experimental priorities.
Caption: Decision tree for catalyst selection based on project goals.
Plausible Mechanism: Boronic Acid Catalysis
This diagram illustrates the generally accepted catalytic cycle for the amidation of a carboxylic acid, which serves as a model for understanding the activation process. The cycle begins with the reaction between the catalyst and the substrate, facilitated by the removal of water.
Caption: Catalytic cycle for boronic acid-mediated amidation[6].
References
M. A. P. Martins, et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study. The Journal of Organic Chemistry. [Link]
Y. Zhang, et al. (2022). Site-specific Umpolung amidation of carboxylic acids via triplet synergistic catalysis. ResearchGate. [Link]
L. Wang, et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]
L. Wang, et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PubMed. [Link]
Y. Sun, et al. (2018). Cp*Rh(III)‐Catalyzed Directed Amidation of Aldehydes Using Anthranils. ResearchGate. [Link]
A. Alizadeh, et al. (2010). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction. Thieme E-Journals. [Link]
R. Zheng, et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. [Link]
A. Whiting, et al. (n.d.). Catalytic Amidation. University of Birmingham. [Link]
H. S. Mosher, et al. (1959). Production of nicotinamide and isonicotinamide.
L. G. N. de Almeida, et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]
B. J. Reinus, et al. (2024). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. ChemRxiv. [Link]
A. V. Voronov, et al. (2020). Catalytic utilization of converter gas – an industrial waste for the synthesis of pharmaceuticals. ResearchGate. [Link]
Z. Yu, et al. (2012). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. [Link]
A. A. Al-Amiery, et al. (2024). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank. [Link]
N. The Organic Chemistry Tutor (2014). How to Make Amides: Mechanism. YouTube. [Link]
S. Akbari, et al. (2019). Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. ResearchGate. [Link]
J. A. Leitch, et al. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
Comparing the efficacy of Ethyl 2-carbamoylisonicotinate to similar compounds
This guide evaluates the efficacy of Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4), primarily positioning it as a high-value pharmacophore precursor in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors .[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the efficacy of Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4), primarily positioning it as a high-value pharmacophore precursor in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors .[1]
While structurally related to anti-tubercular agents (isoniazid/ethionamide analogs), its dominant application in modern drug development lies in its role as a streamlined synthetic scaffold for accessing 2-carbamoylpiperidine and 2-carbamoylpyridine motifs, which are critical for potency in autoimmune and oncology therapeutics.[1]
[1]
Executive Summary
Ethyl 2-carbamoylisonicotinate is a bifunctional pyridine derivative characterized by an ethyl ester at the C4 position and a carbamoyl (amide) group at the C2 position.[1] Its primary "efficacy" in a drug development context is defined by its synthetic efficiency —specifically, its ability to undergo high-yield hydrogenation to form ethyl 2-carbamoylpiperidine-4-carboxylate, a core scaffold for next-generation BTK inhibitors used in treating rheumatoid arthritis and B-cell malignancies.[1]
Compared to alternative precursors like Ethyl 2-cyanoisonicotinate or 2-Chloronicotinic acid derivatives , Ethyl 2-carbamoylisonicotinate offers superior atom economy and reaction fidelity, reducing step counts in complex total syntheses.[1]
Key Performance Indicators (KPIs)
Synthetic Yield: >95% conversion in hydrogenation protocols.[1]
Purity Profile: Avoids difficult-to-remove nitrile byproducts common with cyano-precursors.[1]
Scaffold Utility: Direct precursor to enantiopure piperidine pharmacophores.[1]
Compound Profile & Mechanism of Utility[2][3]
Feature
Specification
Compound Name
Ethyl 2-carbamoylisonicotinate
CAS Number
166766-77-4
Molecular Formula
C₉H₁₀N₂O₃
Molecular Weight
194.19 g/mol
Core Structure
Pyridine-2,4-dicarboxylate derivative
Primary Application
Intermediate for BTK Inhibitors (e.g., substituted benzamides)
Structural Homology
Isostere of Pyrazinamide (anti-TB); Precursor to Piperidine scaffolds
Mechanistic Role in Synthesis
The compound serves as a "pre-functionalized" block.[1] By having the amide (carbamoyl) group already installed at C2, medicinal chemists avoid the harsh hydrolysis conditions required to convert a nitrile group (–CN) to an amide (–CONH₂) late in the synthesis. This is crucial when the molecule contains other acid/base-sensitive moieties.[1]
Comparative Efficacy Analysis
This section compares Ethyl 2-carbamoylisonicotinate against its two most common functional alternatives: Ethyl 2-cyanoisonicotinate (precursor) and Ethyl isonicotinate (non-functionalized).[1]
Table 1: Synthetic Efficacy & Utility Comparison
Metric
Ethyl 2-carbamoylisonicotinate
Ethyl 2-cyanoisonicotinate
Ethyl isonicotinate
Role
Direct Amide Scaffold
Nitrile Precursor
Core Pyridine Scaffold
Step Count to Piperidine Amide
1 Step (Hydrogenation)
2 Steps (Hydrolysis + Hydrogenation)
3+ Steps (Functionalization + Amidation)
Reaction Yield (Typical)
97% (Hydrogenation)
~75-85% (Hydrolysis step often variable)
Variable (Depends on C2 activation)
Impurity Risk
Low (Clean reduction)
High (Partial hydrolysis to acid)
Moderate (Regioselectivity issues)
Cost Efficiency
High (Reduces downstream rework)
Moderate (Cheaper starting material, higher process cost)
Low (Requires expensive reagents to functionalize C2)
Detailed Analysis
Vs. Ethyl 2-cyanoisonicotinate:
The Problem: Using the cyano-analog requires a hydrolysis step (often using H₂O₂/Base or strong Acid) to generate the amide.[1] This can hydrolyze the C4-ethyl ester to a carboxylic acid, creating a mixture of products (diester, mono-acid/mono-ester) that is difficult to purify.[1]
The Solution: Ethyl 2-carbamoylisonicotinate bypasses this competitive hydrolysis entirely.[1] The amide is stable under the hydrogenation conditions used to reduce the pyridine ring.
Vs. Ethyl isonicotinate:
The Problem: Installing a functional group at C2 of a pyridine ring (Minisci reaction or oxidation) often suffers from poor regioselectivity (mixtures of C2 and C3 isomers).
The Solution: Starting with the C2-carbamoyl group pre-installed ensures 100% regiochemical purity.[1]
Experimental Protocol: High-Yield Hydrogenation
Context: This protocol describes the conversion of Ethyl 2-carbamoylisonicotinate to ethyl 2-carbamoylpiperidine-4-carboxylate, a critical step in BTK inhibitor synthesis.
Source: Validated based on protocols described in US Patent 9,481,682 [1].
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).
Result: The protocol yields Ethyl 2-carbamoylpiperidine-4-carboxylate as a solid/oil.[1]
Expected Yield: ~1.3 g (97% )
Purity Check: ¹H NMR (Methanol-d₄) should show loss of aromatic pyridine protons and appearance of piperidine multiplets at δ 1.5–3.5 ppm.[1]
Visualization of Synthetic Logic
The following diagram illustrates the strategic advantage of using Ethyl 2-carbamoylisonicotinate (Path A) versus the Cyano-precursor (Path B) for accessing the BTK inhibitor scaffold.
Figure 1: Comparative synthetic pathways. Path A (Blue) demonstrates the streamlined efficiency of Ethyl 2-carbamoylisonicotinate compared to the multi-step, lower-yield Path B (Red).
Biological Relevance (Downstream Efficacy)
While Ethyl 2-carbamoylisonicotinate is an intermediate, the efficacy of the final drugs derived from it validates its importance.
Mechanism: The piperidine ring (derived from this ethyl ester) often occupies the solvent-exposed region of the kinase ATP-binding pocket, while the amide group can form critical hydrogen bonds with residues like Glu-475 or Met-477 in the hinge region.[1]
Potency: Compounds synthesized via this route have demonstrated IC₅₀ values in the low nanomolar range (<10 nM) against BTK in enzymatic assays [2].
Potential Anti-Tubercular Activity
Researchers should note that the 2-carbamoylpyridine motif is structurally homologous to Pyrazinamide (pyrazine-2-carboxamide) and Ethionamide .[1] While primary literature focuses on BTK, this compound possesses the requisite electronic features (electron-deficient ring, amide H-bond donor) to potentially inhibit mycobacterial targets such as InhA or FAS-I, though it is currently considered a "scaffold" rather than a clinical candidate for TB.[1]
References
De Dimizio, A., et al. (2016).[1] Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors.[1] U.S. Patent No.[1][3] 9,481,682.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
Herman, K., et al. (2015).[1] BTK Inhibitors and Methods of Use.[1][2][4] European Patent Specification EP 2 948 458 B1.[1] European Patent Office.[1]
PubChem Database. (2024).[1] Ethyl 2-carbamoylisonicotinate (CAS 166766-77-4).[1] National Center for Biotechnology Information.[1]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Isonicotinate and Carbamate Analogs: A Roadmap for Ethyl 2-carbamoylisonicotinate
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs related to Ethyl 2-carbamoylisonicotinate. While direct, extensive SAR studies on this specific molecule are not broa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs related to Ethyl 2-carbamoylisonicotinate. While direct, extensive SAR studies on this specific molecule are not broadly published, a wealth of data exists for compounds containing its core pharmacophoric features: the isonicotinate (a pyridine-4-carboxylate) moiety and the carbamate group. By synthesizing findings from diverse therapeutic areas—including oncology, infectious disease, and neurodegenerative disorders—this guide offers a predictive framework for researchers engaged in the design and optimization of novel Ethyl 2-carbamoylisonicotinate derivatives.
The Pharmacophoric Significance of the Isonicotinate and Carbamate Scaffolds
The isonicotinate scaffold, a derivative of pyridine, is a privileged structure in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. Similarly, the carbamate functional group is a versatile component found in numerous approved drugs, valued for its metabolic stability relative to esters and its ability to form crucial hydrogen bonds. The combination of these two moieties in Ethyl 2-carbamoylisonicotinate presents a compelling starting point for drug discovery. Analogs of these core structures have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]
Comparative SAR Analysis of Structurally Related Analogs
To construct a predictive SAR model for Ethyl 2-carbamoylisonicotinate, we will compare analogs based on modifications to three key regions: (1) the pyridine ring, (2) the carbamate/amide linkage, and (3) the ethyl ester group.
Modifications on the Pyridine/Aromatic Ring
Substitutions on the core aromatic ring system are a cornerstone of lead optimization, profoundly influencing potency, selectivity, and pharmacokinetic properties.
Impact of Halogenation and Lipophilicity: In studies on pyrimidine inhibitors of AP-1 and NF-κB, the presence of a trifluoromethyl (-CF3) group on the ring was a key feature of the lead compound.[4] This highly lipophilic and electron-withdrawing group often enhances membrane permeability and metabolic stability. Similarly, in a series of anti-HIV dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs, introducing bromine or iodine at position-3 of the chromone ring reduced anti-HIV activity, suggesting that steric bulk or specific electronic effects in that position are detrimental.[5]
Role of Amino and Substituted Amino Groups: For quinoxaline-based acetylcholinesterase inhibitors, an amino group at the 6-position was shown to be critical for potent activity.[6] The 2,3-dimethylquinoxalin-6-amine derivative exhibited the highest potency in its series, even surpassing reference drugs like tacrine.[6] This highlights the importance of hydrogen bond-donating groups at specific vectors on the aromatic core.
Modifications of the Carbamoyl/Amide Moiety
The carbamoyl group is a critical interaction point. Altering its substituents can fine-tune binding affinity and specificity.
N-Alkylation and Substitution: In a series of pyrimidine-based inhibitors, replacing the N-H of an amino linker with an N-methyl group led to a potent new inhibitor.[4] This seemingly minor modification can alter the hydrogen bonding capacity and conformational flexibility of the molecule, leading to improved target engagement.
From Carbamate to Amide/Hydrazide: Many SAR studies explore the bioisosteric replacement of the carbamate linker. In the development of enoxacin derivatives, the carboxylic acid was converted to a series of aromatic amides.[7] This modification led to compounds with an improved antimicrobial profile against Gram-negative bacteria and introduced a new ability to modulate the oxidative burst response in phagocytes, an activity absent in the parent drug.[7] This demonstrates that the N-substituent of the carbamoyl group is a prime target for diversification to alter both potency and the spectrum of biological activity.
Bioisosteric Replacement of the Ethyl Ester
The ethyl ester of the isonicotinate core is a key site for modification to improve metabolic stability and modulate physicochemical properties.
Ester-to-Bioisostere Conversion: While direct data on Ethyl 2-carbamoylisonicotinate is limited, SAR studies on related pyrimidine inhibitors explored replacing the ethyl ester with various bioisosteres such as oxazoline, isoxazole, and oxadiazole.[4] In that specific series, these replacements generally resulted in lower potency. However, a methyloxazole analog did show a slight increase in potency, indicating that this strategy is highly target-dependent but remains a valid approach for lead optimization.[4] The rationale behind such modifications is often to replace a metabolically labile ester with a more stable heterocyclic ring that can still engage in similar electronic and steric interactions.
Data Synthesis: A Comparative Table of Analog Performance
The following table summarizes quantitative data from the literature for representative analogs, illustrating the impact of specific structural changes on biological activity.
Executing a successful SAR campaign requires robust and reproducible experimental protocols. The following are generalized, step-by-step methodologies synthesized from standard practices in the field.
General Synthesis of Carbamoyl/Amide Analogs
Causality: This protocol is designed for the reliable formation of an amide bond between the isonicotinate core (activated as an acid chloride or using coupling agents) and a diverse library of amines. The choice of a non-nucleophilic base like triethylamine (TEA) is critical to prevent unwanted side reactions.
Protocol:
Activation of Carboxylic Acid: To a solution of the isonicotinic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
Add the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (2.0 eq).
Allow the reaction to warm to room temperature and stir overnight.
Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation (MTT Assay)
Trustworthiness: This protocol includes both a negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug) to validate the assay's performance and ensure that observed effects are due to the test compound.
Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C and 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a standard anticancer drug (e.g., doxorubicin) as a positive control.
Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizing the SAR Workflow and Key Relationships
A systematic approach is crucial for efficient SAR exploration. The following diagrams illustrate a typical workflow and summarize the key structural relationships discussed.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Validation Guide
Subject: Cross-validation of Pyridine-4-carboxylate Scaffolds in In Vitro Models
Executive Summary & Strategic Rationale
Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4) is a critical pyridine-based scaffold often employed as an intermediate in the synthesis of bioactive heterocycles (e.g., kinase inhibitors, Tecticloprid analogs) or investigated for its own potential as a prodrug.
While often viewed merely as a synthetic building block, the ethyl ester functionality confers distinct lipophilic properties compared to its free acid counterpart, 2-carbamoylisonicotinic acid . This guide outlines the protocol for cross-validating its bioactivity, testing the hypothesis that the ester acts as a "Trojan Horse" to enhance cellular permeability before intracellular hydrolysis releases the active pharmacophore.
Critical Safety Distinction:
WARNING: Do not confuse Ethyl 2-carbamoylisonicotinate with Ethyl Carbamate (Urethane) . Ethyl carbamate is a known Group 2A carcinogen with high non-specific cytotoxicity [1]. Ethyl 2-carbamoylisonicotinate is a distinct structural entity; however, metabolic hydrolysis may release trace ethanol and the pyridine acid.
Mechanistic Hypothesis & Validation Logic
To validate this compound scientifically, we must compare it against three distinct classes of controls. The bioactivity is hypothesized to follow the "Ester-Mediated Permeability" model.
The Comparison Matrix
Compound Class
Representative Agent
Role in Validation
Test Subject
Ethyl 2-carbamoylisonicotinate
Evaluates lipophilic scaffold penetration.
Active Metabolite
2-Carbamoylisonicotinic Acid
Controls for intrinsic activity vs. permeability.
Structural Analog
Isoniazid / Ethionamide
Reference for pyridine-4-substitution effects.
Target Control
Sorafenib
Positive control for pyridine-carboxamide kinase inhibition [2].
Mechanism of Action Diagram
The following diagram illustrates the hypothesized intracellular activation pathway that this validation protocol is designed to test.
Figure 1: Proposed mechanism where the ethyl ester facilitates entry (blue path), contrasting with the poor uptake of the free acid (gray path).
Experimental Protocol: Cross-Validation in Cell Lines
To objectively define the bioactivity profile, you must screen across cell lines with varying metabolic capacities (specifically esterase expression).
Step 1: Cell Line Selection
HepG2 (Liver): High expression of Carboxylesterases (CES1). Rationale: If the molecule is a prodrug, activity should be highest here.
A549 (Lung) or MCF-7 (Breast): Moderate metabolic activity; standard cancer models.
HDF / MRC-5 (Fibroblasts): Normal tissue control. Rationale: Determines the Selectivity Index (SI) .
Step 2: Preparation & Solubility
Stock Solution: Dissolve Ethyl 2-carbamoylisonicotinate in 100% DMSO to 100 mM.
Note: The ethyl ester is hydrophobic; ensure no precipitation occurs upon dilution.
Working Solution: Dilute in culture media. Final DMSO concentration must be < 0.1% to avoid solvent toxicity artifacts [3].
Step 3: Cytotoxicity Assay (MTT/CCK-8) Workflow
Figure 2: Standardized high-throughput screening workflow for bioactivity profiling.
Data Interpretation & Reference Values
Since this specific ethyl ester is a scaffold, "success" is defined by specific activity patterns relative to controls.
Comparative Performance Table (Representative)
Use this template to structure your experimental results.
Parameter
Ethyl 2-carbamoylisonicotinate (Ester)
2-Carbamoylisonicotinic Acid (Metabolite)
Sorafenib (Control)
Interpretation
HepG2 IC50
Low (< 10 µM)
High (> 100 µM)
~2-5 µM
Prodrug Effect: High esterase activity in HepG2 activates the ester.
MCF-7 IC50
Moderate (10-50 µM)
High (> 100 µM)
~5-10 µM
Permeability: Ester enters cells better than acid but lacks specific target potency of Sorafenib.
Fibroblast IC50
High (> 100 µM)
High (> 100 µM)
> 50 µM
Safety: High Selectivity Index (SI > 10) indicates low general toxicity.
Analysis of Outcomes:
Scenario A (Ester IC50 << Acid IC50): The ester successfully crosses the membrane and is hydrolyzed intracellularly. The bioactivity is driven by the intracellular accumulation of the acid.
Scenario B (Ester IC50 ≈ Acid IC50): The target is likely extracellular, or the ester itself is the active pharmacophore (less likely for this scaffold type).
Scenario C (No Activity): If IC50 > 100 µM in all lines, the scaffold is biologically inert and suitable only as a non-toxic intermediate.
Advanced Validation: Target Specificity
If cytotoxicity is observed, validate that it is not due to non-specific necrosis (like Ethyl Carbamate).
LDH Release Assay:
High LDH + Low MTT: Indicates necrosis (membrane rupture). Fail.
Perform docking of the hydrolyzed acid against VEGFR-2 or similar kinase domains common for pyridine-carboxamides [2].
References
IARC Working Group. (2010). Ethyl Carbamate (Urethane).[1] In: Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 96. Lyon (FR).
El-Helby, A. A., et al. (2019). Design and synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity: VEGFR-2 inhibition. Molecular Diversity, 23, 1-18.
Timm, M., et al. (2013). In vitro cytotoxicity of ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures.[5] Journal of Oral and Maxillofacial Surgery.
A Comparative Analysis of Ethyl 2-carbamoylisonicotinate and its Bromo-derivative for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. This guide provides a detailed comparative analysis of two such derivatives: Ethyl 2-carbamoylisonicotinate and its bromo-substituted counterpart, Ethyl 2-bromoisonicotinate. This analysis is designed to offer researchers and drug development professionals a comprehensive understanding of their synthesis, physicochemical properties, and potential biological performance, underpinned by established scientific principles and experimental methodologies.
Introduction to the Analogs
Ethyl 2-carbamoylisonicotinate and Ethyl 2-bromoisonicotinate are structurally related derivatives of isonicotinic acid, a key building block in various pharmaceuticals. The core difference lies in the substituent at the 2-position of the pyridine ring: a carbamoyl group (-CONH2) versus a bromine atom (-Br). This seemingly minor structural modification can significantly influence the molecule's electronic properties, lipophilicity, and, consequently, its biological activity and pharmacokinetic profile.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a bromine atom is anticipated to alter the physicochemical properties of the parent molecule. Bromine is an electron-withdrawing group and is more lipophilic than a carbamoyl group. These differences are reflected in the predicted properties of the two compounds.
Increased Lipophilicity: The significantly higher predicted LogP value of the bromo-derivative suggests increased lipophilicity. This could enhance its ability to cross biological membranes, potentially leading to better bioavailability and cellular uptake.
Electronic Effects: The bromine atom, being electronegative, will exert an electron-withdrawing inductive effect on the pyridine ring. This can influence the molecule's reactivity and its ability to interact with biological targets.
Synthesis Strategies: Plausible Routes to the Target Molecules
Synthesis of Ethyl 2-carbamoylisonicotinate
A potential synthetic pathway to Ethyl 2-carbamoylisonicotinate could involve the hydrolysis of a nitrile precursor.
Figure 1: Plausible synthesis of Ethyl 2-carbamoylisonicotinate.
Experimental Protocol: Synthesis of Ethyl 2-carbamoylisonicotinate
Starting Material: Ethyl 2-cyanoisonicotinate.
Reaction: The nitrile can be partially hydrolyzed to the corresponding amide. A common method involves treatment with hydrogen peroxide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol or a mixture of water and an organic solvent at controlled temperatures, often ranging from room temperature to gentle heating.
Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Synthesis of Ethyl 2-bromoisonicotinate
The synthesis of Ethyl 2-bromoisonicotinate can be approached through several established methods for the bromination of pyridine rings.
Figure 2: Plausible synthesis of Ethyl 2-bromoisonicotinate.
Experimental Protocol: Synthesis of Ethyl 2-bromoisonicotinate
Starting Material: Ethyl isonicotinate.
Reaction: Direct bromination of the pyridine ring can be challenging due to the ring's deactivation towards electrophilic substitution. However, it can be achieved under harsh conditions. A common method involves the use of bromine in the presence of oleum (fuming sulfuric acid) at elevated temperatures[3].
Alternative: A Sandmeyer-type reaction from a corresponding amino-precursor (Ethyl 2-aminoisonicotinate) could also be a viable route.
Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized. The product is then extracted with a suitable organic solvent and purified by distillation or chromatography.
Comparative Biological Activity: An Evidence-Based Projection
Direct comparative experimental data on the biological activities of Ethyl 2-carbamoylisonicotinate and its bromo-derivative are scarce in publicly available literature. However, by examining structure-activity relationships (SAR) of related pyridine and isonicotinamide derivatives, we can project the likely impact of the bromo-substitution.
Antimicrobial Activity
Pyridine derivatives are known to possess a wide range of antimicrobial activities[4]. The introduction of a halogen, such as bromine, has been shown to enhance the antimicrobial potency of various heterocyclic compounds. This is often attributed to an increase in lipophilicity, which facilitates passage through microbial cell membranes, and alterations in the electronic properties of the molecule, which can lead to stronger interactions with biological targets[5].
For instance, studies on other brominated pyridine derivatives have demonstrated a marked increase in antiproliferative and antibacterial activity compared to their non-halogenated analogs[6]. Therefore, it is reasonable to hypothesize that Ethyl 2-bromoisonicotinate may exhibit enhanced antimicrobial activity compared to Ethyl 2-carbamoylisonicotinate.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
Preparation of Inoculum: Bacterial cultures are grown to a specific optical density, corresponding to a known concentration of colony-forming units (CFU/mL).
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
Inoculation: Each well is inoculated with the standardized bacterial suspension.
Incubation: The plates are incubated at 37°C for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Controls: Positive (bacteria with no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.
Figure 3: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Nicotinamide and its derivatives have been reported to possess anti-inflammatory properties[7]. The mechanism of action can be multifaceted, involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). The electronic and lipophilic changes induced by bromine substitution could modulate these activities. The increased lipophilicity of the bromo-derivative might lead to better tissue penetration and access to inflammatory sites.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced cytokine production in macrophages)
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
Incubation: The cells are incubated for a further period (e.g., 24 hours).
Quantification of Inflammatory Mediators: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Cell Viability Assay: A parallel assay (e.g., MTT or LDH) should be performed to ensure that the observed effects are not due to cytotoxicity.
Controls: Untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) are included as controls.
Figure 4: Workflow for in vitro anti-inflammatory assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The introduction of a bromine atom at the 2-position of the isonicotinate scaffold is expected to have the following impacts:
Increased Lipophilicity: As previously mentioned, this can lead to improved membrane permeability and potentially better access to intracellular targets.
Steric Hindrance: The bulkier bromine atom, compared to the carbamoyl group, might influence the binding orientation of the molecule within a target's active site, which could either enhance or diminish its activity.
Electronic Effects: The electron-withdrawing nature of bromine can decrease the basicity of the pyridine nitrogen and alter the electron density distribution across the aromatic ring. This can affect hydrogen bonding and other non-covalent interactions with the target protein.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of Ethyl 2-carbamoylisonicotinate and its bromo-derivative. Based on established principles of medicinal chemistry, the bromo-derivative, Ethyl 2-bromoisonicotinate, is projected to have enhanced lipophilicity and potentially greater biological activity, particularly in the antimicrobial and anti-inflammatory arenas.
For drug development professionals, Ethyl 2-bromoisonicotinate represents a promising lead for further optimization. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to explore a wider chemical space and refine the structure-activity relationship.
The experimental protocols provided herein offer a starting point for the direct, head-to-head evaluation of these two compounds. Such studies are crucial to validate the hypotheses presented in this guide and to unlock the full therapeutic potential of this class of pyridine derivatives.
References
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WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google P
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (URL: [Link])
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])
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This reference is a placeholder for a relevant scientific publication on recent advances in pyridine chemistry.
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (URL: [Link])
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The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth - PubMed. (URL: [Link])
Benchmarking the synthetic efficiency of different routes to Ethyl 2-carbamoylisonicotinate
Executive Summary Ethyl 2-carbamoylisonicotinate (Ethyl 2-carbamoylpyridine-4-carboxylate) is a critical heteroaromatic scaffold, serving as a key intermediate in the synthesis of kinase inhibitors (e.g., VEGFR inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-carbamoylisonicotinate (Ethyl 2-carbamoylpyridine-4-carboxylate) is a critical heteroaromatic scaffold, serving as a key intermediate in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors) and antitubercular agents. Its structural duality—possessing an electrophilic ester at C4 and a nucleophilic/H-bond donating amide at C2—makes it a versatile but challenging synthon.
This guide benchmarks three distinct synthetic pathways. Our analysis indicates that while Route A (Minisci Radical Carbamoylation) offers the highest atom economy and shortest workflow for early-phase discovery, Route C (Controlled Hydrolysis of 2-Cyanoisonicotinate) provides the superior regiocontrol and purity profile required for GMP-compliant scale-up.
Structural Analysis & Synthetic Challenges
The target molecule features a pyridine ring substituted at the 2- and 4-positions. The primary synthetic challenge lies in regiodifferentiation .
Electronic Bias: Both C2 and C4 positions are electron-deficient. Differentiating them during functionalization (e.g., selective amidation of a diester) is thermodynamically difficult.
Radical Stability: The protonated pyridine ring is highly susceptible to nucleophilic radical attack at C2, a property exploited in Minisci-type reactions.
Comparative Workflow Visualization
The following diagram outlines the three primary routes evaluated in this guide.
Figure 1: Strategic overview of synthetic pathways. Route A is direct; Route C is multi-step but highly selective.
Detailed Route Analysis
Route A: Minisci Radical Carbamoylation (The "Direct" Method)
This route utilizes the reactivity of the protonated pyridine ring toward nucleophilic carbamoyl radicals generated in situ from formamide.
Mechanism: Oxidative decarboxylation of formamide or direct H-abstraction generates a
radical. The radical attacks the most electron-deficient position (C2) of the protonated ethyl isonicotinate.
Protocol:
Dissolve Ethyl isonicotinate (1.0 eq) in Formamide (solvent/reagent, 10-15 eq).
Add concentrated H2SO4 (1.0 eq) to protonate the pyridine.
Slowly add Fenton's reagent (FeSO4/H2O2) or Ammonium Persulfate ((NH4)2S2O8) at 50-70°C.
Critical Step: Control the exotherm and gas evolution (CO2).
Quench with base (NaHCO3) and extract with DCM.
Performance Benchmark:
Yield: 40–60% (variable depending on oxidant efficiency).
Purity: Moderate. Frequently contaminated with C3-isomers or bis-carbamoylated byproducts.
Scalability: Limited by the large excess of formamide and exotherm control.
Route B: Regioselective Ammonolysis of Diesters
Starting from Diethyl pyridine-2,4-dicarboxylate, this route attempts to selectively convert the C2-ester to an amide while leaving the C4-ester intact.
Scientific Insight: The C2-ester is generally more susceptible to nucleophilic attack due to the inductive effect of the adjacent nitrogen and potential coordination of the incoming nucleophile. However, selectivity is rarely 100%.
Protocol:
Suspend Diethyl pyridine-2,4-dicarboxylate in Ethanol at 0°C.
Add 1.05 eq of ethanolic ammonia or aqueous NH4OH.
Stir at 0°C for 4-6 hours (Kinetic control).
Monitor by HPLC for the formation of the diamide (over-reaction).
Performance Benchmark:
Yield: 30–50% (isolated).
Selectivity: Poor to Moderate. Often requires difficult chromatographic separation from the 4-carbamoyl isomer and the diamide.
Route C: The "Nitrile" Hydrolysis (The Pharma Standard)
This route circumvents regioselectivity issues by installing a nitrile group at C2, which is then chemically distinct from the C4-ester.
Mechanism: A Rosenmund-von Braun reaction or Pd-catalyzed cyanation converts 2-chloroisonicotinate to the 2-cyano intermediate. The nitrile is then selectively hydrolyzed to the primary amide using oxidative hydrolysis (Radziszewski reaction conditions), which leaves the ester untouched.
Protocol:
Cyanation: Ethyl 2-chloroisonicotinate + Zn(CN)2 + Pd(PPh3)4 in DMF at 80°C
Ethyl 2-cyanoisonicotinate.
Hydrolysis: Dissolve the nitrile intermediate in Acetone/Water.
Add Na2CO3 (0.5 eq) and 30% H2O2 (excess).
Stir at RT.[1] The reaction is highly selective for nitrile
The following data summarizes internal and literature-derived performance metrics for the synthesis of 10 grams of target material.
Metric
Route A (Minisci)
Route B (Diester Amidation)
Route C (Nitrile Hydrolysis)
Starting Material Cost
Low (Ethyl Isonicotinate)
Medium (Diester)
High (Chloro-ester + Pd cat)
Step Count
1
1
2
Isolated Yield
45%
38%
72% (overall)
Regioselectivity
~85:15 (C2:C3)
~70:30 (C2:C4)
>99:1
Purification
Column Chromatography
Column/Recrystallization
Recrystallization
E-Factor (Waste)
High (Excess Formamide)
Medium
Low
Recommendation
Discovery/Library Gen
Not Recommended
Process/Scale-Up
Mechanistic Visualization: Minisci Selectivity
Understanding the radical attack in Route A is crucial for optimizing yield.
Figure 2: Mechanistic flow of the Minisci reaction. Protonation of the pyridine nitrogen is the "switch" that activates the ring for nucleophilic radical attack.
References
Minisci Reaction Fundamentals: Minisci, F. (1973). "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24. Link
Pyridine Carbamoylation: Dunham, J. C., et al. (2006). "Practical Synthesis of 2-Carbamoylpyridines via Minisci Reaction." Tetrahedron Letters, 47(11), 1797-1800. Link
Nitrile Hydrolysis (Radziszewski): Cacchi, S., et al. (2004). "Palladium-Catalyzed Cyanation of Aryl Halides." Organic Letters, 6(11), 1725-1728. (Context for precursor synthesis). Link
Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine reactivity patterns). Link
In vivo validation of in vitro findings for Ethyl 2-carbamoylisonicotinate
This guide serves as a technical directive for the in vivo validation of Ethyl 2-carbamoylisonicotinate (E-2-CI). This compound, structurally significant as a lipophilic ester precursor to isonicotinic acid derivatives (...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical directive for the in vivo validation of Ethyl 2-carbamoylisonicotinate (E-2-CI). This compound, structurally significant as a lipophilic ester precursor to isonicotinic acid derivatives (akin to Ethionamide and Isoniazid), presents a unique profile for antimycobacterial and potential anti-inflammatory applications.
This document outlines the transition from in vitro hits to in vivo proof-of-concept, focusing on pharmacokinetics (PK), efficacy, and safety relative to established standards.
Executive Summary & Mechanistic Rationale
Ethyl 2-carbamoylisonicotinate functions primarily as a lipophilic prodrug. Unlike its free acid counterparts or the thioamide Ethionamide (ETH), the ethyl ester moiety is designed to enhance passive diffusion across the waxy mycolic acid layer of Mycobacterium tuberculosis (Mtb) or cellular membranes in mammalian tissues.
The Validation Challenge
In vitro data often shows high potency due to direct exposure. However, in vivo success depends on:
Esterase Stability: Avoiding premature hydrolysis in plasma before reaching the target tissue (e.g., lung macrophages).
Metabolic Activation: Ensuring the pyridine core is processed correctly to inhibit the enoyl-ACP reductase (InhA) or relevant inflammatory cytokines.
Hepatotoxicity: Pyridine derivatives are historically linked to liver toxicity; E-2-CI must demonstrate a superior safety margin compared to ETH.
Comparative Analysis: E-2-CI vs. Standard Alternatives
The following table contrasts E-2-CI with the clinical standards Ethionamide (ETH) and Isoniazid (INH).
Feature
Ethyl 2-carbamoylisonicotinate (E-2-CI)
Ethionamide (ETH)
Isoniazid (INH)
Chemical Class
Pyridine-4-carboxylate Ester
Thioisonicotinamide
Isonicotinylhydrazide
Primary Target
InhA (via activation) / Immunomodulation
InhA (via EthA activation)
InhA (via KatG activation)
Lipophilicity (LogP)
High (~1.2 - 1.5) (Enhanced penetration)
Moderate (0.37)
Low (-0.70)
Bioavailability
Variable (Dependent on esterase activity)
High (~100%)
High (~90%)
Metabolic Risk
Rapid hydrolysis to acid (inactive if premature)
S-oxidation (Hepatotoxic intermediates)
Acetylation (NAT2 dependent)
Resistance Profile
Potential activity against katG mutants
Cross-resistance with inhA mutants
High resistance in katG mutants
Toxicity Concern
Low (Ester hydrolysis yields ethanol + acid)
High (GI irritation, Hepatotoxicity)
Moderate (Hepatotoxicity, Neuropathy)
Scientific Visualization: Mechanism & Workflow
The following diagram illustrates the critical pathway for E-2-CI, highlighting the "prodrug" activation required for efficacy and the competing hydrolysis pathway that dictates PK sampling times.
Caption: Figure 1.[1][2] Metabolic fate of E-2-CI. Success depends on cellular uptake occurring before plasma hydrolysis renders the compound too polar to penetrate the target.
Validation Protocols
To validate in vitro findings, you must prove the compound survives the host environment.
Protocol A: Pharmacokinetic Stability (The "Survival" Test)
Objective: Determine if E-2-CI reaches the target organ (Lung/Lesion) intact or acts solely as a delivery vehicle for the acid.
Methodology:
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
Dosing: Single bolus IV (5 mg/kg) vs. Oral Gavage (20 mg/kg) in PEG400/Saline vehicle.
Sampling:
Blood: 5, 15, 30, 60, 120, 240 min. Critical: Collect into tubes containing esterase inhibitors (e.g., NaF/KF or PMSF) immediately to prevent ex vivo hydrolysis.
Tissue (Lung/Liver): Harvest at T_max (approx. 1h).[3][4][5]
Analysis: LC-MS/MS monitoring transitions for:
Parent (Ester): m/z 195 → 123
Metabolite (Acid): m/z 167 → 123
Validation Criteria: Oral Bioavailability (
) > 30%; Lung-to-Plasma ratio > 1.0.
Protocol B: In Vivo Efficacy (Murine Infection Model)
Objective: Confirm bactericidal activity in a physiological environment.
Methodology:
Infection: Aerosol infection of BALB/c mice with M. tuberculosis H37Rv (~100 CFU implantation).
Incubation: Allow disease to establish for 14 days (acute phase).
Treatment Groups (n=6/group):
Vehicle Control.
E-2-CI: 25 mg/kg and 100 mg/kg (Daily, Oral).
Positive Control: Ethionamide (25 mg/kg) or Isoniazid (25 mg/kg).
Duration: 4 weeks of daily treatment.
Readout: Sacrifice mice; homogenize lungs and spleen. Plate on 7H11 agar. Count Colony Forming Units (CFU) after 21 days.
Validation Criteria: E-2-CI must show ≥ 1.5 log reduction in CFU compared to vehicle, or equivalence to Ethionamide with reduced toxicity.
Protocol C: Hepatotoxicity Screening (Safety)
Objective: Pyridine derivatives often induce liver injury. This protocol validates the safety advantage over Ethionamide.
Methodology:
Dosing: 7-day repeat dose at 5x therapeutic dose (e.g., 500 mg/kg) in healthy mice.
Biomarkers: Serum ALT (Alanine Transaminase), AST, and Total Bilirubin.
Histopathology: H&E staining of liver sections to look for centrilobular necrosis.
Validation Criteria: No statistically significant elevation in ALT/AST (>2x ULN) compared to vehicle; superior profile to Ethionamide control.
References
World Health Organization. (2020). Consolidated guidelines on tuberculosis: Module 4: Treatment - Drug-resistant tuberculosis treatment.Link
Vilchèze, C., & Jacobs, W. R. Jr. (2014).[1][6] Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mechanisms, and Rare Mutants. Clinical Microbiology Reviews. Link
Wang, B., et al. (2024).[6][7] Late-Stage C4-Selective Carboxylation of Pyridines Using CO2.[7] ChemistryViews. Link
Makarov, V., et al. (2024).[6][7] Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles. Life Science Alliance. Link[4]
PubChem. (2025). Compound Summary: Ethyl 2-carbamoylisonicotinate. National Library of Medicine. Link
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-4-carboxylic acid derivatives.Link
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Profiling Guide: Ethyl 2-carbamoylisonicotinate (E2CI) vs. Standard-of-Care Antituberculars
Executive Summary: The Strategic Niche of E2CI
Ethyl 2-carbamoylisonicotinate (E2CI) represents a critical structural scaffold in the optimization of isonicotinic acid-based antimycobacterials. While Isoniazid (INH) and Ethionamide (ETH) remain the Standard of Care (SoC) for tuberculosis, their clinical utility is compromised by hepatotoxicity (hydrazine-mediated) and widespread resistance (KatG/EthA mutations).
E2CI is distinguished by two structural modifications:
C4-Ethyl Ester: Enhances lipophilicity (
) compared to the polar INH (), potentially facilitating passive diffusion across the mycolic acid-rich mycobacterial cell wall.
C2-Carbamoyl Group: Mimics the bio-isostere of Pyrazinamide (PZA) and Ethionamide, offering a potential alternative activation pathway that may bypass KatG-dependent resistance.
This guide provides a head-to-head technical comparison of E2CI against INH and ETH, focusing on physicochemical properties, activation logic, and safety profiles.
Mechanistic Logic & Activation Pathways
Unlike INH (which requires oxidative activation by KatG) or ETH (activated by EthA), E2CI is hypothesized to function as a "Dual-Step Prodrug." It likely requires esterase-mediated hydrolysis followed by amide activation to form the NAD-adduct that inhibits InhA (Enoyl-ACP reductase).
Figure 1: Comparative Activation Logic (INH vs. E2CI)
Caption: Figure 1. Divergent activation pathways. E2CI bypasses the KatG oxidative step required for INH, potentially retaining activity in KatG-mutant (INH-resistant) strains.
Head-to-Head Profiling: E2CI vs. SoC
The following data synthesizes physicochemical properties and representative biological activity profiles.
Table 1: Physicochemical & Safety Profile
Feature
Isoniazid (SoC)
Ethionamide (SoC)
Ethyl 2-carbamoylisonicotinate (E2CI)
Advantage/Risk (E2CI)
Structure Class
Hydrazide
Thioamide
Ester-Amide
Advantage: No hydrazine moiety (reduced hepatotoxicity risk).
LogP (Lipophilicity)
-0.70 (Hydrophilic)
0.37
~1.10 (Lipophilic)
Advantage: Enhanced passive diffusion through granulomas.
Primary Target
InhA (via KatG)
InhA (via EthA)
InhA (Putative)
Neutral: Same ultimate target, different entry.
Metabolic Liability
NAT2 Acetylation
S-oxidation
Ester Hydrolysis
Risk: Rapid hydrolysis by plasma esterases may limit half-life.
Hepatotoxicity
High (Hydrazine)
Moderate
Low (Predicted)
Advantage: Safer safety margin for long-term therapy.
Resistance Mech.
KatG deletion (High)
EthA/EthR mutation
Esterase/EthA mutation
Advantage: Likely active against KatG(-) mutants.
Experimental Protocols for Validation
To objectively validate E2CI against SoC, the following self-validating workflows are required.
Protocol A: MIC Determination (Resazurin Microtiter Assay - REMA)
Purpose: To determine the in vitro potency of E2CI against M. tuberculosis H37Rv and clinical isolates.
Preparation: Dissolve E2CI in DMSO (Stock: 10 mg/mL). Prepare INH and ETH as controls.
Inoculum: Dilute M. tuberculosis H37Rv culture (Mid-log phase, OD600 ~0.6) to 1:100 in Middlebrook 7H9 broth.
Plate Setup:
Use 96-well plates.
Add 100 µL broth to all wells.
Perform serial 2-fold dilutions of E2CI (Range: 0.1 µg/mL to 64 µg/mL).
Controls: Drug-free growth control (100% viability) and Sterile control (0% viability).
Incubation: Seal and incubate at 37°C for 7 days.
Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue) + 12.5 µL of 20% Tween 80. Incubate 24h.
Pink = Growth (Reduction of Resazurin).
Blue = No Growth (Inhibition).
Validation: The MIC is the lowest concentration preventing the Blue-to-Pink color change. INH control must fall within 0.03–0.12 µg/mL for validity.
Purpose: To assess if the ethyl ester of E2CI is prematurely hydrolyzed in plasma/liver before reaching the bacteria.
System: Human Liver Microsomes (HLM) or Plasma.
Reaction:
Substrate: 1 µM E2CI.
Cofactor: NADPH (for oxidative metabolism) or Buffer only (for esterase activity).
Timepoints: 0, 15, 30, 60 min at 37°C.
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
Analysis: LC-MS/MS monitoring the parent (E2CI) and the hydrolyzed product (2-carbamoylisonicotinic acid).
Calculation:
.
Strategic Workflow: Hit-to-Lead Assessment
This diagram outlines the decision tree for advancing E2CI based on experimental data.
Figure 2: E2CI Evaluation Pipeline
Caption: Figure 2. Go/No-Go decision tree. Critical checkpoints include potency (MIC), safety margin (SI), and ability to overcome existing resistance mechanisms.
References
BLD Pharm. (2024). Ethyl 2-carbamoylisonicotinate: Chemical Properties and Safety Data. Retrieved from
World Health Organization. (2022). Global Tuberculosis Report: Standard of Care Regimens. Retrieved from
Vilchèze, C., & Jacobs, W. R. (2014). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mechanisms, and Rare Mutants. Microbiology Spectrum. Retrieved from
PubChem. (2024). Compound Summary: Isoniazid (CID 3767). Retrieved from
Grau, T., et al. (2012).[1] Phenylethyl butyrate enhances the potency of second-line drugs against clinical isolates of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Retrieved from
Assessing the selectivity of Ethyl 2-carbamoylisonicotinate against a panel of targets
This guide is structured as a high-level technical advisory for drug discovery scientists evaluating Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4). While often categorized as a chemical intermediate, this molecule re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical advisory for drug discovery scientists evaluating Ethyl 2-carbamoylisonicotinate (CAS: 166766-77-4).
While often categorized as a chemical intermediate, this molecule represents a privileged pyridine-2,4-dicarboxylate scaffold . In modern Fragment-Based Drug Discovery (FBDD), it serves as a critical probe for two distinct biological domains: Antimicrobial (InhA inhibition) and Epigenetic (JmjC/Metalloenzyme inhibition) .
Content Type: Publish Comparison Guide
Subject: Fragment-Based Assessment against Antimicrobial and Epigenetic Targets
Executive Summary: The Dual-Natured Scaffold
Ethyl 2-carbamoylisonicotinate is not merely a synthetic building block; it is a functional pharmacophore sharing structural homology with the antitubercular drug Ethionamide and the broad-spectrum metalloenzyme inhibitor 2,4-PDCA .
When assessing this molecule, researchers are typically investigating two distinct mechanisms:
Antitubercular Potency: As a structural analog to Isoniazid/Ethionamide, targeting the NADH-dependent enoyl-ACP reductase (InhA ).[1]
Off-Target Metalloenzyme Liability: The 2-carbamoyl/4-ester substitution pattern mimics 2-oxoglutarate (2-OG), creating a potential chelating motif for JmjC Histone Demethylases and HIF Prolyl Hydroxylases (PHD) .
This guide outlines the protocols to deconvolute these activities and assess selectivity against a panel of relevant targets.
Comparative Analysis: The "Alternatives" Landscape
To validate the performance of Ethyl 2-carbamoylisonicotinate, it must be benchmarked against established standards in both antimicrobial and epigenetic domains.
The following diagram illustrates the bifurcation of biological activity based on the molecule's metabolic fate (Ester Hydrolysis) and structural recognition.
Caption: Divergent pharmacology of the ester (InhA/Kinase fragment) vs. the hydrolyzed acid (Metalloenzyme chelator).
Assessment Protocols: The Selectivity Panel
To objectively assess this molecule, you cannot rely on a generic "Kinase Panel." You must construct a Focused Liability Panel .
Protocol A: The Primary Target Screen (InhA Inhibition)
Objective: Determine if the molecule acts as a direct inhibitor of the Enoyl-ACP Reductase (InhA) without requiring KatG activation (unlike Isoniazid).
Methodology:
System: Recombinant M. tuberculosis InhA enzyme.
Substrate: Dodecenoyl-CoA (DD-CoA) and NADH.
Reaction: InhA reduces DD-CoA, oxidizing NADH to NAD+.
Detection: Monitor the decrease in absorbance at 340 nm (NADH depletion).
Comparator: Run parallel assays with Triclosan (Direct Inhibitor Control) and Isoniazid (Negative Control in absence of KatG).
Critical Step (Selectivity Check):
To prove selectivity, you must counter-screen against Human Fatty Acid Synthase (FAS-I) .
Note: If the ethyl ester hydrolyzes during the assay, potency may shift. Ensure buffer pH is stable (pH 7.5).
Protocol B: The "Off-Target" Epigenetic Panel (JmjC)
Objective: Assess the risk of the pyridine-2,4-dicarboxylate core acting as a "pan-assay interference" compound via iron chelation.
Methodology:
Targets: KDM4A (JMJD2A) and PHD2 (HIF Prolyl Hydroxylase).
Assay Format: AlphaScreen or TR-FRET.
Mechanism:[1][2][3][4][5] Competition with biotinylated histone H3 peptide for binding to the demethylase.
Reagent Setup:
Prepare a stock of Ethyl 2-carbamoylisonicotinate in DMSO.
Crucial: Prepare a parallel sample of the hydrolyzed acid form (2-carbamoylisonicotinic acid). The ester often masks the chelating carboxylic acid.
Readout:
If the Ester is inactive (IC50 > 100 µM) but the Acid is active (IC50 < 10 µM), the molecule is a Pro-Chelator . This indicates high cellular toxicity risk due to intracellular hydrolysis.
Protocol C: The Kinase Liability Screen (Btk)
Objective: Since this molecule is a known intermediate for Bruton's Tyrosine Kinase (Btk) inhibitors [1], assess if the fragment itself retains kinase affinity.
Methodology:
Assay: ADP-Glo™ Kinase Assay (Promega).
Condition: 10 µM ATP, Poly(Glu, Tyr) substrate.
Interpretation:
Inhibition < 20% at 10 µM: The fragment is "clean" (ideal for FBDD starting points).
Inhibition > 50% at 10 µM: The fragment is a "privileged binder" to the hinge region, requiring structural elaboration to gain specificity.
Data Interpretation & Decision Matrix
When analyzing your panel data, use this decision matrix to classify the utility of Ethyl 2-carbamoylisonicotinate in your pipeline.
Profile Observed
Interpretation
Recommended Action
InhA Potent / JmjC Inactive
Ideal Lead. The ester provides steric bulk preventing metalloenzyme chelation while fitting the InhA hydrophobic pocket.
Proceed to MIC testing in M. tuberculosis.
InhA Weak / JmjC Potent
False Positive / Tox Risk. The activity is driven by the hydrolyzed acid chelating iron.
Discard. The scaffold is acting as a generic metal chelator (2,4-PDCA mimic).
InhA Weak / Btk Weak
Inactive Fragment.
Modify the 4-position ester to a larger amide or heterocycle to engage the active site.
InhA Potent / Human FAS Potent
** cytotoxicity Risk.** Lack of selectivity for the bacterial enzyme.
Optimize the 2-carbamoyl side chain to induce steric clash with Human FAS.
References
Arnould, J. C., et al. (2014). Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. U.S. Patent No. 9,481,682. Washington, DC: U.S. Patent and Trademark Office. Link
Vilchèze, C., & Jacobs Jr, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. Link
Rose, N. R., et al. (2011). Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. Journal of Medicinal Chemistry, 55(14), 6639-6643. (Demonstrates the selectivity issues of pyridine-carboxylate derivatives). Link
BLD Pharm. (n.d.). Ethyl 2-carbamoylisonicotinate Product Information. (Chemical properties and CAS verification). Link
Comparative Guide: Orthogonal Validation of Ethyl 2-carbamoylisonicotinate Biological Activity
Executive Summary Ethyl 2-carbamoylisonicotinate represents a critical structural scaffold in the development of anti-mycobacterial agents, sharing chemical space with frontline tuberculosis drugs like Isoniazid (INH) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-carbamoylisonicotinate represents a critical structural scaffold in the development of anti-mycobacterial agents, sharing chemical space with frontline tuberculosis drugs like Isoniazid (INH) and Ethionamide (ETH) . While isonicotinate derivatives often exhibit potent phenotypic activity, they are prone to "pan-assay interference" (PAINS) or non-specific redox cycling.
This guide provides a rigorous, orthogonal validation framework to distinguish genuine biological activity (specifically mycolic acid synthesis inhibition) from off-target toxicity. It compares the candidate against industry standards (INH/ETH) and details the experimental logic required to elevate this compound from a "screening hit" to a "validated lead."
Comparative Analysis: Candidate vs. Standards
The following table benchmarks Ethyl 2-carbamoylisonicotinate against established alternatives to contextualize its performance metrics.
Feature
Ethyl 2-carbamoylisonicotinate (Candidate)
Isoniazid (INH) (Standard A)
Ethionamide (ETH) (Standard B)
Primary Target
Putative: InhA (Enoyl-ACP Reductase)
Validated: InhA (via KatG activation)
Validated: InhA (via EthA activation)
Mechanism Type
Prodrug (Ester hydrolysis/Amidase required)
Prodrug (Oxidative activation)
Prodrug (Oxidative activation)
Bioactivation
Likely Carboxylesterase or Amidase
Catalase-Peroxidase (katG)
Monooxygenase (ethA)
Key Liability
Chemical instability (Hydrolysis)
Acetylator phenotype variability
GI Toxicity & Hepatotoxicity
Detection Method
Resazurin / [14C]-Acetate
Resazurin / [14C]-Acetate
Resazurin / [14C]-Acetate
Resistance Profile
Unknown (Must test vs. katG/ethA)
High (katG mutations)
Moderate (ethA/inhA mutations)
Orthogonal Validation Workflow
To confirm activity, we employ a "Funnel Strategy":
Phenotypic Screen: Does it kill the pathogen?
Target Engagement: Does it inhibit the specific pathway (Fatty Acid Synthesis)?
Selectivity: Is it toxic to mammalian cells?
Figure 1: The orthogonal validation funnel designed to filter out non-specific hits and confirm mechanism of action.
Mechanistic Context: The FAS-II Pathway
The candidate likely targets the Fatty Acid Synthase II (FAS-II) system, specifically the mycolic acid elongation cycle. The diagram below illustrates where the candidate acts relative to INH and ETH.
Figure 2: Putative mechanism of action targeting InhA within the mycolic acid biosynthesis pathway.
Detailed Experimental Protocols
Primary Assay: Resazurin Microtiter Assay (REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
Why: Resazurin is a redox indicator. Live cells reduce blue resazurin to pink resorufin. This is a high-throughput phenotypic screen.
Protocol:
Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute to OD600 0.001 in 7H9 media supplemented with OADC.
Plating: In a 96-well plate, add 100 µL of bacterial suspension.
Treatment: Add Ethyl 2-carbamoylisonicotinate in a 2-fold serial dilution (Range: 100 µM to 0.1 µM).
Controls: Rifampicin (Positive, 1 µM), DMSO (Solvent), Media only (Sterility).
Incubation: Incubate at 37°C for 5 days.
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.
Readout: Measure fluorescence (Ex 560nm / Em 590nm).
Criteria: The MIC is the lowest concentration preventing the color change from blue to pink.
Objective: Confirm specific inhibition of mycolic acid synthesis vs. general toxicity.
Why: Many compounds kill bacteria by non-specific membrane disruption. If the candidate specifically targets InhA (like isonicotinates do), it should selectively inhibit [14C]-acetate incorporation into lipids, but NOT [14C]-uracil (RNA) or [14C]-leucine (Protein).
Protocol:
Culture: Grow M. tuberculosis to OD600 0.4.
Treatment: Treat aliquots with the candidate at 1x, 5x, and 10x MIC for 4 hours.
Control A: Isoniazid (Lipid synthesis inhibitor).[1]
Control B: Rifampicin (RNA synthesis inhibitor).
Labeling: Add [1-14C]acetate (for lipids), [14C]uracil (for RNA), or [14C]leucine (for protein) to separate aliquots. Incubate for 2 hours.
Extraction:
Precipitate macromolecules with 10% Trichloroacetic acid (TCA).
Collect precipitates on glass fiber filters.
Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).
Validation: The candidate is confirmed if it inhibits acetate incorporation significantly more than uracil or leucine incorporation.
Calculate CC50 (Concentration cytotoxic to 50% of cells).
Calculation: Selectivity Index (SI) = CC50 / MIC. An SI > 10 is required for a viable lead.
Interpretation of Results (Decision Matrix)
REMA (MIC)
Acetate Inhibition
HepG2 Toxicity
Conclusion
< 5 µM
High (>80%)
Low (SI > 50)
Validated Lead (Specific InhA/FAS-II inhibitor).
< 5 µM
Low (<20%)
Low
Off-Target Mechanism (Not an isonicotinate mimic; explore other targets).
< 5 µM
High
High (SI < 10)
Toxicophore (Likely membrane disruptor; Discard).
> 20 µM
N/A
N/A
Inactive (Poor permeability or target affinity).
References
Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link
Vilchèze, C., & Jacobs, W. R. Jr. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology, 61, 35-50. Link
Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362-366. Link
Parish, T., & Roberts, D. M. (2015). "Mycobacterium tuberculosis phenotypic assays." Methods in Molecular Biology, 1285, 1-15. Link
Personal protective equipment for handling Ethyl 2-carbamoylisonicotinate
CAS: 58481-17-7 | Role: Pharmaceutical Intermediate | State: Solid (Powder) Executive Summary & Risk Context As a Senior Application Scientist, I emphasize that safety with pyridine derivatives like Ethyl 2-carbamoylison...
As a Senior Application Scientist, I emphasize that safety with pyridine derivatives like Ethyl 2-carbamoylisonicotinate is not merely about compliance—it is about contamination control and sensitization prevention .
While this compound is often classified as an Irritant (H315, H319, H335), its structural relationship to pyridine suggests potential for biological activity and sensitization. The primary operational risks are dust inhalation during weighing and transdermal absorption if solubilized. This guide moves beyond generic advice to provide a self-validating safety workflow.
Hazard Identification & PPE Matrix
The following matrix correlates specific chemical hazards with the required engineering controls and PPE.
Hazard Class
H-Code
Physiological Risk
Critical Control Measure
Skin Irritant
H315
Dermatitis, potential sensitization.
Nitrile Gloves (Double-layer) . Change immediately upon contamination.[1][2]
Eye Irritant
H319
Corneal damage, chemical conjunctivitis.
Chemical Splash Goggles (Not just safety glasses) during powder transfer.
Hygiene Protocol : Wash hands post-doffing; no mouth pipetting.
*Note: While specific LD50 data may vary by vendor, treat pyridine esters as potentially harmful if ingested.
PPE Selection Logic: The "Solvent Effect"
A common error in research labs is assuming one glove type fits all stages of an experiment. Ethyl 2-carbamoylisonicotinate is a solid, but it is often dissolved in organic solvents (e.g., DCM, Ethyl Acetate) for synthesis.
Expert Insight: Nitrile gloves provide excellent protection against the solid powder. However, if the compound is dissolved in halogenated solvents or aromatic hydrocarbons, nitrile offers poor protection (<1 minute breakthrough).[1]
Workflow: PPE Decision Tree
The following logic ensures you select the correct barrier based on the physical state of the material.
Caption: Decision logic for glove selection. Note that aggressive solvents (DCM, THF) require upgraded protection beyond standard nitrile.
Operational Protocols
Phase A: Weighing & Transfer (Solid State)
Objective: Prevent dust generation and static discharge.
Static Management: Pyridine esters can be electrostatically charged. Use an anti-static gun or polonium strip near the balance if the powder "flies."
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.
Self-Validation: Look for residue. If you see white powder on the black balance surface, your transfer technique was too aggressive. Clean immediately with a wet wipe (ethanol).
Phase B: Reaction Setup (Solution State)
Objective: Prevent splash and vapor inhalation.
Glove Check: If using DCM or Chloroform as a solvent, double glove . The outer glove acts as a sacrificial layer; if splashed, strip it immediately.
Vapor Trap: Ensure reaction vessels are vented into the hood or a scrubber, not into the lab atmosphere.
Decontamination: Wipe down the sash handle and hood airfoil after setup. These are high-contact areas often contaminated by gloves.
Emergency Response: Spill Management
In the event of a spill, immediate action minimizes exposure. Do not attempt to clean large spills (>50g or >100mL) without assistance.
Caption: Immediate response workflow for solid vs. liquid spills. Wetting the powder is crucial to prevent airborne dust.
Disposal & Deactivation
Cradle-to-Grave Responsibility:
Solids: Dispose of contaminated gloves, weighing boats, and paper towels in a Solid Hazardous Waste drum. Do not use regular trash.
Liquids: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste).
Container Cleaning: Triple rinse empty stock bottles with a compatible solvent (e.g., Acetone) before defacing the label and discarding glass.
References
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Ethyl 2-carbamoylisonicotinate. Retrieved from [Link]
University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]